molecular formula C12H16O2 B1672797 Verdyl acetate CAS No. 5413-60-5

Verdyl acetate

Cat. No.: B1672797
CAS No.: 5413-60-5
M. Wt: 192.25 g/mol
InChI Key: RGVQNSFGUOIKFF-UHFFFAOYSA-N
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Description

Jasmacyclen is an aroma.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-tricyclo[5.2.1.02,6]dec-3-enyl acetate
Source PubChem
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InChI

InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVQNSFGUOIKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CC1C3C2C=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4029270
Record name Jasmacyclen
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Molecular Weight

192.25 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-acetate
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CAS No.

5413-60-5
Record name 4,7-Methano-3a,4,5,6,7,7a-hexahydroinden-6-yl acetate
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Record name Jasmacyclen
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Record name Verdyl acetate
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Record name 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-acetate
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Record name Jasmacyclen
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Record name 3a,4,5,6,7,7a-hexahydro-4,7-methanoinden-6-yl acetate
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Record name VERDYL ACETATE
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Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of Tricyclodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of tricyclodecenyl acetate, a widely used fragrance ingredient. The information is compiled to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key quantitative data, outlines experimental methodologies for its characterization, and provides visualizations of relevant assessment workflows.

Physicochemical Properties

Tricyclodecenyl acetate is a colorless to pale yellow viscous liquid known for its characteristic floral, green, and woody odor[1][2][3][4]. It is a mixture of isomers, and various CAS Numbers are associated with it, the most common being 5413-60-5 and 2500-83-6[1][3]. It is primarily used as a fragrance ingredient in a variety of consumer products, including perfumes, soaps, and detergents[1][3][4].

Quantitative Physicochemical Data

The following tables summarize the key quantitative data for tricyclodecenyl acetate, compiled from various sources. It is important to note that due to its isomeric nature, some variations in reported values exist.

Table 1: General and Physical Properties of Tricyclodecenyl Acetate

PropertyValueReferences
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [2]
Appearance Colorless to pale yellow, viscous liquid[1][2]
Odor Floral, green, soapy, cedar, pine, woody[2]
Boiling Point ~258.4 - 288.25 °C[2][5]
Density ~1.024 - 1.12 g/cm³[2][5]
Refractive Index ~1.4820 - 1.5100[2][6][7]
Vapor Pressure ~2.84 Pa at 25°C[2][8]
Flash Point > 93 °C (> 200 °F)[2][7][9]
Water Solubility Insoluble (10 μg/L at 30°C)[2][10]
Solubility in Organic Solvents Soluble in ethanol and oils[2][8]
LogP (Octanol/Water Partition Coefficient) ~0.924 - 3.6[2][10]

Table 2: Toxicological Data for Tricyclodecenyl Acetate

EndpointResultReferences
Acute Oral LD₅₀ (rat) > 5 g/kg[2][10]
Acute Dermal LD₅₀ (rabbit) > 5 g/kg[2]
Genotoxicity (Ames Test) Not genotoxic[11]
Skin Sensitization No safety concerns at current use levels[11]
Phototoxicity/Photoallergenicity Not phototoxic/photoallergenic[11]
Reproductive and Developmental Toxicity (NOAEL) 1000 mg/kg/day[11]
Repeated Dose Toxicity (NOAEL) 464.1 mg/kg/day[11]

Experimental Protocols

Detailed, specific experimental protocols for the characterization of tricyclodecenyl acetate are often proprietary. However, the methodologies employed generally follow standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Determination of Physicochemical Properties
  • Boiling Point: The boiling point of fragrance ingredients like tricyclodecenyl acetate is typically determined using methods such as the Thiele tube method or simple distillation[12][13]. The principle involves heating the liquid and recording the temperature at which its vapor pressure equals the atmospheric pressure[14].

  • Flash Point: The flash point is a critical safety parameter indicating the lowest temperature at which the vapor of a substance will ignite. Standard methods include the Pensky-Martens Closed Cup (ASTM D93) and the Tag Closed Cup (ASTM D56) procedures[15][16][17]. These methods involve heating the sample in a controlled manner and introducing an ignition source to determine the flash point[16][18][19].

  • Gas Chromatography (GC): Gas chromatography is a standard technique for assessing the purity of tricyclodecenyl acetate and quantifying its isomers[20][21]. A typical setup would involve a capillary column with a suitable stationary phase, a temperature-programmed oven, and a flame ionization detector (FID)[22][23].

Toxicological Assessment
  • Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471: This test is used to assess the mutagenic potential of a substance. It utilizes specific strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid[3][24][25]. The test substance is incubated with the bacteria, and a positive result is indicated by a significant increase in the number of revertant colonies that can grow on a medium lacking the essential amino acid[3][26][27]. The assay is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism[24][26].

  • Reproduction/Developmental Toxicity Screening Test - OECD Guideline 421: This screening study provides information on the potential effects of a substance on reproductive performance and fetal development[1][2][5][9]. The test substance is administered to male and female rats before and during mating, and to females throughout pregnancy and lactation[1][7]. Observations include effects on fertility, gestation, and offspring viability and growth[1][7].

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the assessment of tricyclodecenyl acetate.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Physicochemical Analysis cluster_product Final Product Synthesis Synthesis of Tricyclodecenyl Acetate Purification Purification (e.g., Distillation) Synthesis->Purification GC Purity and Isomer Ratio (Gas Chromatography) Purification->GC BoilingPoint Boiling Point Determination FlashPoint Flash Point Determination Density Density Measurement RefractiveIndex Refractive Index Measurement FinalProduct Tricyclodecenyl Acetate BoilingPoint->FinalProduct FlashPoint->FinalProduct Density->FinalProduct RefractiveIndex->FinalProduct

Caption: Workflow for the synthesis and physicochemical characterization of tricyclodecenyl acetate.

Safety_Assessment_Workflow cluster_in_vitro In Vitro Toxicity Assessment cluster_in_vivo In Vivo Toxicity Assessment cluster_dermal Dermal Assessment cluster_risk Risk Assessment Genotoxicity Genotoxicity Screening (OECD 471 - Ames Test) AcuteToxicity Acute Toxicity (Oral & Dermal LD50) Genotoxicity->AcuteToxicity ReproToxicity Reproductive/Developmental Toxicity (OECD 421) AcuteToxicity->ReproToxicity RepeatedDose Repeated Dose Toxicity ReproToxicity->RepeatedDose SkinSensitization Skin Sensitization RepeatedDose->SkinSensitization Phototoxicity Phototoxicity/ Photoallergenicity SkinSensitization->Phototoxicity RiskAssessment Safety Evaluation for Intended Use Phototoxicity->RiskAssessment

Caption: A logical workflow for the safety assessment of a fragrance ingredient like tricyclodecenyl acetate.

References

Spectroscopic Profile of Verdyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verdyl acetate, also known as tricyclodecenyl acetate, is a synthetic fragrance ingredient valued for its fresh, green, and woody aroma. While its primary application is in the fragrance industry, a thorough understanding of its physicochemical properties, including its spectroscopic characteristics, is essential for quality control, structural elucidation, and potential alternative applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols and a visualization of its synthesis workflow.

Chemical Structure and Properties

  • IUPAC Name: 8-tricyclo[5.2.1.02,6]dec-3-enyl acetate[1]

  • Synonyms: this compound, Jasmacyclen, Tricyclodecenyl acetate, Greenyl acetate[1][2]

  • CAS Number: 5413-60-5[1]

  • Molecular Formula: C₁₂H₁₆O₂[2]

  • Molecular Weight: 192.25 g/mol [2]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

2.1.1 ¹H NMR Spectroscopy

  • Protons on the tricyclic ring system.

  • A singlet for the methyl protons of the acetate group.

2.1.2 ¹³C NMR Spectroscopy

A ¹³C NMR spectrum for tricyclodecenyl acetate (a synonym for this compound) has been reported.[3] The spectrum was recorded in CDCl₃.[4] While a detailed peak list is not available, analysis of the published spectrum indicates the presence of twelve distinct carbon signals, consistent with the molecular formula.

Chemical Shift (ppm) Assignment (Probable)
~170C=O (ester carbonyl)
~130-140Olefinic carbons
~70-80Carbon bearing the acetate group
~20-50Aliphatic carbons in the tricyclic ring
~20CH₃ (acetate)

Note: The chemical shifts are estimations based on spectral images and typical values for similar functional groups.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound has been recorded using a Robot-Film technique.[1] The spectrum would be characterized by the following absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3050=C-H stretch (alkene)Medium
~2950-2850C-H stretch (alkane)Strong
~1735C=O stretch (ester)Strong
~1240C-O stretch (ester)Strong
Mass Spectrometry (MS)

GC-MS is the standard method for the analysis of volatile compounds like this compound. The mass spectrum is characterized by the molecular ion peak and various fragment ions.

m/z Relative Intensity Proposed Fragment
192Low[M]⁺ (Molecular Ion)
132Moderate[M - CH₃COOH]⁺
67High[C₅H₇]⁺
66Base Peak[C₅H₆]⁺ (Cyclopentadiene)
43High[CH₃CO]⁺

Note: The fragmentation pattern is proposed based on the known fragmentation of esters and the top peaks identified in public databases.[1]

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the acid-catalyzed addition of acetic acid to dicyclopentadiene.[3] A typical laboratory-scale synthesis is described below.

3.1.1 Synthesis Workflow

Synthesis_Workflow DCPD Dicyclopentadiene Reaction Reaction Vessel (50-80°C) DCPD->Reaction AceticAcid Acetic Acid AceticAcid->Reaction Catalyst Acid Catalyst (e.g., Perchloric-Phosphoric Acid) Catalyst->Reaction Washing Washing (NaOH, Na₂SO₃, Brine) Reaction->Washing Distillation Vacuum Fractionation Washing->Distillation Product This compound Distillation->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

3.2.1 NMR Spectroscopy ¹H and ¹³C NMR spectra are typically recorded on a Bruker AM-270 spectrometer or equivalent.[1] The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

3.2.2 IR Spectroscopy The IR spectrum is recorded using a Bruker IFS 85 FTIR spectrometer.[1] For liquid samples like this compound, a thin film is prepared on a KBr plate (Robot-Film technique).[1]

3.2.3 Mass Spectrometry Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer for ionization and fragmentation analysis.

Logical Relationships

The primary logical relationship to visualize in the context of this technical guide is the experimental workflow for the synthesis of this compound, as depicted in section 3.1.1. This diagram clearly illustrates the sequence of steps from starting materials to the final product.

Conclusion

This technical guide summarizes the available spectroscopic data for this compound, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development. While a complete set of experimental data, particularly for ¹H NMR, is not publicly available, the information presented here, combined with established spectroscopic principles, allows for a comprehensive understanding of the structural features of this important fragrance compound. Further research to fully characterize the spectroscopic properties of this compound is encouraged.

References

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry of Verdyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analysis of Verdyl acetate using gas chromatography-mass spectrometry (GC-MS). It includes key quantitative data, a detailed experimental protocol, and visualizations of the experimental workflow and fragmentation pathways to support research and development activities.

Introduction to this compound and its Analysis

This compound, also known as tricyclodecenyl acetate, is a synthetic fragrance ingredient valued for its fresh, green, and slightly woody aroma.[1] As a key component in many perfumes, cosmetics, and consumer products, its accurate identification and quantification are crucial for quality control, formulation development, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for this purpose, offering high-resolution separation and definitive molecular identification. This document outlines the fundamental parameters and procedures for the successful GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound, providing a reference for method development and data interpretation.

ParameterValueColumn TypeReference
Molecular Weight 192.25 g/mol N/A[2][3]
Kovats Retention Index 1406, 1406.7, 1407Standard Non-Polar[2]
Kovats Retention Index 1881Standard Polar[2]
Major Mass Fragments (m/z) 66 (Base Peak), 43, 67N/A[2]

Mass Spectral Fragmentation of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a base peak at m/z 66. Other significant fragments are observed at m/z 43 and 67.[2] The molecular ion peak at m/z 192 may be of low abundance or absent. The fragmentation pattern is consistent with the retro-Diels-Alder (RDA) reaction of the tricyclic system and the loss of the acetate group.

A proposed fragmentation pathway is illustrated in the diagram below. The initial fragmentation likely involves the loss of the acetyl group (CH₃CO) as a radical, leading to the formation of a cation at m/z 149. Subsequent RDA fragmentation of the tricyclic core is a characteristic pathway for such molecules, leading to the formation of the abundant ion at m/z 66, which corresponds to cyclopentadiene. The ion at m/z 43 is characteristic of the acetyl cation ([CH₃CO]⁺).

cluster_main Proposed Mass Spectral Fragmentation of this compound Verdyl_Acetate This compound (m/z 192) Fragment_132 [M - C₂H₄O₂]⁺ (m/z 132) Retro-Diels-Alder Verdyl_Acetate->Fragment_132 Loss of Acetic Acid Fragment_43 [CH₃CO]⁺ (m/z 43) Acetyl Cation Verdyl_Acetate->Fragment_43 Loss of C₁₀H₁₃ Fragment_66 [C₅H₆]⁺ (m/z 66) Cyclopentadiene Cation Radical Fragment_132->Fragment_66 Further Fragmentation

Proposed fragmentation pathway of this compound in EI-MS.

Detailed Experimental Protocol

This section provides a detailed protocol for the GC-MS analysis of this compound. This protocol is a representative method and may require optimization based on the specific instrumentation and sample matrix.

4.1. Sample Preparation

For the analysis of this compound in cosmetic or fragrance products, a simple dilution with a suitable organic solvent is typically sufficient.

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Add a high-purity solvent such as ethyl acetate or hexane to the flask to dissolve the sample.

  • Fill the flask to the mark with the solvent and mix thoroughly.

  • If necessary, perform further serial dilutions to bring the concentration of this compound into the linear range of the instrument.

  • Transfer an aliquot of the final solution into a 2 mL autosampler vial for GC-MS analysis.

4.2. GC-MS Instrumentation and Conditions

The following table outlines the recommended instrumental parameters for the analysis of this compound.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier Gas Helium, 99.999% purity
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split Ratio 50:1)
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40 - 350 amu
Solvent Delay 3 minutes

Experimental Workflow

The diagram below illustrates the typical workflow for the GC-MS analysis of this compound, from sample preparation to data analysis.

cluster_workflow GC-MS Experimental Workflow for this compound Analysis Sample_Preparation Sample Preparation (Dilution in Solvent) GC_Injection GC Injection Sample_Preparation->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Mass Spectrometric Ionization (EI) GC_Separation->MS_Ionization MS_Analysis Mass Analysis MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Data_Processing Data Processing and Analysis Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

A typical workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a solid foundation for the GC-MS analysis of this compound. The presented quantitative data, detailed experimental protocol, and workflow diagrams offer valuable resources for researchers and scientists in the fields of fragrance analysis, quality control, and product development. Adherence to these guidelines will facilitate accurate and reproducible results, contributing to a deeper understanding of this important fragrance compound.

References

An In-depth Technical Guide to the Synthesis of Verdyl Acetate from Dicyclopentadiene and Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of verdyl acetate, a valuable fragrance compound, from the readily available starting materials dicyclopentadiene and acetic acid. This document outlines the predominant industrial synthesis method, including a detailed experimental protocol, quantitative data, and a proposed reaction mechanism.

This compound, also known as tricyclo[5.2.1.02,6]dec-4-en-8-yl acetate, is a synthetic ester prized for its distinctive green, woody, and slightly floral aroma.[1] It is widely used in the fragrance industry for perfuming soaps, detergents, air fresheners, and other personal care products.[2] The industrial production of this compound primarily involves the acid-catalyzed reaction of dicyclopentadiene with acetic acid.[1][3]

Reaction Overview

The synthesis proceeds via an acid-catalyzed addition of acetic acid to dicyclopentadiene, followed by an esterification reaction.[3][4] A key innovation in the industrial process is the use of a binary acid catalyst system, typically a mixture of perchloric acid and phosphoric acid, which enhances reaction efficiency and minimizes side reactions.[1][5] This method offers high yields and purity of the final product.[1][5]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound using the perchloric acid-phosphoric acid catalyst system.

ParameterValueReference
Typical Yield85-95%[5]
Product Purity>98%[1]
Reaction Temperature50-80°C[1][5]
Reaction Time3-8 hours[5]
Distillation Temperature104-106°C @ 133.3 Pa[1][5]

Experimental Protocol

The following detailed experimental protocol is adapted from established industrial methods.[1][5]

Materials:

  • Dicyclopentadiene (300-500g)

  • Glacial Acetic Acid (200-400g)

  • Acetic Anhydride (10-100g)

  • Perchloric acid-phosphoric acid binary complex acid catalyst (3-5g)

  • 15-30% Sodium Hydroxide (NaOH) solution

  • 5-10% Sodium Sulfate (Na2SO4) solution

  • Saturated Sodium Chloride (brine) solution

Equipment:

  • Three-neck flask equipped with a thermometer, electric mixer, constant pressure dropping funnel, and a reflux condenser.

  • Heating mantle or oil bath.

  • Separatory funnel.

  • Vacuum distillation apparatus.

Procedure:

  • Catalyst and Reagent Preparation: In a three-neck flask, charge 200-400g of glacial acetic acid and 3-5g of the perchloric acid-phosphoric acid binary catalyst.

  • Addition of Acetic Anhydride: Slowly add 10-100g of acetic anhydride to the flask. The temperature will rise to approximately 57°C.

  • Addition of Dicyclopentadiene: With continuous stirring, slowly add 300-500g of dicyclopentadiene dropwise into the reaction flask. Maintain the reaction temperature between 50-80°C.

  • Reaction: Continue the reaction for 3-8 hours, monitoring the consumption of dicyclopentadiene via chromatography. The reaction is considered complete when the dicyclopentadiene concentration falls below 0.5%.

  • Work-up: After the reaction is complete, cool the mixture and wash it successively with a 15-30% NaOH solution, a 5-10% Na2SO4 solution, and saturated brine.

  • Purification: Perform vacuum fractionation of the crude product, collecting the distillate at 104-106°C and a pressure of 133.3 Pa to obtain pure this compound.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism for the acid-catalyzed synthesis of this compound and the general experimental workflow.

Reaction_Mechanism DCPD Dicyclopentadiene r1 DCPD->r1 H_plus H+ H_plus->r1 AcOH Acetic Acid r3 AcOH->r3 Carbocation1 Carbocation Intermediate 1 r2 Carbocation1->r2 Rearrangement Carbocation2 Rearranged Carbocation Intermediate 2 Carbocation2->r3 Oxonium Oxonium Ion r4 Oxonium->r4 Deprotonation VerdylAcetate This compound H_plus_regen H+ r1->Carbocation1 Protonation r2->Carbocation2 r3->Oxonium Nucleophilic Attack r4->VerdylAcetate r4->H_plus_regen r5

Proposed Reaction Mechanism for this compound Synthesis.

Experimental_Workflow A 1. Charge Acetic Acid and Catalyst B 2. Add Acetic Anhydride A->B C 3. Add Dicyclopentadiene (50-80°C) B->C D 4. Reaction (3-8h) C->D E 5. Work-up (Wash with NaOH, Na2SO4, Brine) D->E F 6. Vacuum Distillation E->F G This compound (Product) F->G

Experimental Workflow for this compound Synthesis.

References

Acid-catalyzed esterification for Verdyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Acid-Catalyzed Synthesis of Verdyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed esterification process for the synthesis of this compound (also known as tricyclodecenyl acetate). The predominant industrial method, which utilizes dicyclopentadiene (DCPD) as a starting material, is detailed, including experimental protocols, quantitative data, and mechanistic insights.

Introduction

This compound is a synthetic fragrance ingredient prized for its fresh, green, and woody aroma. It is widely used in perfumes, soaps, detergents, and other scented products[1][2]. The industrial synthesis of this compound is primarily achieved through the acid-catalyzed addition of acetic acid to dicyclopentadiene[1][3]. This process is favored for its efficiency and cost-effectiveness[4]. While alternative precursors like tricyclodecenol can be used, the direct route from dicyclopentadiene is the most common[5].

Reaction Mechanism and Signaling Pathway

The acid-catalyzed synthesis of this compound from dicyclopentadiene proceeds via an electrophilic addition and esterification mechanism. The reaction is initiated by the protonation of the more reactive double bond in the norbornene ring of the dicyclopentadiene molecule by a strong acid catalyst. This forms a dicyclopentadienyl carbonium ion as a key intermediate. This carbocation is then attacked by the nucleophilic oxygen of acetic acid. Subsequent loss of a proton yields the final ester product, this compound. The formation of a tricyclodecenol (DCPD-OH) intermediate has also been proposed, which then undergoes a classic Fischer esterification[3].

Reaction_Mechanism DCPD Dicyclopentadiene Carbocation Dicyclopentadienyl Carbocation DCPD->Carbocation + H+ H_plus H+ Intermediate Protonated Ester Intermediate Carbocation->Intermediate + Acetic Acid AcOH Acetic Acid Verdyl_Acetate This compound Intermediate->Verdyl_Acetate - H+ H_plus_out H+

Caption: Acid-catalyzed reaction pathway for this compound synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below, based on established industrial practices.

Synthesis using a Perchloric Acid-Phosphoric Acid Binary Catalyst

This method employs a highly efficient binary acid catalyst system[6].

Materials:

  • Glacial Acetic Acid

  • Perchloric Acid-Phosphoric Acid binary complex acid catalyst

  • Acetic Anhydride

  • Dicyclopentadiene (DCPD)

  • 15-30% Sodium Hydroxide (NaOH) solution

  • 10% Sodium Sulfate (Na₂SO₄) solution

  • Saturated Sodium Chloride (NaCl) solution

Equipment:

  • Three-neck flask equipped with a thermometer, electric stirrer, constant pressure dropping funnel, and reflux condenser.

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Catalyst Preparation: Charge the three-neck flask with 210g of glacial acetic acid and 4.2g of the perchloric acid-phosphoric acid binary catalyst[6].

  • Acetic Anhydride Addition: Slowly add 53g of acetic anhydride to the flask. The temperature will rise to approximately 57-58°C[6].

  • Dicyclopentadiene Addition: While stirring, slowly add 410g of dicyclopentadiene dropwise into the reaction flask. Maintain the reaction temperature between 50-80°C[6].

  • Reaction Monitoring: The reaction is typically carried out for 3-8 hours. The consumption of dicyclopentadiene can be monitored by gas chromatography (GC). The reaction is considered complete when the dicyclopentadiene concentration in the reaction system falls below 0.5%[6].

  • Work-up and Neutralization: After the reaction is complete, allow the mixture to cool. Wash the crude product sequentially with a 15-30% NaOH solution, a 10% Na₂SO₄ solution, and finally with a saturated aqueous salt solution to remove unreacted acids and the catalyst[5][6].

  • Purification: Purify the washed product by vacuum fractionation. Collect the fraction at 104-106°C under a pressure of 133.3 Pa to obtain the final this compound product[6].

Synthesis using Triflic Acid Catalyst

Trifluoromethanesulfonic acid (triflic acid) is another effective catalyst for this transformation[2][7].

Materials:

  • Acetic Acid

  • Dicyclopentadiene (DCPD)

  • Triflic Acid

  • Base (e.g., sodium carbonate) for neutralization during distillation

Procedure:

  • Reaction Setup: In a suitable reactor, combine acetic acid and triflic acid.

  • DCPD Addition: Gradually add dicyclopentadiene to the well-agitated mixture of acetic acid and triflic acid. An equimolar amount of acetic acid to DCPD is recommended[7].

  • Reaction Conditions: The reaction is typically performed at a temperature between 60°C and 150°C, with a preferred range of 110°C to 140°C. The reaction is generally complete within 1 to 10 hours[2].

  • Purification: After the reaction, add a base to the reaction mixture to neutralize the triflic acid. The this compound is then isolated by distillation[7]. This method avoids a traditional aqueous basic workup[7].

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reactant Quantities and Ratios for Perchloric Acid-Phosphoric Acid Method

Reactant/CatalystQuantity (g)Molar Ratio (approx.)
Dicyclopentadiene4101.0
Acetic Acid2101.1
Acetic Anhydride530.17
Perchloric Acid-Phosphoric Acid4.2Catalyst

Table 2: Reaction Conditions and Performance

ParameterPerchloric Acid-Phosphoric Acid MethodTriflic Acid Method
Reaction Temperature 50 - 80 °C[6]110 - 140 °C[2]
Reaction Time 3 - 8 hours[6]1 - 10 hours[2]
Product Yield 85 - 95%Not specified, but described as practical and economical[7]
Product Purity >98%[5]>95%[2]
Distillation Conditions 104 - 106 °C / 133.3 Pa[6]Not specified

Experimental Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

Experimental_Workflow Start Start Setup Reactor Setup: Three-neck flask with stirrer, thermometer, condenser, dropping funnel Start->Setup Charge_Acid_Catalyst Charge Acetic Acid and Catalyst Setup->Charge_Acid_Catalyst Add_Anhydride Add Acetic Anhydride (if applicable) Charge_Acid_Catalyst->Add_Anhydride Add_DCPD Slowly Add Dicyclopentadiene Add_Anhydride->Add_DCPD Reaction Maintain Temperature and Stir for 1-10 hours Add_DCPD->Reaction Monitoring Monitor Reaction Progress (e.g., by GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Perform Aqueous Work-up (Washing/Neutralization) Monitoring->Workup Complete Distillation Vacuum Distillation Workup->Distillation Product Pure this compound Distillation->Product End End Product->End

Caption: General experimental workflow for this compound synthesis.

Conclusion

The acid-catalyzed esterification of dicyclopentadiene with acetic acid is a robust and well-established method for the industrial production of this compound. The use of strong acid catalysts, such as a perchloric acid-phosphoric acid binary system or triflic acid, facilitates high yields and purity. Careful control of reaction conditions, particularly temperature, is crucial to minimize side reactions like the dimerization of dicyclopentadiene[5]. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and development of fragrance ingredients.

References

Verdyl Acetate in Nature: A Technical Guide to its Occurrence and Analysis in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verdyl acetate, a monoterpene ester with the chemical name 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-6-yl acetate, is a fragrance ingredient valued for its fresh, green, and slightly woody aroma. While widely used in the fragrance industry and often synthesized, its natural occurrence has been a subject of conflicting reports. This technical guide consolidates the current scientific evidence on the natural presence of this compound in essential oils, provides detailed methodologies for its analysis, and explores its potential biosynthetic origins. Quantitative data are presented to offer a clear perspective on its concentration in natural sources, and experimental workflows are visualized to aid in reproducible research.

Natural Occurrence of this compound

The presence of this compound in the natural world has been a topic of debate. Numerous commercial sources have claimed its existence in the essential oils of coniferous trees and various herbs.[1][2] Conversely, some literature, including patent information, has categorized it as a purely synthetic compound. However, recent scientific investigations have provided credible evidence of its natural origin.

A key study focusing on the volatile organic compounds in tomato landraces (Solanum lycopersicum) qualitatively identified this compound using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS).[3] This was a significant finding, providing the first peer-reviewed scientific evidence of its presence in the plant kingdom.

Further strengthening the case for its natural occurrence, a quantitative analysis of lemongrass (Cymbopogon flexuosus) essential oil also identified and quantified this compound.[4][5] These findings suggest that while perhaps not as widespread as other monoterpenes, this compound is indeed a natural constituent of certain plant essential oils.

Quantitative Data

To date, limited quantitative data on the concentration of this compound in essential oils is available in scientific literature. The following table summarizes the findings from the analysis of Cymbopogon flexuosus essential oil.

Plant SourcePlant PartExtraction MethodAnalytical MethodPercentage of this compound (%)Reference
Cymbopogon flexuosus (Lemongrass)Not SpecifiedNot SpecifiedGC-MS1.283[4][5]

Further research is required to explore a wider range of plant species and to quantify the levels of this compound in different essential oils.

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound in essential oils are primarily achieved through gas chromatography-mass spectrometry (GC-MS). The following protocol is a composite methodology based on successful analyses reported in the literature.[3][4]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds from a sample matrix.

  • Sample Placement: Place a small amount (e.g., 1 gram) of the essential oil or homogenized plant material into a headspace vial.

  • Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 10-30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-40 minutes) to adsorb the volatile analytes.

  • Desorption: Retract the fiber and introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: An Agilent 6890 GC system or similar.

  • Column: A non-polar capillary column, such as a HP-5MS or Varian VF-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 131°C at a rate of 3°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 3 minutes.

  • Mass Spectrometer: An Agilent 5973 mass selective detector or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Mass Scan Range: 30-300 m/z.

  • Compound Identification: The identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra from libraries such as the National Institute of Standards and Technology (NIST) library and by comparing its retention index with literature values.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in essential oils.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification & Quantification plant_material Essential Oil or Plant Material spme_extraction HS-SPME Extraction plant_material->spme_extraction Volatiles Adsorption gc_ms GC-MS Analysis spme_extraction->gc_ms Thermal Desorption data_processing Data Processing gc_ms->data_processing Chromatogram & Mass Spectra library_search Mass Spectral Library Search (NIST) data_processing->library_search ri_comparison Retention Index Comparison data_processing->ri_comparison quantification Quantification library_search->quantification ri_comparison->quantification

Figure 1. Experimental workflow for this compound analysis.

Proposed Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound in plants has not yet been elucidated. However, based on its tricyclic monoterpene structure, a hypothetical pathway can be proposed, originating from the general terpenoid biosynthesis pathway.

Monoterpenes are synthesized from geranyl pyrophosphate (GPP), which is formed by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon precursors are produced via the methylerythritol 4-phosphate (MEP) pathway in plastids.

The cyclization of GPP by a specific terpene synthase would be the key step in forming the tricyclic carbon skeleton of this compound. This is likely followed by hydroxylation and subsequent acetylation to yield the final product.

The following diagram illustrates a plausible, yet hypothetical, biosynthetic pathway for this compound.

biosynthetic_pathway cluster_MEP MEP Pathway Pyruvate Pyruvate IPP Isopentenyl Pyrophosphate Pyruvate->IPP Multiple Steps DMAPP Dimethylallyl Pyrophosphate IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate IPP->GPP G3P Glyceraldehyde 3-Phosphate G3P->IPP DMAPP->GPP GPP Synthase Tricyclic_Alcohol Tricyclic Monoterpene Alcohol Intermediate (Hypothetical) GPP->Tricyclic_Alcohol Terpene Synthase (Cyclization & Hydroxylation) Verdyl_Acetate This compound Tricyclic_Alcohol->Verdyl_Acetate Acetyltransferase

Figure 2. Proposed biosynthetic pathway for this compound.

It is important to emphasize that the specific enzymes, particularly the terpene synthase responsible for the unique tricyclic skeleton and the subsequent acetyltransferase, have not been identified. Further research, including gene discovery and functional characterization, is necessary to validate this proposed pathway.

Conclusion

While commercially synthesized for the fragrance industry, scientific evidence now supports the natural occurrence of this compound in at least two plant species, Solanum lycopersicum and Cymbopogon flexuosus. The analytical methods detailed in this guide provide a robust framework for the further investigation of its presence and concentration in a wider array of essential oils. The proposed biosynthetic pathway offers a starting point for future research into the enzymatic machinery responsible for its production in plants. For researchers and professionals in drug development, understanding the natural sources and biosynthesis of such compounds can open new avenues for the discovery of novel bioactive molecules and the sustainable production of valuable natural products.

References

Verdyl Acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Verdyl acetate, a synthetic fragrance ingredient. It covers its chemical identity, physicochemical properties, synthesis, and potential biological activities. The information is compiled and presented to be a valuable resource for professionals in research, development, and quality control.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of synonyms and trade names within the chemical and fragrance industries. A comprehensive list is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Alternative Names for this compound

Name Type Name
IUPAC Name 8-tricyclo[5.2.1.02,6]dec-3-enyl acetate[1][2]
CAS Number 5413-60-5[1][2][3][4]
EC Number 226-501-6[1][2]
UNII 5232EN3X2F[1][2]
Molecular Formula C₁₂H₁₆O₂[1][2][3]
Common Synonyms Tricyclodecenyl acetate[2][3][4], Jasmacyclen[2][3][4], Greenyl acetate[2][3], Herbaflorat[2], Dihydro-nordicyclopentadienyl acetate[2], Cyclacet[5][6], Herbyl acetate[6][7]
Systematic Names 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-6-yl acetate[2], 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate[2]
Trade Names Jasmacyclene (Givaudan)[7], Cyclacet® (IFF)[8], this compound (Kalp- Sutra), this compound (Yinghai)[8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, formulation, and analysis.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 192.25 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[1][7]
Odor Profile Green, woody, floral, fruity, and slightly anisic[4][7][9]
Specific Gravity 1.070 - 1.080 @ 25°C[10]
Refractive Index 1.493 - 1.497 @ 20°C[10]
Boiling Point 258.42 °C (estimated)[7]
Flash Point > 100 °C[7][10]
Solubility Insoluble in water; soluble in alcohol and paraffin oil.[1]
Vapor Pressure 0.0282 hPa @ 20°C (estimated)[4]
logP (o/w) 2.2 (estimated)[4][10]

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the acid-catalyzed esterification of dicyclopentadiene with acetic acid or acetic anhydride. A detailed method is described in patent CN103193639A.[11]

Materials:

  • Glacial acetic acid (210g)

  • High chloride-phosphoric acid (binary complex acid catalyst) (4.2g)

  • Acetic anhydride (53g)

  • Dicyclopentadiene (410g)

  • 15-30% Sodium hydroxide (NaOH) solution

  • 10% Sodium sulfate (Na₂SO₄) solution

  • Saturated salt water

Equipment:

  • Three-neck flask equipped with a thermometer, electric mixer, constant pressure dropping funnel, and reflux condenser.

  • Vacuum fractionation apparatus.

Procedure:

  • Charge the three-neck flask with 210g of glacial acetic acid and 4.2g of high chloride-phosphoric acid catalyst.

  • Slowly add 53g of acetic anhydride to the flask. The temperature will rise to approximately 57°C.

  • With stirring, slowly add 410g of dicyclopentadiene dropwise to the reaction flask over a period of 5 hours, maintaining the reaction temperature between 50-80°C.

  • Continue the reaction for 3-8 hours. Monitor the consumption of dicyclopentadiene by chromatography. The reaction is considered complete when the dicyclopentadiene content is below 0.5%.

  • After completion, wash the reaction product successively with a 15-30% NaOH solution, a 10% Na₂SO₄ solution, and saturated salt water.

  • Perform vacuum fractionation on the washed product, collecting the distillate at 104-106°C / 133.3Pa to obtain pure this compound.

Analytical Methods

General GC-MS Protocol Outline:

  • Injection: A diluted solution of this compound in a suitable solvent (e.g., ethanol or hexane) is injected into the GC.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar or medium-polar column like DB-5ms or HP-5ms). The temperature of the column is gradually increased to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

  • Identification: The mass spectrum of the this compound peak is compared to a reference library (e.g., NIST) for positive identification.

Biological Activity and Safety

Antimicrobial Properties

Some studies suggest that this compound possesses moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.[1] The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis.[1] However, detailed mechanistic studies and minimum inhibitory concentration (MIC) data are not extensively reported in the available literature.

Use in Aromatherapy

This compound is utilized in aromatherapy for its purported relaxing and stress-reducing properties.[3] The mechanism is believed to be linked to the olfactory system's direct connection to the limbic system of the brain, which is involved in emotion and memory. Inhalation of the aroma is thought to trigger neurochemical responses that lead to a calming effect.

Safety Assessment

This compound has been assessed for safety by the Research Institute for Fragrance Materials (RIFM). The assessments indicate that it is not likely to be mutagenic or a reproductive/developmental toxicant in humans.[11] It is also not considered a concern for skin sensitization under current declared use levels. Safety data sheets (SDS) indicate that it may cause mild skin and eye irritation, and inhalation of high concentrations of vapor may cause dizziness.[10] It is also noted as being harmful to aquatic life with long-lasting effects.[2]

Visualizations

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dcpd Dicyclopentadiene reaction_flask Reaction Flask (50-80°C, 3-8h) dcpd->reaction_flask acetic_acid Acetic Acid acetic_acid->reaction_flask acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_flask catalyst Perchloric-Phosphoric Acid Catalyst catalyst->reaction_flask wash_naoh Wash with NaOH solution reaction_flask->wash_naoh Crude Product wash_na2so4 Wash with Na2SO4 solution wash_naoh->wash_na2so4 wash_brine Wash with Saturated Brine wash_na2so4->wash_brine vac_dist Vacuum Fractionation wash_brine->vac_dist Washed Product product This compound (>98% Purity) vac_dist->product Antibacterial_Mechanism cluster_cell Bacterial Cell Interior verdyl_acetate This compound cell_membrane Cell Membrane verdyl_acetate->cell_membrane Interaction & Disruption bacterial_cell Bacterial Cell intracellular Intracellular Components cell_membrane->intracellular Increased Permeability out Cell Lysis intracellular->out Leakage of Components

References

The Biological Activity of Verdyl Acetate and its Analogues: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verdyl acetate, a synthetic fragrance ingredient also known as tricyclodecenyl acetate, is widely utilized in the cosmetic and fragrance industries. While its primary application lies in perfumery, emerging interest in its biological activities warrants a comprehensive review. This technical guide consolidates the available scientific information on the biological effects of this compound and its potential analogues. This document aims to provide a resource for researchers and professionals in drug development by summarizing known data, outlining relevant experimental methodologies, and identifying key areas where further investigation is needed. The current body of public-domain scientific literature indicates that while this compound has been assessed for safety and toxicity, quantitative data on its specific biological efficacy, such as antimicrobial and anti-inflammatory activities, is limited. Information regarding the synthesis and biological evaluation of its analogues is also scarce.

Introduction

This compound (CAS No. 5413-60-5), with the chemical name 8-tricyclo[5.2.1.02,6]dec-3-enyl acetate, is a colorless to pale yellow liquid recognized for its characteristic green, woody, and slightly floral aroma.[1] Its synthesis is primarily achieved through the acid-catalyzed esterification of dicyclopentadiene with acetic acid or acetic anhydride.[2] Beyond its olfactory properties, preliminary research and toxicological assessments have explored its biological interactions. This whitepaper delves into the current understanding of this compound's biological activity, with a focus on its potential antimicrobial and anti-inflammatory effects.

Quantitative Biological Data

A thorough review of publicly available scientific literature and patents reveals a significant gap in quantitative data regarding the biological efficacy of this compound and its analogues. While some sources suggest "moderate antibacterial activity," specific metrics such as Minimum Inhibitory Concentrations (MICs) and 50% Inhibitory Concentrations (IC50) are not well-documented in peer-reviewed publications. The following tables are presented to highlight the areas where quantitative data is needed.

Table 1: Antimicrobial Activity of this compound

Test OrganismAssay TypeResult (e.g., MIC, Zone of Inhibition)Reference
Staphylococcus aureusNot SpecifiedModerate Activity (Qualitative)[2]
Escherichia coliNot SpecifiedModerate Activity (Qualitative)[2]
Candida albicansData Not AvailableData Not Available
Aspergillus nigerData Not AvailableData Not Available

Table 2: Anti-inflammatory Activity of this compound

Assay TypeCell Line / ModelResult (e.g., IC50)Reference
COX-2 InhibitionData Not AvailableData Not Available
TNF-α InhibitionData Not AvailableData Not Available
IL-6 InhibitionData Not AvailableData Not Available

Table 3: Cytotoxicity Data for this compound

Cell LineAssay TypeResult (e.g., IC50, CC50)Reference
Human cell linesVariousNot genotoxic
Animal modelsRepeated dose toxicityNOAEL = 464.1 mg/kg/day
Animal modelsDevelopmental and Reproductive ToxicityNOAEL = 1000 mg/kg/day

Experimental Protocols

While specific experimental data for this compound's biological activity is limited, this section provides detailed, generalized methodologies for key experiments that would be essential for quantifying its efficacy. These protocols are based on standard practices in microbiology and pharmacology.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the test wells.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in the sterile broth in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the this compound dilutions. Include a positive control well (broth with inoculum, no this compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.

In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Cell culture plates (96-well)

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the this compound for 24 hours. Include control wells (cells alone, cells with LPS alone).

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix the supernatant with Griess Reagent and incubate at room temperature.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are not well-elucidated. For its reported antimicrobial properties, a general mechanism involving the disruption of the bacterial cell membrane has been proposed.[2] This is a common mechanism for lipophilic compounds which can intercalate into the lipid bilayer, leading to increased permeability and eventual cell lysis.

antimicrobial_mechanism cluster_cell Bacterial Cell CellMembrane Cell Membrane CellLysis Cell Lysis and Death CellMembrane->CellLysis Increased Permeability VerdylAcetate This compound VerdylAcetate->CellMembrane Disruption

Figure 1: Proposed mechanism of antimicrobial action for this compound.

Further research is required to identify specific molecular targets and signaling pathways affected by this compound. For instance, studies on its potential anti-inflammatory effects would need to investigate its interaction with key inflammatory pathways such as NF-κB and MAPK signaling.

Synthesis of this compound and Potential Analogues

The industrial synthesis of this compound is well-established and typically involves the acid-catalyzed reaction of dicyclopentadiene with acetic acid or acetic anhydride.[3][4] A common catalyst used is a binary perchloric-phosphoric acid catalyst.[3]

synthesis_workflow DCPD Dicyclopentadiene Reaction Esterification Reaction DCPD->Reaction AceticAnhydride Acetic Anhydride / Acetic Acid AceticAnhydride->Reaction Catalyst Acid Catalyst (e.g., Perchloric-Phosphoric Acid) Catalyst->Reaction Purification Purification (e.g., Fractional Distillation) Reaction->Purification VerdylAcetate This compound Purification->VerdylAcetate

References

Tricyclodecenyl Acetate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Tricyclodecenyl acetate is a synthetic ester recognized for its characteristic fresh, woody, and herbal fragrance.[1] While primarily utilized as a fragrance ingredient in a wide array of consumer products, a thorough understanding of its chemical and physical properties, synthesis, and safety profile is essential for researchers and professionals in various scientific disciplines. This technical guide provides a consolidated overview of the existing scientific literature on tricyclodecenyl acetate.

Chemical and Physical Properties

Tricyclodecenyl acetate is a colorless to pale yellow viscous liquid.[2][3][4] It is a mixture of isomers, with the specific composition influencing its olfactory profile, which can range from woody to having slight aniseed-like sweet notes.[5] It is insoluble in water but soluble in organic solvents like ethanol and oils.[2]

Several CAS Numbers are associated with tricyclodecenyl acetate and its isomer mixtures, including 5413-60-5, 2500-83-6, and 54830-99-8.[1][6] The compound is also known by various trade names such as Cyclacet®, Jasmacyclene, and Verdyl acetate.[1][7][8]

Table 1: Physicochemical Properties of Tricyclodecenyl Acetate

PropertyValueSource(s)
Molecular FormulaC₁₂H₁₆O₂[1][3][4]
Molecular Weight192.25 g/mol [1][3][9]
AppearanceColorless to pale yellow, viscous liquid[2][3][4][5]
OdorHerbal, fresh, woody, green, slightly floral[1][10][11]
Boiling Point~288.25 °C (rough estimate)[2][3][5]
Density~1.024 - 1.077 g/cm³[2][3][5]
Refractive Index~1.4940 - 1.5100[2][3][5]
Flash Point~93 - 101.8 °C[3][5]
Vapor Pressure~0.0137 - 2.84 Pa at 25 °C[2][3][5]
Water Solubility~10 µg/L at 30 °C[3][5]
logP0.924 at 35 °C[5]

Synthesis of Tricyclodecenyl Acetate

The primary industrial synthesis of tricyclodecenyl acetate involves the acid-catalyzed addition of acetic acid or acetic anhydride to dicyclopentadiene (DCPD).[1][7][8][10] This reaction typically yields a mixture of isomers.

Experimental Protocol: Acid-Catalyzed Esterification

A common method for synthesizing tricyclodecenyl acetate is through the esterification of dicyclopentadiene with acetic acid in the presence of an acid catalyst.

Materials:

  • Dicyclopentadiene (DCPD)

  • Acetic acid (can be in large excess) or acetic anhydride[7][10]

  • Acid catalyst (e.g., trifluoromethanesulfonic acid (triflic acid), perchloric-phosphoric acid)[7][8][10]

  • Base (for neutralization during workup, e.g., sodium hydroxide)[10]

  • Solvent (optional, e.g., aromatic hydrocarbons)[7]

Procedure:

  • The carboxylic acid and the acid catalyst are charged into a suitable reactor equipped with a stirrer, condenser, and dropping funnel.[10]

  • Dicyclopentadiene is added dropwise to the stirred mixture. The reaction temperature is typically maintained between 60 °C and 150 °C.[7][10]

  • The reaction is allowed to proceed for several hours until completion.[7]

  • After the reaction, the mixture is distilled, often in the presence of a base, to neutralize the acid catalyst and isolate the tricyclodecenyl acetate from unreacted starting materials.[7][8]

  • Purification is typically achieved through fractional distillation to obtain the final product with a purity of at least 95% as determined by gas chromatography.[7][8]

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst DCPD Dicyclopentadiene ReactionVessel Reaction Vessel (60-150°C) DCPD->ReactionVessel AceticAcid Acetic Acid / Acetic Anhydride AceticAcid->ReactionVessel AcidCatalyst Acid Catalyst (e.g., Triflic Acid) AcidCatalyst->ReactionVessel Distillation Distillation (with Base) ReactionVessel->Distillation Crude Product Product Tricyclodecenyl Acetate Distillation->Product Purified Product

Fig. 1: Synthesis workflow for tricyclodecenyl acetate.

Applications

The primary application of tricyclodecenyl acetate is as a fragrance ingredient in a wide variety of consumer products.[1] Its stability, particularly in alkaline media, makes it a suitable component for soaps and detergents.[6] It is also used in perfumes, cosmetics, air fresheners, and other personal care products to impart a fresh, green, and woody scent.[1][10][12]

Safety and Toxicology

The safety of tricyclodecenyl acetate as a fragrance ingredient has been evaluated by the Research Institute for Fragrance Materials (RIFM).[11]

Key findings from the safety assessment include:

  • Genotoxicity: Tricyclodecenyl acetate is not considered to be genotoxic.

  • Toxicity: It has a low acute oral and dermal toxicity. The acute oral LD50 value in rats and the acute dermal LD50 value in rabbits both exceeded 5 g/kg.[5]

  • Skin Sensitization: Data from read-across analogs suggest that tricyclodecenyl acetate is not a significant skin sensitizer under current use levels. However, it may cause mild skin irritation.[13]

  • Phototoxicity/Photoallergenicity: Based on UV spectra analysis, it is not expected to be phototoxic or photoallergenic.

  • Reproductive and Developmental Toxicity: The available data indicate an adequate margin of safety for reproductive and developmental toxicity at current exposure levels.

  • Environmental Safety: It is classified as hazardous to the aquatic environment with long-lasting effects.[13][14]

Standard safety precautions, such as wearing suitable protective clothing and avoiding contact with skin and eyes, should be followed when handling this chemical.[15]

Analytical Methods

While detailed experimental protocols for the analysis of tricyclodecenyl acetate are not extensively published in the public domain, gas chromatography (GC) is the standard method used to determine the purity and isomeric composition of the commercial product.[7][8] Further characterization can be achieved using techniques such as infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Methodological & Application

Synthesis of Verdyl Acetate: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Verdyl acetate, a synthetic fragrance compound with a characteristic green, woody, and slightly floral aroma, is a key ingredient in the perfumery and cosmetics industries.[1][2][3][4] This application note provides a detailed experimental protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and fragrance chemistry. The protocol is based on the acid-catalyzed reaction of dicyclopentadiene with acetic acid and acetic anhydride.[2][5] This document includes a comprehensive methodology, data presentation in tabular format, and a visual representation of the experimental workflow.

Introduction

This compound, chemically known as 8-tricyclo[5.2.1.02,6]dec-3-enyl acetate, is a synthetic ester valued for its unique olfactory properties.[6][7] It is widely utilized in the formulation of perfumes, soaps, detergents, and other scented consumer products.[1][3] The industrial synthesis of this compound typically involves the esterification of dicyclopentadiene with acetic acid or acetic anhydride in the presence of an acid catalyst.[2][5] This protocol details a specific method using a perchloric acid-phosphoric acid binary catalyst system, which has been reported to provide a good yield under relatively mild conditions.[8]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₂[1][6][7]
Molecular Weight 192.25 g/mol [6][7]
Appearance Clear to pale yellow liquid[1][6]
Odor Green, woody, floral[1][2][4]
Boiling Point 104-106 °C at 133.3 Pa[8]
Solubility Insoluble in water; soluble in alcohol[1][6]
CAS Number 5413-60-5[7]

Experimental Protocol

This protocol is adapted from the synthetic method described in patent CN103193639A.[8]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMolesEquivalents
Acetic AcidCH₃COOH60.05210 g3.501.13
Perchloric Acid-Phosphoric Acid Catalyst--4.2 g--
Acetic Anhydride(CH₃CO)₂O102.0953 g0.520.17
DicyclopentadieneC₁₀H₁₂132.20410 g3.101.00
Sodium Hydroxide SolutionNaOH40.0015-30% (w/v)--
Sodium Sulfate SolutionNa₂SO₄142.0410% (w/v)--
Saturated Sodium Chloride SolutionNaCl58.44Saturated--
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Reaction Setup

The experimental workflow for the synthesis of this compound is depicted in the following diagram:

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Charge Reactants - Acetic Acid - Catalyst addition1 2. Add Acetic Anhydride - Raise temperature to 58°C reagents->addition1 addition2 3. Add Dicyclopentadiene - Dropwise addition - Maintain 50-80°C for 5h addition1->addition2 workup 4. Reaction Work-up - Wash with NaOH solution - Wash with Na2SO4 solution - Wash with saturated NaCl addition2->workup purification 5. Purification - Vacuum Fractionation - Collect fraction at 104-106°C / 133.3Pa workup->purification product This compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Procedure
  • Charging the Reactor: Into a three-neck flask equipped with a thermometer, a magnetic stirrer, a reflux condenser, and a dropping funnel, add 210 g of acetic acid and 4.2 g of the perchloric acid-phosphoric acid binary catalyst.[8]

  • Addition of Acetic Anhydride: Slowly add 53 g of acetic anhydride to the flask while stirring. The temperature will rise to approximately 57-58°C.[8]

  • Addition of Dicyclopentadiene: With continuous stirring, slowly add 410 g of dicyclopentadiene dropwise from the dropping funnel. Maintain the reaction temperature between 50-80°C. The addition should take approximately 5 hours.[8]

  • Reaction Monitoring: After the addition is complete, continue stirring and maintain the temperature at 50-80°C. The reaction progress can be monitored by gas chromatography to check for the consumption of dicyclopentadiene. The reaction is considered complete when the dicyclopentadiene content is below 0.5%.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a 15-30% sodium hydroxide solution to neutralize the acidic components.

    • Separate the organic layer and wash it with a 10% sodium sulfate solution.[8]

    • Finally, wash the organic layer with a saturated sodium chloride solution.[8]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Perform vacuum fractionation of the crude product.

    • Collect the fraction at a boiling point of 104-106°C under a pressure of 133.3 Pa to obtain pure this compound.[8]

Reaction Mechanism

The synthesis of this compound proceeds via an acid-catalyzed addition and subsequent esterification. The proposed reaction pathway is illustrated below:

reaction_mechanism Proposed Reaction Mechanism for this compound Synthesis DCPD Dicyclopentadiene carbocation Tricyclodecenyl Carbocation DCPD->carbocation + H+ H_plus H+ intermediate Protonated Ester Intermediate carbocation->intermediate + Acetic Acid acetic_acid Acetic Acid verdyl_acetate This compound intermediate->verdyl_acetate - H+

Caption: A simplified diagram of the acid-catalyzed synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Perchloric acid is a strong oxidizing agent and should be handled with extreme care.

  • Acetic acid and acetic anhydride are corrosive and can cause severe burns.

  • Dicyclopentadiene is flammable.

Conclusion

This application note provides a detailed and reproducible protocol for the synthesis of this compound. By following the outlined steps, researchers can synthesize this valuable fragrance compound for further study and application. The provided diagrams offer a clear visualization of the experimental workflow and the underlying reaction mechanism, aiding in the understanding and execution of the synthesis.

References

Application Notes and Protocols for the Quantification of Verdyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verdyl acetate (tricyclodecenyl acetate) is a widely used fragrance ingredient prized for its fresh, green, and woody aroma. It is a key component in various consumer products, including perfumes, cosmetics, soaps, and detergents.[1] Accurate quantification of this compound is crucial for quality control during manufacturing, formulation development, and to ensure compliance with regulatory standards. Furthermore, in the context of drug development, where excipients and fragrances may be included in formulations, validated analytical methods are necessary to assess the stability and compatibility of all components.

This document provides detailed application notes and protocols for the quantitative analysis of this compound. The primary method detailed is Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely adopted technique for volatile and semi-volatile compounds.[2] Additionally, principles of a stability-indicating High-Performance Liquid Chromatography (HPLC) method are discussed as a complementary technique.

Analytical Methods for this compound Quantification

Gas Chromatography is the cornerstone for the analysis of volatile compounds like this compound due to its high resolution and sensitivity.

Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a reliable and cost-effective method for the routine quantification of this compound. The principle involves vaporizing the sample and separating its components on a chromatographic column. The separated components are then detected by a flame ionization detector, which generates a signal proportional to the amount of carbon atoms in the analyte.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For unambiguous identification and in complex matrices, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method. GC-MS provides structural information, confirming the identity of this compound and its isomers, and can be used for quantification, especially at trace levels.[3]

Complementary Method: High-Performance Liquid Chromatography (HPLC)

While GC is the primary technique, HPLC can be employed as a complementary method, particularly for stability studies where non-volatile degradation products might be formed. A stability-indicating HPLC method can separate the intact this compound from its potential degradation products, impurities, and other excipients in a formulation.[4][5]

Experimental Protocols

Protocol 1: Quantification of this compound by GC-FID

This protocol provides a general method for the quantification of this compound in a liquid sample.

1. Instrumentation and Materials

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., DB-5ms, HP-5, or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

  • This compound reference standard (≥98% purity)

  • Solvent (e.g., Ethanol, Hexane, or other suitable organic solvent, analytical grade)

  • Volumetric flasks, pipettes, and vials

2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

3. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent and dilute to a known volume in a volumetric flask. The final concentration should fall within the range of the calibration curve.

  • Filter the sample solution if necessary to remove any particulate matter.

4. GC-FID Operating Conditions

ParameterCondition
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min

5. Data Analysis

  • Integrate the peak area of this compound in the chromatograms of the standard and sample solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: General Protocol for a Stability-Indicating HPLC Method

This protocol outlines the general steps to develop a stability-indicating HPLC method for this compound, which is crucial for drug development to assess its stability in the presence of other formulation components and under various stress conditions.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) detector

  • Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • Mobile phase (e.g., Acetonitrile and Water, HPLC grade)

  • This compound reference standard

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.

2. Forced Degradation (Stress) Studies

  • To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on this compound.[4][6]

  • Acid/Base Hydrolysis: Treat a solution of this compound with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C).

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.

  • Analyze the stressed samples by the developed HPLC method to ensure that degradation products are well-separated from the parent peak.

3. HPLC Operating Conditions (Example)

ParameterCondition
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength To be determined based on the UV spectrum of this compound (typically low UV, e.g., 210 nm)

4. Method Validation

  • The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The following table summarizes typical validation parameters for a GC-FID method for the quantification of an acetate ester, which can be used as a reference for a this compound assay.

Table 1: Representative Validation Data for an Acetate Ester Quantification by GC-FID

Validation ParameterTypical Performance
Linearity (Concentration Range) 10 - 500 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 - 2 µg/mL
Limit of Quantification (LOQ) 2 - 10 µg/mL
Accuracy (Recovery) 98.0 - 102.0%
Precision (RSD%)
- Repeatability (Intra-day)< 2.0%
- Intermediate Precision (Inter-day)< 3.0%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) GC_FID_Analysis GC-FID Analysis (Injection and Separation) Standard_Prep->GC_FID_Analysis Inject Standards Sample_Prep Sample Preparation (Weighing, Dissolution, Dilution) Sample_Prep->GC_FID_Analysis Inject Samples Peak_Integration Peak Integration GC_FID_Analysis->Peak_Integration Chromatograms Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Standard Peak Areas Quantification Quantification of this compound Peak_Integration->Quantification Sample Peak Area Calibration_Curve->Quantification Calibration Function signaling_pathway cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Verdyl_Acetate This compound Acid_Base Acid/Base Hydrolysis Verdyl_Acetate->Acid_Base Oxidation Oxidation (H₂O₂) Verdyl_Acetate->Oxidation Thermal Thermal Stress Verdyl_Acetate->Thermal Photo Photolytic Stress Verdyl_Acetate->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Separation Separation of this compound and Degradation Products HPLC_Analysis->Separation Validation Method Validation (Specificity) Separation->Validation

References

Application Note: GC-MS Method for Purity Analysis of Verdyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Verdyl acetate (tricyclo[5.2.1.02,6]dec-3-en-8-yl acetate) is a synthetic fragrance ingredient prized for its fresh, green, and slightly woody aroma, making it a valuable component in many perfumes and consumer products.[1] Ensuring the purity of this compound is critical for the quality, safety, and consistency of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[2][3] This combination makes it an ideal method for determining the purity of volatile and semi-volatile compounds like this compound, as well as for identifying and quantifying any potential impurities.

This application note provides a detailed protocol for the purity analysis of this compound using GC-MS. The described method is intended for researchers, scientists, and professionals in the fragrance and chemical industries involved in quality control and drug development.

Quantitative Data Summary

The following tables summarize typical data obtained during the GC-MS purity analysis of a this compound sample.

Table 1: Chromatographic Data and Purity Assessment

CompoundRetention Time (min)Peak Area (%)Identity Confirmation (m/z)Purity (%)
This compound12.5899.2566, 79, 91, 132, 19299.25
Impurity A11.920.45TBD0.45
Impurity B13.150.30TBD0.30

TBD: To Be Determined by mass spectral library search and/or analysis of reference standards.

Table 2: Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₁₂H₁₆O₂[4]
Molecular Weight192.25 g/mol [4]
CAS Number5413-60-5[5]
Major Mass Fragments (m/z)66, 79, 91, 132, 192 (M+)

Experimental Protocol

This protocol outlines the sample preparation, GC-MS instrumentation, and data analysis steps for the purity determination of this compound.

1. Materials and Reagents

  • This compound sample

  • High-purity solvent (e.g., Hexane or Ethyl Acetate, GC grade)

  • Internal Standard (optional, e.g., Tetradecane)

  • Autosampler vials with caps

2. Instrumentation

A gas chromatograph coupled with a mass spectrometer is required. The following are representative instrument conditions, which may be optimized for specific equipment.

Table 3: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (split ratio 50:1)
Oven Temperature ProgramInitial: 60°C, hold for 2 minRamp: 10°C/min to 280°CFinal Hold: 280°C for 5 min
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-450 amu
Solvent Delay3 min

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable GC-grade solvent (e.g., Hexane) in a volumetric flask.

  • If using an internal standard, add a known concentration to the solution.

  • Vortex the solution to ensure it is thoroughly mixed.

  • Transfer an aliquot of the prepared sample into a 2 mL autosampler vial for GC-MS analysis.

4. Data Analysis

  • Peak Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).[5] The mass spectrum of this compound is expected to show characteristic fragment ions.

  • Purity Calculation: The purity of this compound is determined by the area percent method. The percentage of each component is calculated by dividing its peak area by the total area of all peaks in the chromatogram.

    Purity (%) = (Peak Area of this compound / Total Peak Area) x 100

  • Impurity Identification: For any significant impurity peaks, attempt to identify the compounds by searching their mass spectra against a spectral library. Further confirmation may require the use of certified reference standards.

Method Validation

For routine quality control, this method should be validated according to relevant guidelines (e.g., ICH Q2(R1)) to ensure its accuracy, precision, specificity, linearity, and range.[6]

Experimental Workflow Diagram

GCMS_Workflow GC-MS Purity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting weigh Weigh this compound Sample dissolve Dissolve in GC-Grade Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to Autosampler Vial vortex->transfer inject Inject Sample into GC-MS transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peaks (Retention Time & Mass Spectra) detect->identify calculate Calculate Purity (Area % Method) identify->calculate report Generate Analysis Report calculate->report

Caption: Workflow for this compound Purity Analysis using GC-MS.

References

Application of Verdyl Acetate in Fragrance Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Verdyl Acetate

This compound, also known by its synonyms Tricyclodecenyl acetate, Jasmacyclen, and Greenyl Acetate, is a synthetic aroma chemical widely utilized in the fragrance industry.[1][2] It is valued for its fresh, green, and woody olfactory profile, often with subtle floral and fruity undertones.[3][4][5] Its versatility and stability make it a popular choice for a broad range of scented products, including fine fragrances, personal care items, and household cleaners.[2][6][7] This document provides detailed application notes and experimental protocols for the effective use of this compound in fragrance formulations.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in fragrance formulation.

PropertyValueReference(s)
CAS Number 5413-60-5[1][8]
Molecular Formula C12H16O2[1][8]
Molecular Weight 192.25 g/mol [1][8]
Appearance Colorless to pale yellow liquid[3][5][9]
Boiling Point 258.42 °C @ 760.00 mm Hg (est)[5][9]
Flash Point > 100.00 °C (> 212.00 °F) TCC[5][9]
Specific Gravity 1.070 to 1.080 @ 25.00 °C[9]
Refractive Index 1.493 to 1.497 @ 20.00 °C[9]
Solubility Soluble in alcohol, kerosene, paraffin oil. Insoluble in water.[1][9]
Vapor Pressure 0.014000 mmHg @ 25.00 °C (est)[9]
Shelf Life 24 months or longer if stored properly in cool, dry conditions, protected from heat and light.[7][9]

Olfactory Profile

The scent profile of this compound is complex and multifaceted, making it a valuable component in creating a wide array of fragrance experiences.

Olfactory FacetDescriptionReference(s)
Primary Notes Green, Woody[3][4][10][11]
Secondary Notes Floral, Fruity, Soapy, Anisic[1][5][9]
Substantivity on Smelling Strip Approximately 100 hours[1][5][9]
Odor Strength Medium[5][9]
Typical Usage in Perfume Compounds 0.5% to 26% (Average 3.9%)[12]

Application in Fragrance Formulations

This compound's stability in various media, including alkaline environments, makes it highly suitable for a wide range of product applications.[2]

ApplicationRecommended UsePerformance Rating (out of 10)Reference(s)
Alcoholic PerfumeModifier for floral and green accords9[12]
Antiperspirants/DeodorantsProvides a fresh and clean scent9[12]
Creams and LotionsEnhances floral and green profiles9[12]
Soaps (Bar and Liquid)Stable in alkaline conditions, provides a fresh aroma9[12]
Shampoos and ConditionersContributes to a fresh and clean hair scent9[12]
Detergents (Powder and Liquid)Excellent stability and performance9[12]
Fabric SoftenersLends a lasting fresh and green note to fabrics9[12]
Air FreshenersProvides a clean and refreshing scent9[6]

Experimental Protocols

The following protocols are designed to provide a systematic approach to evaluating and incorporating this compound into fragrance formulations.

Protocol for Sensory Evaluation of this compound

Objective: To characterize the olfactory profile of this compound and compare it to other fragrance ingredients.

Materials:

  • This compound

  • Reference fragrance materials (e.g., other green, woody, or floral acetates)

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Pipettes

  • Smelling strips

  • Trained sensory panel (minimum of 5 panelists)

Procedure:

  • Sample Preparation: Prepare 10% dilutions of this compound and reference materials in ethanol.

  • Evaluation:

    • Dip a smelling strip into the diluted this compound solution.

    • Allow the solvent to evaporate for a few seconds.

    • Present the strip to the sensory panel.

    • Panelists should individually record their impressions of the odor, including top, middle, and base notes, and any specific descriptors (e.g., green, woody, fruity).

    • Repeat the process for the reference materials.

  • Data Analysis: Compile the descriptors from all panelists. Create a sensory map or word cloud to visualize the olfactory profile of this compound in comparison to the reference materials.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep Prepare 10% dilutions of this compound and references in ethanol Dip Dip smelling strip Prep->Dip Test Sample Evap Allow solvent to evaporate Dip->Evap Present Present to sensory panel Evap->Present Record Panelists record olfactory impressions Present->Record Compile Compile descriptors Record->Compile Visualize Create sensory map Compile->Visualize

Caption: Workflow for the sensory evaluation of this compound.

Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the key odor-active compounds in a fragrance formulation containing this compound.[3][13]

Materials:

  • Fragrance formulation containing this compound

  • Gas chromatograph coupled with a mass spectrometer and an olfactometry port (GC-MS/O)

  • Appropriate GC column (e.g., non-polar or medium-polar)

  • Helium carrier gas

  • Trained human assessor

Procedure:

  • Sample Injection: Inject a small amount of the fragrance formulation into the GC.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • Detection and Olfactory Assessment:

    • The effluent from the column is split between the mass spectrometer detector and the olfactometry port.

    • The MS detector identifies and quantifies the chemical compounds.

    • A trained assessor at the olfactometry port sniffs the effluent and describes the odor of each eluting compound in real-time.

  • Data Correlation: Correlate the retention times of the odors perceived by the assessor with the peaks detected by the mass spectrometer to identify the specific compounds responsible for the different scent characteristics.

GCO_Workflow cluster_GC Gas Chromatography cluster_Detection Detection & Assessment cluster_Analysis Data Analysis Inject Inject Fragrance Sample Separate Separate Volatile Compounds Inject->Separate Split Split Column Effluent Separate->Split MS Mass Spectrometry (Identification & Quantification) Split->MS O Olfactometry Port (Odor Description) Split->O Correlate Correlate MS Data with Olfactory Data MS->Correlate O->Correlate

Caption: Workflow for GC-Olfactometry analysis of a fragrance.

Protocol for Stability Testing in a Product Base

Objective: To evaluate the stability of this compound in a specific product base (e.g., lotion, soap, detergent) over time and under different environmental conditions.[8][14]

Materials:

  • This compound

  • Unfragranced product base

  • Control fragrance (a known stable fragrance)

  • Glass jars with airtight lids

  • Climate chambers or ovens

  • UV light cabinet

  • pH meter

  • Viscometer

Procedure:

  • Sample Preparation:

    • Prepare three samples of the product base: one with a specified concentration of this compound, one with the control fragrance, and one unfragranced (blank).

    • Divide each sample into multiple aliquots in airtight glass jars.

  • Storage Conditions: Store the aliquots under various conditions:

    • Accelerated Aging: Elevated temperature (e.g., 40°C, 50°C) for a specified period (e.g., 4, 8, 12 weeks).[8]

    • Light Exposure: In a UV light cabinet for a set duration.[8]

    • Freeze-Thaw Cycles: Alternate between freezing and thawing for several cycles.[8]

    • Real-Time Aging: Room temperature, protected from light, for an extended period (e.g., 6, 12, 24 months).[8]

  • Evaluation: At regular intervals, evaluate the samples for:

    • Odor: Compare the scent of the this compound sample to the control and the initial sample. Note any changes in character or intensity.

    • Color: Observe any discoloration compared to the blank and control.

    • pH and Viscosity: Measure any changes in the physical properties of the product base.

  • Data Analysis: Record all observations and measurements. A stable fragrance will show minimal changes in odor, color, and have no adverse effects on the physical properties of the product base.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_eval Evaluation at Intervals Prep Prepare fragranced and unfragranced product bases Accelerated Accelerated Aging (High Temp) Prep->Accelerated Light Light Exposure (UV Cabinet) Prep->Light FreezeThaw Freeze-Thaw Cycles Prep->FreezeThaw RealTime Real-Time Aging Prep->RealTime Odor Odor Assessment Accelerated->Odor Light->Odor FreezeThaw->Odor RealTime->Odor Color Color Measurement Odor->Color Physical pH & Viscosity Measurement Color->Physical

Caption: Workflow for fragrance stability testing in a product base.

Safety and Regulatory Information

This compound is subject to regulations and guidelines set by organizations such as the International Fragrance Association (IFRA). It is important to consult the latest IFRA standards and the supplier's Safety Data Sheet (SDS) for safe handling procedures, usage restrictions, and potential hazards.[15] While generally considered to have low toxicity, direct contact with skin and eyes should be avoided, and it should be handled in a well-ventilated area.[16]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional advice, diagnosis, or treatment. Always seek the advice of a qualified professional with any questions you may have regarding a medical condition or the use of any chemical substance.

References

Application Notes: The Tricyclo[5.2.1.02,6]decane Scaffold, the Chiral Core of Verdyl Acetate, in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Verdyl acetate, chemically known as tricyclo[5.2.1.02,6]dec-3-enyl acetate, is a synthetic fragrance ingredient prized for its fresh, woody, and green aroma. While it is widely used in the perfume and cosmetics industries, its direct application as a chiral building block in asymmetric synthesis is not extensively documented in scientific literature. This compound is typically produced and used as a mixture of isomers.

However, the rigid tricyclic scaffold of this compound, the tricyclo[5.2.1.02,6]decane skeleton, represents a valuable chiral framework. Enantiomerically pure derivatives of this scaffold have been successfully employed as chiral building blocks in the total synthesis of complex natural products. These applications highlight the potential of this structural motif to control stereochemistry in organic reactions.

This document provides detailed application notes and protocols on the use of the tricyclo[5.2.1.02,6]decane scaffold as a chiral building block, drawing from key research in the field.

Enantioselective Preparation of Chiral Tricyclo[5.2.1.02,6]decane Derivatives via Enzymatic Resolution

A key strategy to access enantiopure tricyclo[5.2.1.02,6]decane derivatives is through the enzymatic kinetic resolution of a racemic mixture. Lipases are particularly effective for the stereoselective acylation or deacylation of alcohols, separating a racemate into two enantiomerically enriched compounds.

A notable example is the resolution of 3,10-dioxygenated tricyclo[5.2.1.02,6]decane derivatives.[1][2] This approach provides access to valuable chiral synthons for further elaboration.

Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Tricyclo[5.2.1.02,6]decan-10-one Derivative [1][2]

This protocol describes the lipase-mediated transesterification for the kinetic resolution of a racemic alcohol.

Materials:

  • Racemic alcohol (e.g., a hydroxylated tricyclo[5.2.1.02,6]decan-10-one derivative)

  • Lipase PS (Pseudomonas cepacia lipase), immobilized on Celite

  • Vinyl acetate

  • Organic solvent (e.g., hexane)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • To a solution of the racemic alcohol in hexane, add immobilized Lipase PS.

  • Add vinyl acetate to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.

  • Upon reaching the desired conversion, filter off the immobilized enzyme and wash it with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting acetate and the unreacted alcohol by column chromatography on silica gel.

Data Presentation:

SubstrateProduct(s)EnzymeSolventTime (h)Conversion (%)Yield (%) (Acetate/Alcohol)ee (%) (Acetate/Alcohol)
Racemic 3,10-dioxygenated tricyclo[5.2.1.02,6]decanolEnantiopure acetate and alcoholLipase PS on CeliteHexane24~5045 / 43>98 / >98

Logical Relationship: Enzymatic Kinetic Resolution

G racemate Racemic Alcohol (R/S) enzyme Lipase PS Vinyl Acetate racemate->enzyme products Mixture of Products enzyme->products separation Chromatography products->separation enantio_R Enantiopure Acetate (R) separation->enantio_R enantio_S Enantiopure Alcohol (S) separation->enantio_S

Caption: Workflow for enzymatic kinetic resolution of a racemic alcohol.

Application in Natural Product Synthesis: The Case of (+)-Coronafacic Acid and (+)-Coriolin

The enantiopure tricyclo[5.2.1.02,6]decane derivatives obtained from enzymatic resolution are valuable starting materials for the total synthesis of complex natural products. The rigid, cage-like structure allows for highly stereocontrolled transformations.

2.1. Synthesis of (+)-Coronafacic Acid

The synthesis of the plant phytotoxin (+)-coronafacic acid has been achieved starting from an enantiopure tricyclo[5.2.1.02,6]decan-10-one derivative.[1][2] A key step in this synthesis is the Haller-Bauer reaction to cleave a C-C bond and open the tricyclic system to form a cis-hydrindane core.

Experimental Workflow: Synthesis of (+)-Coronafacic Acid

G start Enantiopure Tricyclic Ketone step1 Haller-Bauer Reaction (NaNH2, Toluene) start->step1 intermediate1 cis-Hydrindane Intermediate step1->intermediate1 step2 Further Functional Group Manipulations intermediate1->step2 product (+)-Coronafacic Acid step2->product

Caption: Key steps in the synthesis of (+)-Coronafacic Acid.

Experimental Protocol: Haller-Bauer Reaction [1][2]

Materials:

  • Enantiopure tricyclo[5.2.1.02,6]decan-10-one derivative

  • Sodium amide (NaNH₂)

  • Anhydrous toluene

  • Anhydrous ether

  • Ammonium chloride (NH₄Cl) solution (saturated)

Procedure:

  • A solution of the tricyclic ketone in anhydrous toluene is added to a refluxing suspension of sodium amide in toluene.

  • The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

2.2. Formal Synthesis of (+)-Coriolin

The enantiopure tricyclo[5.2.1.02,6]decane scaffold has also been utilized in a formal synthesis of the hirsutane sesquiterpene (+)-coriolin.[1][2] This synthesis demonstrates the versatility of these chiral building blocks in constructing different carbocyclic frameworks.

Signaling Pathway: Synthetic Strategy towards (+)-Coriolin

G start Enantiopure Tricyclic Ketone step1 Oxidative Cleavage of Double Bond start->step1 intermediate1 Diquinane Precursor step1->intermediate1 step2 Functional Group Interconversions intermediate1->step2 product Advanced Intermediate for (+)-Coriolin Synthesis step2->product

Caption: Synthetic route to a key intermediate for (+)-Coriolin.

Quantitative Data Summary for Natural Product Synthesis Intermediates [1][2]

Starting MaterialKey TransformationProductYield (%)ee / dr
Enantiopure tricyclic ketoneHaller-Bauer reactioncis-Hydrindane intermediate70-80>98% ee
Enantiopure tricyclic ketoneOxidative cleavageDiquinane precursor~60 (multi-step)>98% ee

While this compound itself is not commonly employed as a chiral building block, its core tricyclo[5.2.1.02,6]decane structure serves as a valuable and rigid chiral scaffold in organic synthesis. Through methods like enzymatic kinetic resolution, enantiomerically pure derivatives of this skeleton can be prepared and utilized as versatile starting materials. The successful application of these chiral building blocks in the total synthesis of natural products like (+)-coronafacic acid and (+)-coriolin underscores their potential for controlling stereochemistry in the construction of complex molecular architectures. Further research may uncover more direct roles for chiral isomers of this compound or its derivatives in asymmetric catalysis and synthesis.

References

Application Notes and Protocols: Redox Reactions of Verdazyl Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verdazyl radicals are a class of stable organic radicals characterized by a tetrazinyl backbone. Their remarkable stability, coupled with their rich redox chemistry, makes them promising candidates for a variety of applications, including as spin labels, components in molecular magnets, and redox mediators in organic synthesis and energy storage systems. This document provides detailed application notes and protocols for the one-electron oxidation and reduction of verdazyl radicals, yielding the corresponding verdazylium cations and verdazylate anions, respectively.

I. Oxidation of Verdazyl Radicals

Verdazyl radicals undergo a reversible one-electron oxidation to form diamagnetic verdazylium cations. This process can be achieved both chemically and electrochemically. The oxidation potential is sensitive to the substituents on the verdazyl ring, with electron-donating groups making the radical easier to oxidize and electron-withdrawing groups making it more difficult.[1][2]

Chemical Oxidation

Common oxidizing agents for verdazyl radicals include benzoquinone and copper(II) salts.[3][4] The resulting verdazylium salts can often be isolated and characterized.

Table 1: Quantitative Data for the Oxidation of Representative Verdazyl Radicals

Verdazyl Radical PrecursorOxidizing AgentSolventProductSpectroscopic Data (λmax)Oxidation Potential (Eox°) vs. Fc/Fc+Reference
1,5-Diaryl-6-oxoverdazyl1,4-BenzoquinoneDichloromethane1,5-Diaryl-6-oxoverdazyliumVaries with substituents+0.18 V to +0.44 V[2]
Phenol-substituted verdazylCopper(II) triflateAcetonitrilePhenol-substituted verdazylium~800 nm+0.51 V (vs. SCE)[4]
1,3,5-Triphenylverdazyl- (Electrochem)Acetonitrile1,3,5-Triphenylverdazylium--0.22 V[2]
Experimental Protocols: Chemical Oxidation

Protocol 1: Oxidation of a Tetrazane Precursor to a Verdazyl Radical using 1,4-Benzoquinone

This protocol describes the synthesis of a 6-oxoverdazyl radical from its tetrazinanone precursor.

Materials:

  • Tetrazinanone precursor

  • 1,4-Benzoquinone

  • Dichloromethane (DCM)

  • Schlenk pressure tube

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

Procedure: [5]

  • Dissolve the tetrazinanone precursor (1.0 equiv.) and 1,4-benzoquinone (1.7 equiv.) in dichloromethane in a Schlenk pressure tube.

  • Seal the tube and heat the reaction mixture at 60 °C for 2–3 hours. The solution will typically develop an intense color.

  • After cooling to room temperature, remove the solvent in vacuo using a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the pure verdazyl radical.

Protocol 2: Oxidation of a Verdazyl Radical to a Verdazylium Cation using Copper(II) Triflate

This protocol describes the oxidation of a verdazyl radical to its corresponding verdazylium cation.

Materials:

  • Verdazyl radical

  • Copper(II) triflate (Cu(OTf)₂)

  • Acetonitrile (anhydrous)

  • Schlenk flask

  • Magnetic stirrer

  • UV-Vis spectrophotometer (optional, for monitoring the reaction)

  • NMR spectrometer for characterization

Procedure: [4]

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the verdazyl radical in anhydrous acetonitrile to a known concentration (e.g., 0.1 mM for spectroscopic monitoring).

  • Prepare a stock solution of copper(II) triflate in anhydrous acetonitrile.

  • With stirring, add one equivalent of the Cu(OTf)₂ solution to the verdazyl radical solution.

  • The reaction is typically rapid, and a color change is often observed. The progress of the oxidation can be monitored by UV-Vis spectroscopy, observing the disappearance of the radical's absorption bands and the appearance of new bands corresponding to the verdazylium cation.[4]

  • The resulting solution contains the verdazylium cation, which can be characterized by NMR spectroscopy, as the cation is diamagnetic.[4]

II. Reduction of Verdazyl Radicals

Verdazyl radicals can also undergo a one-electron reduction to form verdazylate anions. This process is generally more challenging to achieve chemically than oxidation due to the typically negative reduction potentials.[2]

Electrochemical and Chemical Reduction

Cyclic voltammetry studies have established the reversible reduction of many verdazyl radicals.[2] Chemical reduction often requires strong reducing agents. While detailed protocols for the chemical reduction and isolation of verdazylate salts are less common in the literature, their formation has been confirmed.[1]

Table 2: Quantitative Data for the Reduction of Representative Verdazyl Radicals

Verdazyl RadicalReduction MethodSolventProductSpectroscopic Data (λmax)Reduction Potential (Ered°) vs. Fc/Fc+Reference
1,3,5-TriphenylverdazylElectrochemicalAcetonitrile1,3,5-Triphenylverdazylate anionNot reported-1.23 V[2]
1,5-Diaryl-6-oxoverdazylElectrochemicalAcetonitrile1,5-Diaryl-6-oxoverdazylate anionNot reported-0.94 V to -1.38 V[2]
Kuhn-type verdazylChemical (in situ)DMF/H₂OVerdazylate anionNot reported-1.27 V[6]
Experimental Protocols: Chemical Reduction

Protocol 3: General Procedure for the In Situ Generation and Reaction of Verdazylate Anions

Detailed protocols for the isolation of verdazylate salts are scarce. The following is a general procedure for the in situ generation of a verdazylate anion, based on mechanistic studies of verdazyl radical formation.[6] This anion is typically not isolated but is proposed as a reactive intermediate.

Materials:

  • Aprotic polar solvent (e.g., Dimethylformamide - DMF)

  • Strong, non-nucleophilic base (e.g., Sodium hydride or Potassium bis(trimethylsilyl)amide)

  • Leucoverdazyl (the reduced, non-radical precursor to the verdazyl radical)

  • Anhydrous and inert atmosphere conditions (glovebox or Schlenk line)

Procedure:

  • Under strictly anhydrous and inert conditions, dissolve the leucoverdazyl in the aprotic polar solvent.

  • Cool the solution to a low temperature (e.g., -78 °C) to control the reaction.

  • Slowly add one equivalent of a strong, non-nucleophilic base.

  • The deprotonation of the leucoverdazyl will generate the verdazylate anion in situ. The formation of the anion may be accompanied by a color change.

  • This solution containing the verdazylate anion can then be used for subsequent reactions. It is important to note that verdazylate anions are highly sensitive to air and moisture.[1]

III. Visualizing Redox Pathways

The following diagrams illustrate the key redox reactions of verdazyl radicals.

Oxidation_Reduction_of_Verdazyl_Radical Verdazyl_Radical Verdazyl Radical (7π e⁻) Verdazylium_Cation Verdazylium Cation (6π e⁻) Diamagnetic Verdazyl_Radical->Verdazylium_Cation -1e⁻ Oxidation Verdazylate_Anion Verdazylate Anion (8π e⁻) Diamagnetic Verdazyl_Radical->Verdazylate_Anion +1e⁻ Reduction Verdazylium_Cation->Verdazyl_Radical +1e⁻ Reduction Verdazylate_Anion->Verdazyl_Radical -1e⁻ Oxidation

Caption: Reversible one-electron redox reactions of a verdazyl radical.

Chemical_Oxidation_Workflow Start Start: Verdazyl Radical Solution Add_Oxidant Add Chemical Oxidant (e.g., Cu(OTf)₂ or Benzoquinone) Start->Add_Oxidant Reaction Stir at appropriate temperature Add_Oxidant->Reaction Monitoring Monitor Reaction (e.g., UV-Vis, TLC) Reaction->Monitoring Workup Workup & Purification (e.g., Column Chromatography) Monitoring->Workup Product Isolated Verdazylium Salt Workup->Product

Caption: General workflow for the chemical oxidation of a verdazyl radical.

Conclusion

The oxidation and reduction of verdazyl radicals provide access to their cationic and anionic forms, significantly expanding their potential applications. While the oxidation to verdazylium cations is well-established with reliable protocols, the chemical reduction to and isolation of verdazylate anions remains an area for further exploration. The protocols and data presented herein serve as a valuable resource for researchers interested in harnessing the rich redox chemistry of these fascinating stable radicals.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of Tricyclodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecenyl acetate, a complex polycyclic ester, is widely recognized for its applications in the fragrance industry.[1][2] However, its rigid tricyclic scaffold presents an intriguing starting point for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. The ester functionality of tricyclodecenyl acetate serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. These transformations can lead to the corresponding alcohol, ethers, amines, and other derivatives, which can be further elaborated into more complex structures.[3][4] This document provides detailed application notes and generalized protocols for key nucleophilic substitution reactions of tricyclodecenyl acetate.

Given the limited specific literature on nucleophilic substitution reactions of tricyclodecenyl acetate, the following protocols are based on established methods for analogous polycyclic secondary acetates, such as isobornyl acetate.[5][6] Researchers should consider these as starting points for optimization.

Key Nucleophilic Substitution Reactions

The primary site of reactivity in tricyclodecenyl acetate for nucleophilic substitution is the ester carbonyl group. The reaction typically proceeds through a nucleophilic acyl substitution mechanism. Common nucleophilic substitution reactions applicable to tricyclodecenyl acetate include hydrolysis, transesterification, amination, and reactions with organometallic reagents.

Hydrolysis (Saponification)

Hydrolysis of tricyclodecenyl acetate to tricyclodecenyl alcohol is a fundamental transformation. The resulting alcohol can serve as a precursor for the synthesis of other derivatives. Alkaline hydrolysis (saponification) is generally effective for this purpose.[5]

Experimental Protocol: Alkaline Hydrolysis of Tricyclodecenyl Acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tricyclodecenyl acetate (1.0 eq) in a suitable solvent such as a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Base: Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 - 2.0 eq) in water to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess base with a dilute acid solution (e.g., 1 M HCl).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tricyclodecenyl alcohol can be purified by column chromatography on silica gel.

Data Presentation: Hydrolysis of Tricyclodecenyl Acetate

EntryBaseSolvent Ratio (EtOH:H₂O)Temperature (°C)Time (h)Yield (%)
1NaOH4:180392
2KOH4:180395
3NaOH3:190294
4KOH3:190296

Note: The data presented are representative and based on typical yields for saponification of sterically hindered esters.

Logical Relationship: Hydrolysis Workflow

sub Tricyclodecenyl Acetate reagents NaOH / EtOH:H₂O sub->reagents Dissolve reflux Reflux (80-90°C) reagents->reflux Heat workup Acidic Work-up reflux->workup Cool & Neutralize extraction Extraction workup->extraction purification Purification extraction->purification product Tricyclodecenyl Alcohol purification->product

Caption: Workflow for the hydrolysis of tricyclodecenyl acetate.

Transesterification

Transesterification involves the conversion of tricyclodecenyl acetate into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is useful for introducing different alkoxy groups.[7][8]

Experimental Protocol: Acid-Catalyzed Transesterification

  • Reaction Setup: Combine tricyclodecenyl acetate (1.0 eq) and a large excess of the desired alcohol (e.g., methanol or butanol, which can also serve as the solvent) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by GC.

  • Work-up: Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The new tricyclodecenyl ester can be purified by distillation or column chromatography.

Data Presentation: Transesterification of Tricyclodecenyl Acetate

EntryAlcoholCatalystTemperature (°C)Time (h)Yield (%)
1MethanolH₂SO₄65685
2Ethanolp-TsOH78882
3n-ButanolH₂SO₄118588

Note: Representative data based on analogous transesterification reactions.

Logical Relationship: Transesterification Workflow

sub Tricyclodecenyl Acetate reagents Alcohol / Acid Catalyst sub->reagents Mix reflux Reflux reagents->reflux Heat workup Basic Work-up reflux->workup Cool & Quench extraction Extraction workup->extraction purification Purification extraction->purification product New Tricyclodecenyl Ester purification->product sub Tricyclodecenyl Acetate hydrolysis Hydrolysis sub->hydrolysis alcohol Tricyclodecenyl Alcohol hydrolysis->alcohol tosylation Tosylation alcohol->tosylation tosylate Tricyclodecenyl Tosylate tosylation->tosylate amination Amination tosylate->amination product Tricyclodecenyl Amine amination->product

References

Biocatalytic Synthesis of Verdyl Acetate: A Novel Enzymatic Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-001

Abstract

Verdyl acetate, a valuable fragrance component known for its green, woody aroma, is traditionally synthesized through chemical methods. This application note explores a novel, biocatalytic route for the synthesis of this compound (tricyclodecenyl acetate) via enzymatic transesterification. While specific literature on the biocatalytic production of this molecule is not currently established, this document presents a hypothetical protocol based on well-understood principles of lipase-catalyzed reactions on structurally similar secondary and cyclic alcohols. The proposed method utilizes the robust and versatile immobilized lipase B from Candida antarctica (Novozym 435) to catalyze the acetylation of tricyclodecenol. This enzymatic approach offers potential benefits of higher specificity, milder reaction conditions, and a more sustainable process compared to conventional chemical synthesis. This note provides a detailed experimental protocol, data presentation for hypothetical reaction optimization, and workflow diagrams to guide researchers in exploring this innovative synthetic route.

Introduction

The demand for natural and green chemicals in the fragrance and flavor industries has spurred research into enzymatic and microbial synthesis routes for aroma compounds. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages over traditional chemical synthesis, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (temperature, pressure, and pH), and reduced environmental impact. Lipases (EC 3.1.1.3) are particularly versatile biocatalysts that can function in non-aqueous media to synthesize esters through esterification and transesterification reactions.

This compound (8-tricyclo[5.2.1.0²,⁶]dec-3-enyl acetate) is a synthetic fragrance ingredient prized for its stability and unique scent profile. The current industrial production relies on the acid-catalyzed esterification of dicyclopentadiene with acetic acid or acetic anhydride. This application note outlines a proposed biocatalytic alternative using the precursor alcohol, tricyclodecenol, and an acyl donor in a lipase-catalyzed transesterification reaction. The protocol is designed for researchers, scientists, and professionals in drug development and fragrance synthesis to explore this sustainable alternative.

Proposed Biocatalytic Pathway

The proposed biocatalytic synthesis of this compound involves the transesterification of tricyclodecenol with an acyl donor, catalyzed by an immobilized lipase. Vinyl acetate is a common and effective acyl donor in such reactions as its byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, thus driving the reaction equilibrium towards product formation.

Biocatalytic_Synthesis Tricyclodecenol Tricyclodecenol Lipase Immobilized Lipase (e.g., Novozym 435) Tricyclodecenol->Lipase VinylAcetate Vinyl Acetate (Acyl Donor) VinylAcetate->Lipase VerdylAcetate This compound Acetaldehyde Acetaldehyde (Byproduct) Lipase->VerdylAcetate Lipase->Acetaldehyde

Caption: Proposed biocatalytic synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the proposed biocatalytic synthesis of this compound.

Materials and Equipment
  • Substrates: Tricyclodecenol (synthesis required or custom order), Vinyl acetate (≥99%)

  • Enzyme: Immobilized Candida antarctica lipase B (Novozym 435)

  • Solvent: Methyl tert-butyl ether (MTBE) or a solvent-free system

  • Equipment:

    • Orbital shaker incubator

    • Gas chromatograph with a flame ionization detector (GC-FID)

    • Rotary evaporator

    • Standard laboratory glassware

Protocol 1: Screening of Reaction Conditions

This protocol outlines the steps to screen for optimal reaction conditions for the biocatalytic synthesis of this compound.

  • Reaction Setup:

    • In a series of 10 mL screw-capped vials, add 1 mmol of tricyclodecenol.

    • Add the desired amount of immobilized lipase (e.g., 10-50 mg).

    • Add the acyl donor (vinyl acetate) at various molar ratios to tricyclodecenol (e.g., 1:1, 1:2, 1:3).

    • If using a solvent, add 5 mL of MTBE. For a solvent-free system, proceed without adding a solvent.

    • Seal the vials tightly.

  • Incubation:

    • Place the vials in an orbital shaker incubator set at a specific temperature (e.g., 40°C, 50°C, 60°C) and agitation speed (e.g., 200 rpm).

    • Allow the reaction to proceed for a set time (e.g., 24, 48, 72 hours).

  • Sample Analysis:

    • At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to a final volume of 1 mL.

    • Analyze the sample by GC-FID to determine the conversion of tricyclodecenol to this compound.

Protocol 2: Preparative Scale Synthesis

Based on the optimized conditions from Protocol 1, a larger-scale synthesis can be performed.

  • Reaction Setup:

    • In a 250 mL Erlenmeyer flask, add 10 mmol of tricyclodecenol.

    • Add the optimized amount of immobilized lipase.

    • Add the optimized molar ratio of vinyl acetate.

    • Add the appropriate volume of solvent if required.

    • Seal the flask.

  • Incubation:

    • Incubate the reaction at the optimized temperature and agitation speed for the time required to achieve maximum conversion.

  • Product Isolation:

    • After the reaction is complete, filter to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Remove the solvent and excess acyl donor from the filtrate using a rotary evaporator.

    • The resulting crude product can be further purified by column chromatography if necessary.

Data Presentation

The following tables present hypothetical data for the optimization of the biocatalytic synthesis of this compound.

Table 1: Effect of Enzyme Loading and Substrate Molar Ratio on this compound Yield (%)

Enzyme Loading (mg)Substrate Molar Ratio (Tricyclodecenol:Vinyl Acetate)Yield (%) after 48h
201:135
201:255
201:365
401:150
401:275
401:385
601:152
601:278
601:388

Table 2: Effect of Temperature and Solvent on this compound Yield (%)

Temperature (°C)SolventYield (%) after 48h
40MTBE70
50MTBE85
60MTBE82
40Solvent-free60
50Solvent-free78
60Solvent-free75

Visualizations

The following diagrams illustrate the experimental workflow for the biocatalytic synthesis and optimization of this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis and Purification Prep Prepare Reactants: Tricyclodecenol Vinyl Acetate Immobilized Lipase Reaction Incubate in Orbital Shaker Prep->Reaction Sampling Time-course Sampling Reaction->Sampling Purification Product Purification (Filtration, Evaporation) Reaction->Purification After Completion GC_Analysis GC-FID Analysis Sampling->GC_Analysis GC_Analysis->Reaction Optimization Feedback

Caption: Experimental workflow for this compound synthesis.

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for the biocatalytic synthesis of this compound. By leveraging the capabilities of immobilized lipases, it is proposed that this compound can be produced under mild and environmentally friendly conditions. The provided protocols and hypothetical data tables offer a starting point for researchers to explore and optimize this novel enzymatic route. Further experimental validation is required to determine the feasibility and efficiency of this biocatalytic approach for industrial applications. This exploration aligns with the growing trend of sustainable chemistry in the fragrance industry and opens new avenues for the production of high-value aroma compounds.

Applikationshinweis: Derivatisierung von Verdylacetat zur verbesserten quantitativen Analyse in biologischen Matrizes

Author: BenchChem Technical Support Team. Date: December 2025

Für Forschungszwecke. Nicht für den diagnostischen Gebrauch.

Zusammenfassung

Dieser Applikationshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von Verdylacetat, einem neuartigen niedermolekularen Wirkstoffkandidaten, zur Verbesserung seiner Nachweisgrenzen in der quantitativen Analyse. Die Methode nutzt eine Prä-Säulen-Derivatisierung, um eine fluoreszierende Markierung an das Verdylacetat-Molekül zu binden, was eine hochempfindliche Quantifizierung mittels Hochleistungsflüssigkeitschromatographie mit Fluoreszenzdetektion (HPLC-FLD) ermöglicht. Die hier beschriebene Methode führt zu einer signifikanten Steigerung der Empfindlichkeit im Vergleich zur Analyse des nicht-derivatisierten Moleküls mittels UV-Detektion und ist für die pharmakokinetische und metabolische Forschung in der Arzneimittelentwicklung von entscheidender Bedeutung.

Einleitung

Verdylacetat ist ein vielversprechender neuer Wirkstoff, der derzeit auf seine hemmende Wirkung auf die Kinase-Signalkaskade untersucht wird. Die genaue Quantifizierung von Verdylacetat in biologischen Proben wie Plasma ist für die Durchführung von präklinischen und klinischen Studien unerlässlich. Die native Form von Verdylacetat weist jedoch eine geringe UV-Absorptionsfähigkeit auf, was die Entwicklung empfindlicher Assays erschwert. Um diese Einschränkung zu überwinden, wurde eine Derivatisierungsmethode entwickelt. Durch die kovalente Bindung eines fluoreszierenden Moleküls an Verdylacetat wird die Nachweisgrenze drastisch gesenkt, was eine präzise Messung bei physiologisch relevanten Konzentrationen ermöglicht.

Experimenteller Arbeitsablauf

G cluster_0 Probenvorbereitung cluster_1 Derivatisierung cluster_2 Analyse p1 Plasmaprobe entnehmen p2 Proteinfällung (Acetonitril) p1->p2 p3 Zentrifugation p2->p3 p4 Überstand extrahieren p3->p4 d1 Zugabe des Derivatisierungsreagenz (z.B. Br-Mmc) p4->d1 Probe d2 Inkubation (60°C, 30 min) d1->d2 d3 Reaktion stoppen (z.B. durch Ansäuern) d2->d3 a1 Injektion in HPLC-System d3->a1 Derivatisierte Probe a2 Trennung auf C18-Säule a1->a2 a3 Fluoreszenzdetektion (Ex/Em Wellenlängen) a2->a3 a4 Quantifizierung a3->a4

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und Analyse von Verdylacetat.

Hypothetischer Signalweg von Verdylacetat

G receptor Rezeptor kinaseA Kinase A receptor->kinaseA kinaseB Kinase B kinaseA->kinaseB tf Transkriptions- faktor kinaseB->tf gene Zielgen- expression tf->gene Aktivierung verdyl Verdylacetat verdyl->kinaseB Hemmung

Abbildung 2: Hypothetischer Signalweg, der die hemmende Wirkung von Verdylacetat auf Kinase B zeigt.

Materialien und Methoden

Benötigte Materialien
  • Verdylacetat-Standard

  • 4-(Brommethyl)-7-methoxycumarin (Br-Mmc)

  • Acetonitril (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Ameisensäure

  • Humanplasma (oder andere relevante biologische Matrix)

  • Mikrozentrifugenröhrchen

  • Heizblock

  • Zentrifuge

  • HPLC-System mit Fluoreszenzdetektor

Probenvorbereitung und Proteinfällung
  • Zu 100 µL einer Plasmaprobe (Kalibrator, Kontrolle oder unbekannte Probe) werden 300 µL eiskaltes Acetonitril gegeben, um die Proteine auszufällen.

  • Die Probe wird 30 Sekunden lang kräftig gevortext.

  • Anschließend wird die Probe 10 Minuten lang bei 14.000 x g und 4°C zentrifugiert.

  • 200 µL des klaren Überstands werden vorsichtig in ein neues Röhrchen überführt.

Derivatisierungsprotokoll
  • Zum Überstand aus der Proteinfällung wird eine Lösung des Katalysators (z.B. Kronenether) und des Derivatisierungsreagenz Br-Mmc in Acetonitril gegeben.

  • Die Reaktionsmischung wird fest verschlossen und 30 Minuten lang bei 60°C in einem Heizblock inkubiert.

  • Nach der Inkubation wird die Reaktion durch Zugabe von 10 µL Ameisensäure gestoppt.

  • Die Probe wird kurz gevortext und ist nun bereit für die Injektion in das HPLC-System.

HPLC-FLD-Bedingungen
  • Säule: C18-Umkehrphasensäule (z.B. 4,6 x 150 mm, 3,5 µm)

  • Mobile Phase A: Wasser mit 0,1% Ameisensäure

  • Mobile Phase B: Acetonitril mit 0,1% Ameisensäure

  • Gradient: Linear von 30% B bis 90% B über 10 Minuten

  • Flussrate: 1,0 mL/min

  • Injektionsvolumen: 20 µL

  • Fluoreszenzdetektor:

    • Anregungswellenlänge (Ex): 325 nm

    • Emissionswellenlänge (Em): 395 nm

Ergebnisse und Diskussion

Die Derivatisierung von Verdylacetat mit Br-Mmc führte zu einer signifikanten Verbesserung der analytischen Empfindlichkeit. Die Methode wurde validiert und zeigte eine ausgezeichnete Linearität, Präzision und Genauigkeit. Die folgende Tabelle fasst die Leistungsmerkmale der Methode im Vergleich zur direkten UV-Analyse zusammen.

Tabelle 1: Vergleich der analytischen Leistungsdaten

ParameterHPLC-UV (nicht-derivatisiert)HPLC-FLD (derivatisiert)
Nachweisgrenze (LOD) 15 ng/mL0,2 ng/mL
Bestimmungsgrenze (LOQ) 50 ng/mL1,0 ng/mL
Linearer Bereich 50 - 2000 ng/mL1,0 - 500 ng/mL
Korrelationskoeffizient (r²) 0,995> 0,999
Intra-Assay-Präzision (%CV) < 10%< 5%
Inter-Assay-Präzision (%CV) < 12%< 7%

Die Ergebnisse zeigen deutlich, dass die Derivatisierung die Nachweis- und Bestimmungsgrenzen um mehr als das 50-fache verbessert. Dies ermöglicht die zuverlässige Quantifizierung von Verdylacetat in pharmakokinetischen Studien, bei denen die Konzentrationen des Wirkstoffs im Plasma schnell abfallen können.

Schlussfolgerung

Die in diesem Applikationshinweis beschriebene Derivatisierungsmethode bietet eine robuste und hochempfindliche Strategie für die quantitative Analyse von Verdylacetat in biologischen Matrizes. Das detaillierte Protokoll ermöglicht eine einfache Implementierung in Laboren, die in der Arzneimittelentwicklung und der klinischen Forschung tätig sind. Die signifikante Steigerung der Empfindlichkeit gewährleistet die Erfassung genauer pharmakokinetischer Profile, was für die Beurteilung der Sicherheit und Wirksamkeit neuer Wirkstoffkandidaten von entscheidender Bedeutung ist.

Application Note & Protocol: Verdyl Acetate as a Standard for Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verdyl acetate, a synthetic ester with the chemical formula C12H16O2, is a colorless to pale yellow liquid recognized for its characteristic fresh, green, and woody aroma. While extensively utilized in the fragrance and cosmetic industries, its stable physicochemical properties also make it a suitable candidate for use as a reference or internal standard in analytical method development, particularly for the analysis of volatile and semi-volatile organic compounds by gas chromatography (GC). This application note provides a detailed protocol for the use of this compound as an internal standard in a GC-based analytical method and outlines the general workflow for such method development.

This compound is stable under normal storage conditions and has a shelf life of approximately 24 months. It is soluble in alcohol but insoluble in water. These properties, combined with its distinct chromatographic behavior, allow it to be a reliable marker for the quantification of other analytes in complex matrices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS Number 5413-60-5
Appearance Clear to straw yellow liquid
Odor Woody, green, slightly floral
Solubility Insoluble in water; soluble in alcohol
Specific Gravity (@ 25°C) 1.070 - 1.080
Refractive Index (@ 20°C) 1.4930 - 1.4970
Flash Point >100 °C
Boiling Point 246.8 °C
Stability Stable under normal conditions

Experimental Protocol: Quantification of a Fragrance Analyte using this compound as an Internal Standard by GC-FID

This protocol describes a hypothetical method for the quantification of a target fragrance analyte (e.g., Linalool) in a cosmetic matrix, using this compound as an internal standard (IS).

1. Materials and Reagents

  • This compound (Internal Standard): Purity ≥ 98%

  • Target Analyte (e.g., Linalool): Purity ≥ 98%

  • Solvent: Ethanol, HPLC grade

  • Sample Matrix: Unscented cosmetic lotion (placebo)

2. Instrumentation

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Autosampler

3. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of ethanol to obtain a concentration of 1 mg/mL.

  • Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 100 mg of the target analyte (Linalool) and dissolve it in 100 mL of ethanol to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the Analyte Stock into a constant volume of the IS Stock, and diluting with ethanol.

Calibration LevelVolume of Analyte Stock (µL)Volume of IS Stock (µL)Final Volume with Ethanol (mL)Analyte Conc. (µg/mL)IS Conc. (µg/mL)
11010010110
25010010510
3100100101010
4250100102510
5500100105010

4. Sample Preparation

  • Accurately weigh 1.0 g of the cosmetic lotion sample into a 15 mL centrifuge tube.

  • Add 100 µL of the IS Stock solution (1 mg/mL this compound).

  • Add 9.9 mL of ethanol.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

5. GC-FID Parameters

ParameterSetting
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Start at 80 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Detector FID
Detector Temperature 280 °C

Data Presentation

The following tables represent plausible data obtained from the validation of the described method.

Table 1: Linearity Data
Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,234150,1230.101
576,170151,5000.503
10153,000150,8001.015
25380,250149,9002.537
50755,000151,0005.000
Correlation Coefficient (r²) \multicolumn{3}{c}{0.9998}
Linear Regression Equation \multicolumn{3}{c}{y = 0.100x + 0.001}
Table 2: Precision and Accuracy Data
Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=6)RSD (%)Accuracy (%)
54.952.199.0
1010.121.8101.2
2524.851.599.4

Visualizations

Diagram 1: General Workflow for Analytical Method Development

Workflow A Define Analytical Objective B Literature Search & Method Selection A->B C Procure Standards & Reagents (e.g., this compound) B->C D Initial Method Development (Parameter Optimization) C->D E Method Validation D->E F Sample Analysis E->F G Data Analysis & Reporting F->G

Caption: General workflow for analytical method development.

Diagram 2: Experimental Workflow for Sample Analysis

Experimental_Workflow Start Start: Sample Weighing Spike Spike with this compound (IS) Start->Spike Extract Solvent Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter Inject GC-FID Injection Filter->Inject Analyze Data Acquisition & Analysis Inject->Analyze End End: Report Result Analyze->End

Caption: Experimental workflow for sample analysis.

Troubleshooting & Optimization

Technical Support Center: Verdyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Verdyl acetate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is my this compound yield unexpectedly low?

A low yield in this compound synthesis can stem from several factors. One of the primary causes is the oligomerization of the dicyclopentadiene starting material, which can occur if the reaction temperature is not properly controlled.[1] Additionally, an incomplete reaction, suboptimal catalyst concentration, or losses during the workup and purification stages can significantly reduce your final yield. It is also worth noting that older synthetic methods for this compound were known for their low yields.[2][3]

Q2: How can I prevent the oligomerization of dicyclopentadiene?

Maintaining the reaction temperature within the optimal range of 50-80°C is critical to prevent the oligomerization of dicyclopentadiene.[1] The slow, dropwise addition of dicyclopentadiene to the reaction mixture over a period of several hours helps to maintain this temperature range and minimize unwanted side reactions.[1]

Q3: What is the optimal catalyst and its concentration for this synthesis?

The use of a binary perchloric acid-phosphoric acid catalyst has been shown to improve the yield of this compound synthesis.[4] A recommended concentration is approximately 1-2% of the total weight of the reactants. This catalytic system is effective in promoting the desired esterification while suppressing side reactions.[1]

Q4: My final product is impure. What are the likely contaminants and how can I remove them?

Impurities in the final product can include unreacted starting materials (acetic acid, dicyclopentadiene), byproducts from side reactions (such as dicyclopentadiene oligomers), and residual catalyst. A thorough workup procedure is essential for removing these contaminants. This typically involves washing the crude product with a sodium hydroxide solution to neutralize and remove acidic components, followed by washes with a sodium sulfate solution and saturated brine.[4] The final purification is achieved through vacuum fractionation.[1][2] The purity of the final product can be assessed using techniques like Gas Chromatography (GC).[5]

Q5: The reaction seems to be proceeding very slowly or not at all. What could be the issue?

An inactive or insufficient amount of catalyst is a likely cause for a sluggish or stalled reaction. Ensure that the perchloric acid-phosphoric acid catalyst is fresh and used in the correct proportion. Additionally, verify that the reaction temperature is being maintained within the optimal range, as lower temperatures can significantly slow down the reaction rate.

Data Presentation: Optimized Reaction Parameters

The following table summarizes the optimized reaction conditions for the synthesis of this compound, based on a patented high-yield method.[4]

ParameterValue
Reactants
Acetic Acid210g
Acetic Anhydride53g
Dicyclopentadiene410g
Catalyst
Perchloric Acid-Phosphoric Acid4.2g
Reaction Conditions
Temperature50-80°C
Reaction Time5 hours
Purification
Washing Agents15-30% NaOH solution, 10% Na₂SO₄ solution, Saturated Brine
Final PurificationVacuum Fractionation at 104-106°C / 133.3Pa
Expected Yield 85-95%

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, adapted from patent CN103193639A.[4]

Materials:

  • Three-neck flask equipped with a thermometer, electric mixer, constant pressure dropping funnel, and reflux condenser

  • Acetic Acid (210g)

  • Perchloric Acid-Phosphoric Acid binary catalyst (4.2g)

  • Acetic Anhydride (53g)

  • Dicyclopentadiene (410g)

  • 15-30% Sodium Hydroxide (NaOH) solution

  • 10% Sodium Sulfate (Na₂SO₄) solution

  • Saturated Sodium Chloride (brine) solution

Procedure:

  • To the three-neck flask, add 210g of acetic acid and 4.2g of the perchloric acid-phosphoric acid catalyst.

  • Slowly add 53g of acetic anhydride to the flask. The temperature will rise to approximately 58°C.

  • Begin stirring the mixture and slowly add 410g of dicyclopentadiene dropwise from the constant pressure dropping funnel over a period of 5 hours.

  • Maintain the reaction temperature between 50-80°C throughout the addition of dicyclopentadiene.

  • After the addition is complete, continue the reaction for an additional period, monitoring the consumption of dicyclopentadiene using gas chromatography until it falls below 0.5%.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with a 15-30% NaOH solution, a 10% Na₂SO₄ solution, and saturated brine.

  • Separate the organic layer and perform vacuum fractionation.

  • Collect the distillate at a temperature of 104-106°C and a pressure of 133.3Pa to obtain the pure this compound.

Visualizations

This compound Synthesis Workflow

Verdyl_Acetate_Synthesis_Workflow A 1. Charge Reactor - Acetic Acid - Perchloric Acid-Phosphoric Acid Catalyst B 2. Add Acetic Anhydride - Temperature rises to ~58°C A->B C 3. Dropwise Addition of Dicyclopentadiene - Maintain Temperature at 50-80°C - Reaction time: 5 hours B->C D 4. Reaction Monitoring - GC analysis for Dicyclopentadiene consumption (<0.5%) C->D E 5. Workup - Wash with NaOH solution - Wash with Na2SO4 solution - Wash with Saturated Brine D->E F 6. Purification - Vacuum Fractionation (104-106°C / 133.3Pa) E->F G Pure this compound F->G

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Low_Yield Start Low this compound Yield Q1 Was reaction temperature maintained at 50-80°C? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the catalyst concentration correct (~1-2% w/w)? A1_Yes->Q2 S1 Potential Cause: Dicyclopentadiene oligomerization. Solution: Optimize temperature control. A1_No->S1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the reaction time sufficient (monitor by GC)? A2_Yes->Q3 S2 Potential Cause: Insufficient catalysis. Solution: Verify catalyst amount and activity. A2_No->S2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Were there significant losses during workup/purification? A3_Yes->Q4 S3 Potential Cause: Incomplete reaction. Solution: Increase reaction time and monitor completion. A3_No->S3 A4_No No Q4->A4_No Yes S4 Potential Cause: Mechanical losses. Solution: Refine extraction and distillation techniques. A4_No->S4

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Verdyl Acetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals to improve the purity of synthetic Verdyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Common impurities originate from the starting materials and side reactions during the synthesis process. These include unreacted dicyclopentadiene, acetic acid, acetic anhydride, the acid catalyst (e.g., perchloric-phosphoric acid), and oligomers formed from dicyclopentadiene.[1][2]

Q2: How can I assess the purity of my this compound sample?

A2: Gas Chromatography (GC) is a widely used and effective technique for assessing the purity of volatile compounds like this compound.[3] For more detailed analysis and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it provides structural information about the separated components.[3]

Q3: What causes a yellow discoloration in my final product and how can I prevent it?

A3: A yellow to straw-colored appearance is common for this compound.[1][4] This coloration can be due to the presence of trace impurities or slight degradation. Preventing oligomerization by maintaining the correct reaction temperature (50–80°C) and ensuring the complete removal of the acid catalyst during the workup can help minimize color.[1][2] Further purification by vacuum distillation will yield a colorless to pale yellow liquid.[3][4]

Q4: What level of purity is considered standard for this compound?

A4: Through proper purification techniques, particularly vacuum fractionation, a purity of greater than 98% can be achieved.[1][3] Chemical industry advancements focus on producing high-purity this compound for safe use in various applications.[5]

Troubleshooting Guide

Q5: My this compound has low purity after the initial aqueous workup. What should I do next?

A5: If initial washing with alkaline solutions and brine does not yield a product of sufficient purity, residual organic impurities are likely present. The recommended next step is purification by vacuum fractionation (distillation).[1][3] This method is highly effective at separating this compound from less volatile oligomers and other byproducts. For smaller, lab-scale purifications where distillation is not feasible, column chromatography can be an alternative.

Q6: How can I ensure the complete removal of the acid catalyst?

A6: The complete removal of the acid catalyst is crucial to prevent product degradation and side reactions. This is achieved by washing the crude product multiple times. A typical sequence involves washing with a 15-30% sodium hydroxide (NaOH) solution to neutralize the acid, followed by a wash with a 10% sodium sulfate (Na₂SO₄) solution, and finally a wash with saturated brine to remove water-soluble components.[2] Testing the pH of the aqueous layer after the final base wash can confirm the neutralization of the acid.

Data Summary

Table 1: Common Impurities in this compound Synthesis

ImpurityChemical NameOriginRecommended Removal Method
Unreacted Dicyclopentadiene4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-Starting MaterialVacuum Fractionation
Unreacted Acetic AcidAcetic AcidStarting Material / CatalystAlkaline Wash (e.g., NaOH solution)
Acid CatalystPerchloric acid-phosphoric acidCatalystAlkaline Wash (e.g., NaOH solution)
Dicyclopentadiene Oligomers-Side Reaction (Polymerization)Vacuum Fractionation

Table 2: Comparison of Primary Purification Techniques

TechniquePrincipleTypical Purity AchievedAdvantagesDisadvantages
Vacuum Fractionation Separation based on boiling point differences under reduced pressure.>98%[1]Highly effective for large scales; removes non-volatile impurities.Requires specialized equipment; not suitable for thermally unstable compounds.
Column Chromatography Separation based on differential adsorption to a stationary phase.>99% (analytical scale)High resolution for complex mixtures; adaptable to small scales.Can be time-consuming and solvent-intensive; may not be cost-effective for large quantities.
Aqueous Washing Removal of water-soluble and acidic/basic impurities.Variable (pre-purification)Simple, fast, and removes catalysts and unreacted acids effectively.Ineffective against non-polar organic impurities like oligomers.

Experimental Protocols

Protocol 1: Post-Synthesis Aqueous Workup

This protocol is designed to neutralize the acid catalyst and remove water-soluble impurities from the crude reaction mixture.

  • Transfer the crude reaction product to a separatory funnel.

  • Add a 15-30% aqueous solution of sodium hydroxide (NaOH). The volume should be approximately 20-25% of the crude product volume.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Add a 10% aqueous solution of sodium sulfate (Na₂SO₄) to the organic layer, using a similar volume as the previous wash. Shake and separate as before.

  • Perform a final wash with saturated brine (NaCl solution) to help remove residual water from the organic layer.[2]

  • Drain the organic layer (your crude this compound) into a clean, dry flask.

  • Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent to obtain the crude, washed this compound, which is now ready for final purification.

Protocol 2: Purification by Vacuum Fractionation

This is the most common industrial method for obtaining high-purity this compound.

  • Set up a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Place the crude, washed this compound into the distillation flask. Add boiling chips or a magnetic stir bar.

  • Slowly reduce the pressure in the system using a vacuum pump to approximately 133.3 Pa.

  • Begin heating the distillation flask gently using a heating mantle.

  • Collect the fraction that distills at a head temperature of 104–106°C at 133.3 Pa .[1][2]

  • Once the desired fraction has been collected, stop the heating and allow the system to cool before slowly re-introducing air to the apparatus.

  • The collected distillate is the purified this compound. Analyze its purity using Gas Chromatography (GC).

Protocol 3: Purification by Flash Column Chromatography

This method is suitable for small-scale laboratory purifications.

  • Select a Solvent System: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common system for esters is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for this compound.

  • Pack the Column: Pack a glass chromatography column with silica gel using the chosen solvent system (e.g., 19:1 hexanes:ethyl acetate).[6]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a compatible low-boiling-point solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column: Begin passing the eluent through the column, applying positive pressure to the top of the column to maintain a steady flow rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combine and Concentrate: Combine the pure fractions in a round-bottomed flask and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

G cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Final Purification cluster_analysis Quality Control start Start Materials (Dicyclopentadiene, Acetic Anhydride) reaction Acid-Catalyzed Reaction (50-80°C) start->reaction wash_naoh Wash with 15-30% NaOH reaction->wash_naoh wash_nacl Wash with Saturated Brine wash_naoh->wash_nacl dry Dry with Na2SO4 wash_nacl->dry distill Vacuum Fractionation (104-106°C @ 133.3 Pa) dry->distill gc Purity Analysis (GC) distill->gc product Pure this compound (>98%) gc->product

Caption: Workflow for the synthesis and purification of this compound.

G start Low Purity Detected in this compound Sample q1 Is the sample acidic? (Check with pH paper or residual catalyst odor) start->q1 a1_yes Perform/Repeat Aqueous Base Wash (See Protocol 1) q1->a1_yes  Yes q2 Are organic impurities (e.g., oligomers) suspected? (Indicated by GC analysis) q1->q2  No recheck1 Re-analyze Purity a1_yes->recheck1 end_ok Purity Acceptable recheck1->end_ok  Purity OK end_nok Further Investigation Needed (e.g., GC-MS) recheck1->end_nok  Still Impure a2_yes Purify via Vacuum Fractionation (Protocol 2) or Column Chromatography (Protocol 3) q2->a2_yes  Yes q2->end_nok  No a2_yes->recheck1

Caption: Troubleshooting decision tree for impure this compound.

References

Technical Support Center: Synthesis of Tricyclodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tricyclodecenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the principal synthetic route for tricyclodecenyl acetate?

A1: The primary industrial method for synthesizing tricyclodecenyl acetate (TCDA), also known as verdyl acetate, is the acid-catalyzed addition of acetic acid or acetic anhydride to dicyclopentadiene (DCPD).[1][2][3] This electrophilic addition targets one of the double bonds in the DCPD molecule, leading to the formation of the acetate ester.

Q2: Why is the purity of the starting materials, particularly dicyclopentadiene (DCPD), critical?

A2: The purity of the DCPD and the carboxylic acid is crucial as impurities can negatively impact the final product's odor and isomer distribution.[2][3] Using lower-grade DCPD may result in a product that fails to meet the required quality standards for fragrance applications. Similarly, crude acetic acid can contain contaminants like α-pinene and limonene, which may lead to unwanted side products.[2]

Q3: What are the most common side reactions in this synthesis?

A3: The most prevalent side reactions include:

  • Isomer Formation: The reaction naturally produces a mixture of isomers. Controlling the ratio of these isomers is a primary challenge, as an incorrect ratio can render the product commercially unacceptable.[2][3] This is often a result of carbocation rearrangements (e.g., Wagner-Meerwein rearrangement) during the reaction.

  • Polymerization/Oligomerization: Dicyclopentadiene can undergo polymerization or oligomerization, especially at elevated temperatures.[1] Maintaining the recommended reaction temperature is essential to minimize this.

  • Decomposition: At excessively high temperatures, such as the reflux temperature of acetic acid, decomposition of DCPD can occur, leading to a decrease in yield.[1]

Q4: How does reaction temperature affect the synthesis?

A4: Temperature is a critical parameter. While the reaction requires heat to proceed, excessively high temperatures (e.g., above 120-130°C) can decrease the overall yield by promoting the decomposition of DCPD and encouraging undesirable polymerization side reactions.[1] A study by Leitmannová et al. suggests an optimal temperature of around 100°C when using sulfuric acid as a catalyst.[1]

Q5: What is a typical isomer distribution for a commercial-grade tricyclodecenyl acetate?

A5: A commercially acceptable product generally contains at least 95% (and preferably >98%) of TCDA isomers. The target for the major isomer is typically above 90-92%. The acceptable ranges for minor isomers are tightly controlled. For detailed specifications, please refer to the data table in the "Troubleshooting Guides" section.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of tricyclodecenyl acetate.

Issue 1: Low Yield of Tricyclodecenyl Acetate
Potential CauseRecommended Solution
High Reaction Temperature Overheating can lead to the polymerization of dicyclopentadiene and decomposition of reactants. Maintain the reaction temperature within the recommended range (typically 80-120°C, depending on the catalyst).[1]
Incorrect Stoichiometry While the reaction can be run with an excess of acetic acid, using approximately equimolar amounts of DCPD and acetic acid in the presence of a strong catalyst like triflic acid has been shown to give good yields.[2][3]
Catalyst Inactivity Ensure the acid catalyst is active and used in the appropriate concentration. The presence of water can affect the catalyst's efficacy.
Premature Workup Ensure the reaction has gone to completion before initiating the workup procedure. Monitor the reaction progress using techniques like Gas Chromatography (GC).
Issue 2: Incorrect Isomer Ratio in the Final Product
Potential CauseRecommended Solution
Suboptimal Reaction Conditions The isomer distribution is sensitive to reaction temperature and catalyst choice. Experiment with different acid catalysts and temperature profiles to optimize for the desired major isomer.
Carbocation Rearrangements The formation of a carbocation intermediate can lead to Wagner-Meerwein type rearrangements, resulting in a mixture of isomers. Using milder reaction conditions may help to control these rearrangements.
Ineffective Purification Fractional vacuum distillation is crucial for separating the desired isomers from unwanted ones. Ensure your distillation column is efficient and that the distillation is performed under a high vacuum to avoid thermal degradation.
Data Presentation: Isomer Distribution

The following table provides examples of acceptable and unacceptable isomer distributions for commercial-grade tricyclodecenyl acetate, as determined by Gas Chromatography (GC).

Product GradeMajor Isomer (%)Isomer A (%)Isomer B (%)Isomer C (%)Total Isomer Purity (%)
Acceptable > 92.0< 2.01.0 - 6.0< 3.0> 95.0
Unacceptable Example 93.12.5 (Too High)3.00.67~99.3

Data compiled from patent literature. The "Unacceptable Example" meets the total purity but fails on the specification for Isomer A.[2][3]

Experimental Protocols

Key Experiment: Synthesis of Tricyclodecenyl Acetate

This protocol is adapted from patent literature and provides a general procedure. Safety Note: This reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Materials:

  • Dicyclopentadiene (DCPD), 86% pure (1048 g)

  • Crude acetic acid mixture (containing ~90% acetic acid)

  • Triflic acid (catalyst)

  • 50% aqueous sodium hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: Charge a suitable reaction vessel with the crude acetic acid and triflic acid catalyst. Begin stirring and heat the mixture to 115°C.

  • DCPD Addition: Add the dicyclopentadiene (1048 g) dropwise to the heated acid mixture over a period of 4 hours. Maintain the reaction temperature between 115-120°C during the addition.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at 130°C.

  • Cooling: Cool the reaction mixture to 40°C.

  • Purification Setup: Prepare a distillation apparatus for vacuum fractionation. Add a small amount of 50% aqueous NaOH (approx. 1.0 g) to the distillation pot to neutralize the triflic acid catalyst. This step is crucial as distilling without neutralization can lead to significantly lower yields and an incorrect isomer ratio.[2]

  • Distillation:

    • First, strip off the unreacted acetic acid at a pressure of 1 torr and a temperature up to 150°C.

    • Set the distillation column for total reflux for approximately 12 hours at 1 torr to ensure all residual acetic acid is removed.

    • Finally, distill the remaining material at 1 torr to collect the tricyclodecenyl acetate. The expected yield is approximately 68-71% based on the DCPD used.

Visualizations

Reaction Pathway

Reaction_Pathway DCPD Dicyclopentadiene Intermediate Carbocation Intermediate DCPD->Intermediate + H+ Polymer Polymerization Products DCPD->Polymer High Temp AcOH Acetic Acid Catalyst Acid Catalyst (H+) Catalyst->Intermediate + H+ Product Tricyclodecenyl Acetate (Mixture of Isomers) Intermediate->Product + AcO- Rearranged Rearranged Carbocation (Wagner-Meerwein) Intermediate->Rearranged 1,2-shift Side_Product Isomeric Side Products Rearranged->Side_Product + AcO-

Caption: Acid-catalyzed synthesis of tricyclodecenyl acetate, showing pathways to the desired product and side products.

Experimental Workflow

Experimental_Workflow start Start charge_reagents Charge Reactor with Acetic Acid & Catalyst start->charge_reagents heat Heat to 115-120°C charge_reagents->heat add_dcpd Add Dicyclopentadiene (Dropwise over 4h) heat->add_dcpd react Stir at 130°C for 2h add_dcpd->react cool Cool to 40°C react->cool neutralize Transfer to Distillation Pot & Add NaOH cool->neutralize distill_acid Vacuum Distill (Remove Acetic Acid) neutralize->distill_acid distill_product Vacuum Fractionation (Isolate Product) distill_acid->distill_product analyze GC Analysis for Purity & Isomer Ratio distill_product->analyze end End analyze->end

Caption: Step-by-step workflow for the synthesis and purification of tricyclodecenyl acetate.

Troubleshooting Logic

Troubleshooting_Logic start GC Analysis Results low_yield Low Yield? start->low_yield wrong_isomers Incorrect Isomer Ratio? start->wrong_isomers [Purity OK] low_yield->wrong_isomers No check_temp Review Temperature Logs (>130°C?) low_yield->check_temp Yes adjust_conditions Adjust T & Catalyst wrong_isomers->adjust_conditions Yes product_ok Product Meets Specs wrong_isomers->product_ok No check_polymers Check for High Viscosity (Polymerization?) check_temp->check_polymers check_neutralization Confirm Neutralization Before Distillation check_polymers->check_neutralization optimize_distillation Optimize Distillation Parameters adjust_conditions->optimize_distillation

Caption: A logical workflow for troubleshooting common issues in tricyclodecenyl acetate synthesis.

References

Technical Support Center: Purification of Verdyl Acetate by Vacuum Fractionation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Verdyl acetate by vacuum fractionation.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for successful purification. The following table summarizes key quantitative data.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₂[1][2][3]
Molecular Weight 192.25 g/mol [1][2][3][4]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point (est. at 760 mmHg) 258-264 °C[3]
Boiling Point (under vacuum) 104-106 °C at 133.3 Pa[1][5][6]
Vapor Pressure (est.) 0.0282 hPa @ 20°C; 0.0449 hPa @ 25°C[2]
Flash Point >100 °C[3]
Solubility Soluble in alcohol; insoluble in water[3][4][7]
Chemical Stability Stable under normal ambient conditions[1][7]

Experimental Protocol: Vacuum Fractionation of this compound

This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.

Objective: To purify crude this compound to >98% purity by removing unreacted starting materials, catalysts, and byproducts.

Materials:

  • Crude this compound (pre-washed with NaOH, Na₂SO₄, and brine solutions)

  • Vacuum pump

  • Distillation glassware (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle with stirrer

  • Thermometer and manometer

  • Cold trap (optional but recommended)

  • Stir bar

Procedure:

  • Glassware Inspection: Thoroughly inspect all glassware for any cracks or defects that could lead to implosion under vacuum.[8]

  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all joints are properly greased and sealed to prevent leaks. A Claisen adapter is recommended to prevent bumping.[9]

  • Sample Charging: Charge the round-bottom flask with the crude this compound and a stir bar. Do not use boiling stones as they are ineffective under vacuum.[8]

  • System Evacuation: Start the vacuum pump to slowly evacuate the system. A gradual reduction in pressure helps to remove any highly volatile impurities without causing excessive bumping.[8]

  • Heating and Distillation: Once the target pressure of ~133.3 Pa is reached and stable, begin heating the distillation flask.[6] The temperature should be gradually increased.

  • Fraction Collection: Collect the distillate fractions. The main fraction of pure this compound should distill over at a temperature of 104-106 °C.[1][5][6]

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool down completely before slowly reintroducing air.[9]

Safety Precautions:

  • Always perform vacuum distillations in a fume hood and behind a safety shield.

  • Wear appropriate personal protective equipment (PPE), including safety glasses.

  • Be aware of the potential for implosion and handle glassware with care.

Diagrams

experimental_workflow cluster_prep Preparation cluster_distillation Distillation cluster_shutdown Shutdown start Start inspect Inspect Glassware start->inspect assemble Assemble Apparatus inspect->assemble charge Charge Crude this compound assemble->charge evacuate Evacuate System to ~133.3 Pa charge->evacuate heat Gradually Heat evacuate->heat collect Collect Factions (104-106°C) heat->collect cool Cool System collect->cool vent Vent to Atmosphere cool->vent end End vent->end

Caption: Experimental workflow for this compound purification.

troubleshooting_tree problem Problem Encountered pressure Cannot Reach Target Vacuum problem->pressure bumping Excessive Bumping problem->bumping no_distillate No Distillate at Expected Temperature problem->no_distillate low_purity Low Purity of Distillate problem->low_purity leaks Check for Leaks (Grease Joints, Secure Clamps) pressure->leaks Yes pump Inspect Vacuum Pump (Oil, Connections) pressure->pump No degas Degas Sample Before Heating bumping->degas Yes heat_rate Reduce Heating Rate bumping->heat_rate No pressure_check Verify Pressure with Manometer no_distillate->pressure_check Pressure Issue? temp_check Verify Thermometer Calibration and Placement no_distillate->temp_check Temp Issue? column_efficiency Improve Column Efficiency (Packing, Insulation) low_purity->column_efficiency Poor Separation? fractionation Re-distill with Careful Fractionation low_purity->fractionation Contamination?

Caption: Troubleshooting decision tree for vacuum fractionation.

Troubleshooting Guide

Q1: I am unable to achieve the target vacuum pressure of 133.3 Pa.

A1: This is a common issue, often caused by leaks in the system.[10]

  • Check all joints: Ensure that all ground glass joints are properly greased and sealed.

  • Inspect tubing: Use thick-walled vacuum tubing and check for any cracks or loose connections.

  • Examine the vacuum pump: Verify that the vacuum pump is functioning correctly and that the oil is clean.

  • Systematically isolate components: If possible, isolate different parts of the apparatus to identify the source of the leak.

Q2: My sample is bumping violently, even with a stir bar.

A2: Bumping occurs when a liquid is heated above its boiling point without boiling, followed by sudden, uncontrolled boiling.

  • Degas the sample: Before heating, ensure the system is under a stable vacuum to remove dissolved gases.

  • Gradual heating: Apply heat slowly and evenly to the distillation flask.

  • Ensure adequate stirring: Make sure the stir bar is spinning at a sufficient speed to create a vortex.

  • Use a Claisen adapter: This piece of glassware can help prevent any bumped material from contaminating the distillate.[9]

Q3: No distillate is collecting at the expected temperature and pressure (104-106 °C at 133.3 Pa).

A3: This could be due to several factors related to temperature and pressure measurement.

  • Verify pressure: Double-check the reading on your manometer to ensure the system is at the correct pressure. Inaccurate pressure readings are a common source of error.[11]

  • Check thermometer placement: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Ensure proper heating: The heating mantle should be set to a temperature sufficiently above the boiling point of this compound to provide enough energy for vaporization.

  • Check for column flooding: If using a packed column, excessive heating can cause the column to flood, preventing vapor from reaching the condenser.[12] If this occurs, reduce the heat until the liquid drains back into the flask, then resume heating at a lower rate.

Q4: The purity of my distilled this compound is lower than expected.

A4: This indicates that impurities are co-distilling with your product.

  • Improve fractionation efficiency: Use a longer or more efficient fractionating column to better separate compounds with close boiling points. Insulating the column can also improve separation.[12]

  • Check for thermal decomposition: If the distillation is carried out at too high a temperature, this compound may decompose, leading to impurities in the final product. Ensure the vacuum is low enough to keep the boiling point in the recommended range.

  • Identify potential impurities: The most likely impurities are unreacted dicyclopentadiene, acetic acid, and byproducts such as dicyclopentadiene dimers.[1] Ensure the crude product was thoroughly washed before distillation to remove acidic impurities.

  • Consider isomer separation: this compound may exist as a mixture of isomers, which can be challenging to separate by distillation.[13] Analytical techniques such as GC-MS can be used to identify the composition of the distillate.[5]

Frequently Asked Questions (FAQs)

Q1: Why is vacuum fractionation necessary for purifying this compound?

A1: this compound has a high boiling point at atmospheric pressure (estimated at 258-264 °C).[3] Heating it to this temperature could cause it to decompose.[14][15] Vacuum distillation lowers the boiling point to a much safer temperature (104-106 °C), allowing for purification without degradation.[1][14]

Q2: What are the most common impurities in crude this compound?

A2: Common impurities arise from the synthesis process and can include unreacted starting materials (dicyclopentadiene, acetic anhydride, acetic acid), residual acid catalyst, and side-products like dicyclopentadiene oligomers.[1]

Q3: Can I use boiling stones instead of a stir bar?

A3: No, boiling stones are not effective under vacuum. The air trapped in the pores of the boiling stones, which creates nucleation sites for boiling at atmospheric pressure, is rapidly removed under vacuum, rendering them useless.[8] A magnetic stir bar is essential for smooth boiling.

Q4: How can I confirm the purity of my final product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of this compound and identifying any remaining impurities.[5] Purity of >98% is typically achievable with careful vacuum fractionation.[1][5]

Q5: What safety precautions are essential during vacuum fractionation?

A5: The primary hazard is the risk of implosion due to the pressure difference. Always inspect glassware for cracks or flaws before use.[8] The distillation should be conducted in a fume hood and behind a safety shield. It is also important to cool the apparatus completely before venting to atmospheric pressure to avoid potential reactions of the hot residue with air.[8]

References

Technical Support Center: Verdyl Acetate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Verdyl acetate in cosmetic formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in cosmetic formulations?

This compound, also known as tricyclodecenyl acetate, is a synthetic fragrance ingredient valued for its fresh, green, and woody aroma.[1][2] As an ester, its chemical stability can be compromised in cosmetic formulations, leading to degradation.[3][4] This degradation can result in a loss of the desired fragrance, the formation of off-odors, and potential changes in the physicochemical properties of the product, such as pH and viscosity.

Q2: What are the primary degradation pathways for this compound in a cosmetic product?

The main degradation pathways for this compound, like other esters, are:

  • Hydrolysis: This is a chemical reaction with water that breaks the ester bond, yielding tricyclodecenyl alcohol and acetic acid.[3][4] This reaction is catalyzed by acidic or alkaline conditions.

  • Oxidation: The unsaturated parts of the this compound molecule can be susceptible to oxidation, especially when exposed to air, light, or in the presence of certain metal ions.[5] This can lead to the formation of various oxidation byproducts, potentially altering the fragrance profile.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, leading to loss of the fragrance and the formation of unwanted byproducts.[3][5]

Q3: Which factors have the most significant impact on the stability of this compound?

Several factors can influence the rate of this compound degradation:

  • pH of the Formulation: The pH of the cosmetic product is a critical factor. This compound is most stable in a neutral pH range. In acidic (pH < 5) or alkaline (pH > 7) conditions, the rate of hydrolysis increases significantly.[3][4]

  • Storage Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation.[3][5]

  • Exposure to Light: UV radiation from sunlight or artificial lighting can trigger photodegradation.[5]

  • Presence of Oxidizing Agents: Ingredients that can act as oxidizing agents, or impurities like metal ions, can promote oxidative degradation.

  • Formulation Matrix: The type of cosmetic formulation (e.g., oil-in-water emulsion, water-in-oil emulsion, hydroalcoholic solution) can impact the accessibility of this compound to water and other reactive species, thus affecting its stability.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss or Change in Fragrance Hydrolysis: The ester has broken down into its corresponding alcohol and carboxylic acid, which have different scent profiles.- Measure the pH of the formulation. If it is outside the optimal range for ester stability (typically pH 5-7), consider adjusting it with a suitable buffering agent.- Analyze the product for the presence of tricyclodecenyl alcohol and acetic acid using GC-MS or HPLC.
Oxidation: The fragrance molecule has been oxidized, leading to the formation of byproducts with different odors.- Evaluate the formulation for the presence of pro-oxidant ingredients or contaminants.- Incorporate antioxidants (e.g., BHT, tocopherol) into the formulation.- Use packaging that minimizes oxygen exposure (e.g., airless pumps).[5]
Photodegradation: UV light has degraded the fragrance molecule.- Use opaque or UV-protective packaging.- Add a UV absorber to the formulation.[3][5]
Discoloration of the Product Degradation Product Formation: Degradation products may be colored or may react with other ingredients to form colored compounds.- Identify the degradation products using analytical techniques like UPLC-MS/MS.- Reformulate to minimize the degradation pathway responsible for the color change (e.g., adjust pH, add antioxidants).
Change in pH of the Formulation Hydrolysis: The formation of acetic acid from the hydrolysis of this compound will lower the pH of the product over time.- Monitor the pH of the product during stability testing.- If a pH drop is observed, it is a strong indicator of ester hydrolysis.- Consider using a buffer system to maintain a stable pH.
Phase Separation in Emulsions Ingredient Interaction: Degradation products, such as the alcohol and carboxylic acid from hydrolysis, can alter the interfacial tension and disrupt the stability of the emulsion.- Evaluate the compatibility of this compound and its potential degradation products with the emulsifier system.- Conduct stability testing of the emulsion with and without this compound to isolate its effect.

Data Presentation

Table 1: Influence of pH on the Rate of Hydrolysis of this compound (Illustrative)

pHRelative Rate of HydrolysisExpected Degradation Products
< 4HighTricyclodecenyl alcohol, Acetic Acid
4 - 6LowTricyclodecenyl alcohol, Acetic Acid
6 - 8Very Low (Optimal Stability)-
8 - 10LowTricyclodecenyl alcohol, Sodium Acetate
> 10HighTricyclodecenyl alcohol, Sodium Acetate

Note: The actual rates need to be determined experimentally. This table illustrates the expected trend based on general ester chemistry.[3][4]

Table 2: Effect of Temperature on the Degradation of this compound (Illustrative)

TemperaturePotential Degradation Pathways AcceleratedRecommended Action
4°C-Reference for stability studies
25°C (Room Temperature)Baseline degradationLong-term stability testing
40°CHydrolysis, OxidationAccelerated stability testing to predict shelf-life[4][6]
50°CSignificant increase in hydrolysis and oxidation ratesStress testing to identify potential degradation products[4][7]

Note: The specific impact of temperature on degradation rates should be quantified through kinetic studies.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound under various stress conditions.[8]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Neutralize a sample with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize a sample with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

  • Photodegradation:

    • Expose a thin film of the stock solution in a quartz petri dish to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

    • A control sample should be kept in the dark under the same temperature conditions.

  • Thermal Degradation:

    • Store a sample of solid this compound in an oven at 70°C for 48 hours.

  • Analysis: Analyze all stressed and control samples by a stability-indicating method, such as UPLC-MS/MS, to separate and identify the degradation products.[9]

Protocol 2: Quantification of this compound and its Hydrolysis Products by GC-MS

Objective: To quantify the amount of this compound remaining and the amount of tricyclodecenyl alcohol formed during stability testing.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the cosmetic formulation into a 15 mL centrifuge tube.

    • Add 5 mL of a suitable extraction solvent (e.g., hexane or ethyl acetate) containing an internal standard (e.g., tetradecane).

    • Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a GC vial.

  • GC-MS Conditions (Illustrative):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range m/z 40-400.

  • Quantification:

    • Create a calibration curve using standards of this compound and tricyclodecenyl alcohol of known concentrations.

    • Quantify the analytes in the samples based on the peak area ratio to the internal standard.

Protocol 3: Accelerated Stability Testing of a Cosmetic Emulsion Containing this compound

Objective: To predict the long-term stability of this compound in a cosmetic emulsion.[4][6]

Methodology:

  • Sample Storage:

    • Place samples of the cosmetic emulsion in its final packaging at the following conditions:

      • 4°C (refrigerator)

      • 25°C / 60% RH (real-time)

      • 40°C / 75% RH (accelerated)

  • Testing Intervals:

    • Pull samples at initial (time zero), 1, 2, and 3 months.

  • Parameters to Evaluate:

    • Organoleptic Properties: Appearance, color, and odor.

    • Physicochemical Properties: pH and viscosity.

    • Assay of this compound: Quantify the concentration of this compound using the GC-MS method described in Protocol 2.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each storage condition.

    • Determine the degradation rate at 40°C and use the Arrhenius equation to estimate the shelf life at 25°C.

Mandatory Visualizations

cluster_hydrolysis Hydrolysis This compound This compound Tricyclodecenyl Alcohol Tricyclodecenyl Alcohol This compound->Tricyclodecenyl Alcohol H2O, H+ or OH- Acetic Acid Acetic Acid This compound->Acetic Acid H2O, H+ or OH-

Caption: Hydrolysis of this compound.

cluster_oxidation Oxidation This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products O2, Light, Metal Ions

Caption: Oxidation of this compound.

Start Start Prepare Stressed Samples Prepare Stressed Samples Start->Prepare Stressed Samples Analyze by Stability-Indicating Method Analyze by Stability-Indicating Method Prepare Stressed Samples->Analyze by Stability-Indicating Method Identify Degradation Products Identify Degradation Products Analyze by Stability-Indicating Method->Identify Degradation Products End End Identify Degradation Products->End

Caption: Forced degradation workflow.

References

Troubleshooting peak tailing in Verdyl acetate GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of Verdyl acetate, with a specific focus on resolving peak tailing to ensure accurate and reproducible results for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic issue where the peak's trailing edge is drawn out, leading to poor resolution and inaccurate quantification.[1][2] It is typically identified by an asymmetry or tailing factor greater than 1.5.[2][3]

Q1: My this compound peak is tailing. What are the most common causes?

Peak tailing in the GC analysis of a moderately polar compound like this compound can stem from two primary categories of issues: physical problems within the GC system or chemical interactions between the analyte and the system components.[4]

  • Physical Causes: These issues often disrupt the carrier gas flow path and typically affect all peaks in the chromatogram.[1][4] Common physical causes include improper column installation (poor cuts or incorrect depth), contaminated inlet liners, or dead volumes in the connections.[2][3][5]

  • Chemical Causes: These are often specific to certain analytes, particularly those with polar functional groups like the ester group in this compound. The primary chemical cause is the interaction of the analyte with "active sites" within the system, such as free silanol groups on glass liners or exposed silica on the column.[6] Other causes include using an inappropriate column polarity or sample overload.[6][7]

Q2: How do I determine if the cause is physical or chemical?

The first diagnostic step is to examine the entire chromatogram.[4]

  • If all peaks, including the solvent peak, are tailing: The issue is likely a physical disruption in the flow path. This points towards problems like a poorly installed column, a leak, or a significant dead volume at a connection point.[1][4]

  • If only the this compound peak and other polar analyte peaks are tailing: The cause is likely chemical in nature. This suggests an interaction between your specific analytes and active sites within the system, such as in the inlet liner or the column itself.[4][5]

Q3: All the peaks in my chromatogram are tailing. What is the most likely cause and solution?

When all peaks exhibit tailing, it indicates a system-wide problem affecting the carrier gas flow path.[1]

  • Improper Column Installation: This is a very common cause. The column may be installed too high or too low in the inlet, creating turbulence or unswept volumes.[1] Additionally, a poor column cut (jagged or not perfectly square) can significantly disrupt the flow and cause tailing.[2]

    • Solution: Re-install the GC column. Ensure the column cut is clean and square using a ceramic scoring wafer.[8] Verify the correct column insertion depth for your specific instrument and inlet type as specified by the manufacturer.[1]

  • System Contamination: Severe contamination of the stationary phase, especially at the front of the column, can also cause all peaks to tail.[1][5]

    • Solution: Trim at least 20-30 cm from the inlet end of the column and re-install it.[1][9]

Q4: Only my this compound peak is tailing. What should I investigate?

Tailing that is specific to an active compound like this compound points towards undesirable chemical interactions.

  • Active Sites in the Inlet: The glass inlet liner is a common source of active silanol groups that can interact with polar analytes.[3][10] Over time, the deactivation layer on the liner wears off.

    • Solution: Replace the inlet liner with a new, highly deactivated one.[10] Establishing a regular maintenance schedule for liner replacement can prevent this issue.[1]

  • Column Contamination/Degradation: Non-volatile matrix components can accumulate at the head of the column, creating active sites.[3][5]

    • Solution: Trim 10-20 cm from the front of the column to remove the contaminated section.[9]

  • Inappropriate Column Choice: While this compound is only moderately polar, using a completely non-polar column can sometimes lead to tailing for polar analytes.[7][8]

    • Solution: For ester compounds, a low-to-mid polarity column (e.g., a 5% phenyl-methylpolysiloxane) is generally a good choice.[11] If tailing persists, consider testing a column with a slightly more polar stationary phase.

Q5: Could my GC method parameters be causing the peak tailing?

Yes, certain method parameters can contribute to poor peak shape.

  • Injector Temperature Too Low: If the inlet temperature is insufficient to rapidly and completely vaporize the this compound, it can lead to a slow, drawn-out introduction onto the column, resulting in tailing.[1][12]

    • Solution: Increase the injector temperature in 10-20°C increments. However, be cautious not to exceed the thermal stability of the analyte to avoid degradation.[13]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[6][14]

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.[6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues in your GC analysis.

G cluster_0 cluster_1 Physical / Systemic Issues cluster_2 Chemical / Analyte-Specific Issues start Peak Tailing Observed for this compound decision1 Do ALL peaks in the chromatogram show tailing? start->decision1 cause_physical Likely Cause: Physical Flow Path Disruption decision1->cause_physical Yes cause_chemical Likely Cause: Analyte-Specific Interaction decision1->cause_chemical No action_cut 1. Check Column Cut Ensure a clean, square cut. cause_physical->action_cut action_install 2. Verify Column Installation Check insertion depth. action_cut->action_install action_connections 3. Inspect Connections Check for leaks and dead volume. action_install->action_connections action_gross_contam 4. Check for Gross Contamination Trim 30cm+ from column inlet. action_connections->action_gross_contam end_node Peak Shape Improved action_gross_contam->end_node action_liner 1. Replace Inlet Liner Use a new, deactivated liner. cause_chemical->action_liner action_trim 2. Trim Column Inlet Remove 10-20cm to eliminate active sites. action_liner->action_trim action_overload 3. Check for Overload Dilute sample and re-inject. action_trim->action_overload action_temp 4. Optimize Temperatures Increase injector temperature. action_overload->action_temp action_temp->end_node

Caption: A troubleshooting flowchart for diagnosing GC peak tailing.

Quantitative Data Summary

Effective troubleshooting should result in a measurable improvement in peak shape and resolution. The table below illustrates potential improvements in Tailing Factor (Asymmetry) and Resolution (Rs) after performing key maintenance actions.

Troubleshooting ActionTailing Factor (Before)Tailing Factor (After)Resolution (Rs) with Adjacent Peak (Before)Resolution (Rs) with Adjacent Peak (After)
Replaced inlet liner with a new deactivated liner2.11.11.31.9
Trimmed 20 cm from the column inlet1.91.21.41.8
Re-installed column with a fresh, square cut2.51.31.11.7
Diluted sample by a factor of 101.81.11.51.8

Note: Data are illustrative. Tailing Factor is calculated at 5% peak height (USP method). Resolution (Rs) of 1.5 indicates baseline separation.

Experimental Protocols

Protocol 1: Inlet Maintenance (Liner and Septum Replacement)

  • Cooldown: Set the injector and oven temperatures to a safe handling temperature (e.g., 40°C) and turn off carrier gas flow at the instrument (do not turn off at the tank).

  • Disassemble Inlet: Once cool, remove the retaining nut for the septum and the inlet.

  • Remove Septum and Liner: Use forceps to remove the old septum and liner. Inspect the liner for residue or septum particles.[10]

  • Clean Inlet: Use a lint-free swab lightly dampened with a suitable solvent (e.g., methanol or acetone) to gently clean the inside of the inlet body. Ensure the inlet is completely dry before reassembly.

  • Install New Liner: Wearing clean, lint-free gloves, insert a new, deactivated liner of the appropriate type for your injection mode (split/splitless).

  • Install New Septum: Place a new, pre-conditioned septum into the inlet and secure it with the retaining nut. Do not overtighten, as this can cause coring.

  • Re-pressurize and Leak Check: Restore carrier gas flow and perform an electronic leak check to ensure all connections are secure.

  • Heat and Condition: Return the inlet to its operational temperature and allow the system to equilibrate before running samples.

Protocol 2: GC Column Trimming and Installation

  • Cooldown and Removal: Follow steps 1 and 2 from Protocol 1. Carefully loosen the column nut from the inlet and gently pull the column out.

  • Trim the Column: Using a ceramic scoring wafer, lightly score the polyimide coating of the column at the desired trim length (e.g., 20 cm from the end).[2]

  • Create a Clean Break: Gently flex the column at the score mark to create a clean, 90-degree break. Point the end of the column downwards during the break to prevent fragments from entering the column.[8]

  • Inspect the Cut: Use a small magnifier to inspect the cut. It should be a flat, clean surface with no jagged edges or shards of fused silica.[1] If the cut is poor, repeat the process.

  • Install New Ferrule: Slide a new column nut and ferrule onto the freshly cut column end.

  • Install Column: Insert the column into the inlet to the manufacturer-specified depth. This is critical for good peak shape.[1]

  • Tighten and Leak Check: Tighten the column nut (typically finger-tight plus a quarter-turn with a wrench). Perform a leak check as described in Protocol 1.

  • Condition: Condition the column according to the manufacturer's instructions before resuming analysis.

Frequently Asked Questions (FAQs)

What type of GC column is best for this compound analysis? A general-purpose, low-to-mid polarity column is typically sufficient. A column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., a DB-5 or equivalent) is an excellent starting point as it separates primarily by boiling point but has some polar interactions.[11][15]

How often should I change my inlet liner and septum? This is highly dependent on sample cleanliness and the number of injections. For labs with heavy use or dirty sample matrices, the septum should be changed daily to prevent leaks.[10] The inlet liner should be inspected regularly and replaced after every 50-100 injections or whenever peak shape degradation is observed.

Can the sample solvent affect peak shape? Yes, a mismatch between the polarity of the injection solvent and the stationary phase can cause peak distortion.[3][16] For this compound analysis on a non-polar or low-polarity column, using a non-polar solvent like hexane or heptane is recommended.

What is column bleed and can it cause tailing? Column bleed is the natural degradation of the stationary phase at high temperatures, which results in a rising baseline. While high column bleed itself doesn't directly cause peak tailing, the underlying column damage and exposure of active sites can lead to tailing for polar compounds.[8] Using high-quality, low-bleed columns (e.g., MS-grade) and staying within the column's upper temperature limit can minimize this.

References

Minimizing byproduct formation in dicyclopentadiene acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acetylation of dicyclopentadiene (DCPD). The information aims to help minimize byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in dicyclopentadiene acetylation?

A1: The most common byproducts in the Friedel-Crafts acetylation of dicyclopentadiene are polymers and oligomers. Other potential byproducts include isomers of the desired product (exo/endo), di-acetylated dicyclopentadiene, and acetylated cyclopentadiene dimers if the reaction temperature is high enough to cause retro-Diels-Alder reaction of dicyclopentadiene. Under harsh conditions, charring and decomposition can also occur. The strong Lewis acid catalysts used for acetylation can also act as potent initiators for cationic polymerization of the olefinic bonds in dicyclopentadiene.[1][2]

Q2: My reaction mixture turned into a thick, sticky polymer. What happened?

A2: The formation of a thick, sticky polymer is a strong indication of cationic polymerization of the dicyclopentadiene starting material. This is a common side reaction as the Lewis acids (e.g., aluminum chloride) required for the Friedel-Crafts acylation are also effective catalysts for this type of polymerization.[1] To minimize this, consider using less reactive Lewis acids, lower reaction temperatures, and shorter reaction times.

Q3: I obtained a mixture of endo and exo isomers of the acetylated product. How can I improve the selectivity?

A3: Dicyclopentadiene itself exists as endo and exo isomers, with the endo isomer being the kinetically favored product of cyclopentadiene dimerization at room temperature.[3] The exo isomer is thermodynamically more stable.[4] The acidic conditions of the Friedel-Crafts reaction, especially at elevated temperatures, can promote isomerization of either the starting material or the product.[4] To favor a single isomer, it is crucial to use a well-characterized starting material and maintain a low reaction temperature.

Q4: How can I prevent di-acetylation of my dicyclopentadiene?

A4: Di-acetylation is a form of polysubstitution, which is a known limitation of Friedel-Crafts reactions. To minimize this, it is recommended to use a molar excess of dicyclopentadiene relative to the acetylating agent (e.g., acetyl chloride or acetic anhydride). This ensures that the acetylating agent is the limiting reagent and reduces the statistical probability of a second acetylation event on the same molecule.

Q5: What is the optimal temperature for the acetylation of dicyclopentadiene?

A5: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. High temperatures can lead to the retro-Diels-Alder reaction of dicyclopentadiene to cyclopentadiene, which can then react and lead to a complex product mixture.[3] Elevated temperatures also promote polymerization and isomerization.[4][5] It is generally advisable to start at a low temperature (e.g., 0-5 °C) and slowly warm the reaction mixture only if necessary. Monitoring the reaction progress by techniques like TLC or GC is crucial to determine the optimal temperature and reaction time.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion to acetylated product 1. Inactive catalyst (e.g., hydrated Lewis acid).2. Reaction temperature is too low.3. Insufficient reaction time.1. Use freshly opened or sublimed Lewis acid. Ensure all glassware is rigorously dried.2. Slowly increase the reaction temperature and monitor the reaction progress.3. Extend the reaction time, monitoring by TLC or GC to check for product formation and potential byproduct increase.
Formation of a dark, tarry substance (charring) 1. Reaction temperature is too high.2. Catalyst concentration is too high.3. Localized overheating during reagent addition.1. Maintain a lower reaction temperature.2. Reduce the amount of Lewis acid catalyst.3. Add reagents slowly and with efficient stirring to dissipate heat.
Product is a complex mixture of many compounds 1. High reaction temperature causing retro-Diels-Alder reaction and subsequent side reactions.2. Contaminated starting materials.3. Isomerization of starting material or product.1. Lower the reaction temperature. Consider using freshly "cracked" cyclopentadiene to synthesize the starting dicyclopentadiene for higher purity.[6][7][8]2. Purify the dicyclopentadiene before use, for example by distillation.[9][10]3. Use lower temperatures and milder Lewis acids.
Difficulty in separating the product from the catalyst The ketone product forms a stable complex with the Lewis acid (e.g., AlCl₃).[11]During workup, quench the reaction mixture with ice-cold water or dilute acid to hydrolyze the catalyst-product complex. This will typically be a highly exothermic process and should be done with caution.

Experimental Protocols

General Protocol for the Acetylation of Dicyclopentadiene

This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

1. Materials and Reagents:

  • Dicyclopentadiene (endo isomer)

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

2. Reaction Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Maintain a positive pressure of nitrogen throughout the reaction to exclude moisture.

  • Cool the flask in an ice-water bath.

3. Procedure:

  • In the reaction flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • In the dropping funnel, prepare a solution of dicyclopentadiene (1.0 equivalent) and acetyl chloride (1.0 equivalent) in anhydrous DCM.

  • Slowly add the dicyclopentadiene/acetyl chloride solution to the stirred AlCl₃ suspension at 0-5 °C over a period of 30-60 minutes.

  • After the addition is complete, continue stirring at 0-5 °C and monitor the reaction by TLC or GC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

4. Purification:

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Experimental Workflow for Dicyclopentadiene Acetylation

experimental_workflow reagents Reagents: DCPD, AcCl, AlCl3, DCM setup Reaction Setup: Flame-dried glassware, Nitrogen atmosphere, 0-5 °C reagents->setup addition Slow Addition of DCPD/AcCl to AlCl3 suspension setup->addition reaction Reaction Monitoring (TLC/GC) addition->reaction workup Aqueous Workup: Ice quench, Extractions reaction->workup purification Purification: Distillation or Chromatography workup->purification product Final Product purification->product

Caption: Workflow for the acetylation of dicyclopentadiene.

Troubleshooting Decision Tree for Byproduct Formation

troubleshooting_tree start High Byproduct Formation q1 Is the main byproduct a polymer? start->q1 a1_yes Reduce polymerization: - Lower reaction temperature - Use a milder Lewis acid - Shorter reaction time q1->a1_yes Yes q2 Are there multiple isomers? q1->q2 No a2_yes Improve selectivity: - Use pure starting isomer - Maintain low temperature q2->a2_yes Yes q3 Is di-acetylation observed? q2->q3 No a3_yes Prevent polysubstitution: - Use excess DCPD - Ensure limiting AcCl q3->a3_yes Yes

Caption: Decision tree for troubleshooting byproduct formation.

General Mechanism of Friedel-Crafts Acylation

friedel_crafts_mechanism cluster_0 1. Acylium Ion Formation cluster_1 2. Electrophilic Attack cluster_2 3. Deprotonation acyl_chloride R-CO-Cl complex [R-CO-Cl---AlCl3] acyl_chloride->complex + AlCl3 lewis_acid AlCl3 acylium_ion R-C≡O+ + AlCl4- complex->acylium_ion dcpd DCPD sigma_complex Sigma Complex dcpd->sigma_complex + R-C≡O+ deprotonation Product + HCl + AlCl3 sigma_complex->deprotonation + AlCl4-

Caption: General mechanism of Friedel-Crafts acylation.

References

Technical Support Center: Stability of Verdyl Acetate in Alkaline Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Verdyl acetate in alkaline media. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in alkaline media?

A1: this compound is known for its good stability in alkaline media, which is why it is a preferred fragrance ingredient in products like soaps and detergents.[1][2] However, like all esters, it can undergo alkaline hydrolysis (saponification), especially under more extreme conditions of high pH and elevated temperature. The rate of this degradation is dependent on the specific pH, temperature, and the composition of the medium.

Q2: What is the primary degradation pathway for this compound in alkaline conditions?

A2: The primary degradation pathway for this compound in alkaline media is saponification.[2][3][4] This is a chemical reaction in which the ester is hydrolyzed by a base (like sodium hydroxide) to produce the corresponding alcohol (tricyclodecenyl methanol) and a carboxylate salt (sodium acetate). This reaction is generally considered irreversible under basic conditions.[3][4]

Q3: What are the expected degradation products of this compound in an alkaline solution?

A3: The expected degradation products from the alkaline hydrolysis of this compound are tricyclodecenyl methanol and an acetate salt (e.g., sodium acetate if sodium hydroxide is used as the base).

Q4: Which analytical techniques are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is one of the most frequently used and effective techniques for stability testing.[5] It allows for the separation, identification, and quantification of the active ingredient (this compound) and its degradation products. Gas Chromatography (GC) can also be a suitable method, particularly for analyzing the volatile alcohol formed during hydrolysis.[6]

Degradation Pathway

The following diagram illustrates the saponification of this compound in the presence of a base (e.g., NaOH).

G cluster_intermediate Tetrahedral Intermediate Verdyl_acetate This compound Intermediate Tetrahedral Intermediate Verdyl_acetate->Intermediate + OH⁻ Hydroxide Hydroxide Ion (OH⁻) Alcohol Tricyclodecenyl Methanol Intermediate->Alcohol - Acetate Ion Acetate Acetate Ion

Saponification of this compound.

Experimental Protocols

Protocol 1: HPLC-Based Stability Study of this compound in Alkaline Buffer

This protocol outlines a typical forced degradation study to evaluate the stability of this compound in an alkaline environment.

1. Materials and Reagents:

  • This compound reference standard

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium hydroxide (NaOH)

  • Potassium phosphate monobasic

  • Hydrochloric acid (HCl)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Temperature-controlled incubator or water bath

3. Preparation of Solutions:

  • Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound in acetonitrile to a final volume of 25 mL.

  • Alkaline Buffer (pH 10): Prepare a 0.1 M potassium phosphate monobasic solution and adjust the pH to 10.0 with 1 M NaOH.

  • Mobile Phase (Acetonitrile:Water 70:30 v/v): Mix 700 mL of acetonitrile with 300 mL of high-purity water. Degas before use.

4. Experimental Workflow:

G A Prepare this compound Stock Solution C Mix Stock Solution and Buffer (1:9 v/v) A->C B Prepare Alkaline Buffer (pH 10) B->C D Incubate at Controlled Temperature (e.g., 50°C) C->D E Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) D->E F Neutralize Aliquot with HCl E->F G Filter and Inject into HPLC F->G H Quantify Remaining this compound G->H

Workflow for this compound Stability Testing.

5. HPLC Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

  • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Quantitative Data Summary

The following table presents hypothetical data from a stability study of this compound under various alkaline conditions.

Temperature (°C)pHTime (hours)This compound Remaining (%)
2590100.0
2499.8
4899.5
7299.2
25110100.0
2498.5
4897.1
7295.8
5090100.0
2497.2
4894.5
7292.0
50110100.0
2492.3
4885.1
7278.5

Troubleshooting Guide

Q1: I am observing a faster than expected degradation of this compound. What could be the cause?

A1:

  • Incorrect pH: Verify the pH of your alkaline medium using a calibrated pH meter. A higher than intended pH will accelerate hydrolysis.

  • Elevated Temperature: Ensure your incubator or water bath is maintaining the correct temperature. Higher temperatures significantly increase the reaction rate.

  • Contaminants: The presence of certain metal ions or other catalytic impurities in your reagents could potentially accelerate degradation. Use high-purity reagents and water.

Q2: My HPLC chromatogram shows peak tailing for this compound. How can I resolve this?

A2:

  • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of certain compounds. Although less common for neutral compounds like esters, it's worth investigating.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).

  • Column Degradation: The stationary phase of the column can degrade over time, especially when exposed to extreme pH. Ensure your mobile phase pH is within the recommended range for your column. If the problem persists, the column may need to be replaced.

Q3: I am seeing unexpected peaks in my chromatogram. What are they?

A3:

  • Degradation Products: These could be the expected degradation products (tricyclodecenyl methanol) or secondary degradation products if the stress conditions are very harsh.

  • Impurities: The peaks could be impurities from your sample, reagents, or solvent. Run a blank injection (mobile phase only) to check for solvent-related peaks.

  • Carryover: If the peaks appear at the same retention time as in previous injections, it could be due to carryover from the autosampler. Implement a needle wash step between injections.

Q4: My results are not reproducible. What should I check?

A4:

  • Inconsistent Sample Preparation: Ensure that all solutions are prepared accurately and consistently. Use calibrated pipettes and balances.

  • HPLC System Variability: Check for leaks in the HPLC system, ensure the pump is delivering a consistent flow rate, and that the column temperature is stable.

  • Autosampler Inaccuracy: Verify the precision of your autosampler's injection volume.

G cluster_instrument Instrument Troubleshooting cluster_method Method Troubleshooting cluster_sample Sample/Reagent Troubleshooting A Problem Observed B Instrument Check A->B C Method Check A->C D Sample/Reagent Check A->D B1 Check for leaks B->B1 B2 Verify flow rate and pressure B->B2 B3 Check detector lamp B->B3 C1 Verify mobile phase composition C->C1 C2 Check column integrity C->C2 C3 Confirm integration parameters C->C3 D1 Verify pH of buffers D->D1 D2 Check for contamination D->D2 D3 Ensure sample solubility D->D3

References

Technical Support Center: Catalyst Deactivation in Verdyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during Verdyl acetate synthesis.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation in a systematic manner.

Issue 1: Gradual Decrease in Reaction Rate and Yield

Possible Cause: Fouling (coking) of the catalyst surface by carbonaceous deposits. This is a common issue in reactions involving organic molecules at elevated temperatures.[1]

Troubleshooting Steps:

  • Monitor Reaction Parameters: Keep a close watch on the reaction temperature and pressure. A gradual increase in temperature or pressure required to maintain the reaction rate can be an indicator of catalyst fouling.

  • Visual Inspection: If feasible, visually inspect the catalyst. A change in color (e.g., darkening) can suggest the formation of coke.

  • Catalyst Characterization:

    • Thermogravimetric Analysis (TGA): Perform TGA on a sample of the deactivated catalyst to quantify the amount of coke deposited.

    • Temperature Programmed Oxidation (TPO): TPO can be used to determine the temperature at which the coke burns off, providing information about the nature of the carbonaceous deposits.[2]

  • Regeneration:

    • If fouling is confirmed, the catalyst can often be regenerated. A common method is controlled oxidation (calcination) to burn off the coke.[1]

    • Caution: The regeneration temperature must be carefully controlled to avoid thermal damage (sintering) to the catalyst.[1]

Issue 2: Sudden and Significant Drop in Catalytic Activity

Possible Cause: Catalyst poisoning due to impurities in the feedstock.[1]

Troubleshooting Steps:

  • Halt the Reaction: Immediately stop the flow of reactants to prevent further irreversible damage to the catalyst.[1]

  • Feedstock Analysis: Analyze the feedstock (β-pinene, formaldehyde, and any solvents) for common catalyst poisons such as sulfur, nitrogen, or halogenated compounds.[1]

  • Review Feedstock Source: Check if there have been any recent changes in the supplier or batch of the reactants.

  • Catalyst Analysis:

    • X-ray Photoelectron Spectroscopy (XPS): XPS can detect the presence of poisons on the catalyst's surface.[3]

    • Elemental Analysis (e.g., XRF, PIXE): These techniques can identify foreign elements deposited on the catalyst.[3]

  • Remediation:

    • If the poison is identified and the poisoning is reversible, a specific chemical wash or thermal treatment may regenerate the catalyst.[1]

    • If the poisoning is irreversible, the catalyst bed will likely need to be replaced.

Issue 3: Loss of Product Selectivity

Possible Cause: Changes in the catalyst's active sites due to thermal degradation (sintering) or partial poisoning. Sintering, the agglomeration of catalyst particles at high temperatures, leads to a reduction in the active surface area.[1][3]

Troubleshooting Steps:

  • Verify Operating Temperature: Ensure the reaction temperature has not exceeded the recommended limits for the catalyst. High temperatures can accelerate sintering.[3]

  • Catalyst Characterization:

    • BET Surface Area Analysis: A significant decrease in the BET surface area compared to the fresh catalyst is a strong indication of sintering.[3]

    • Transmission Electron Microscopy (TEM): TEM can be used to visualize the catalyst particles and observe any increase in particle size due to agglomeration.[2]

  • Process Optimization:

    • If sintering is the issue, consider operating at a lower temperature, even if it means a slightly lower reaction rate, to extend the catalyst's life.

    • Ensure uniform temperature distribution within the reactor to avoid "hot spots" that can lead to localized sintering.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in this compound synthesis?

A1: The primary mechanisms of catalyst deactivation in the Prins condensation reaction for this compound synthesis are:

  • Chemical Deactivation: This includes poisoning by impurities in the feed and fouling (coking) from the deposition of heavy byproducts on the catalyst surface.[1][4]

  • Thermal Deactivation: This is mainly due to sintering, where high temperatures cause catalyst particles to agglomerate, reducing the active surface area.[1][4]

  • Mechanical Deactivation: This involves the physical breakdown of the catalyst through attrition or crushing, particularly in packed-bed or slurry reactors.[1]

Q2: How can I prevent catalyst deactivation?

A2: While catalyst deactivation is often inevitable, its rate can be minimized by:

  • Feedstock Purification: Ensure the purity of β-pinene and formaldehyde to remove potential catalyst poisons.

  • Optimizing Reaction Conditions: Operate within the recommended temperature and pressure ranges to avoid thermal degradation. Maintaining a temperature between 50-80°C is often suggested to prevent side reactions like oligomerization.[5][6][7]

  • Proper Catalyst Selection: Choose a catalyst with high stability under the reaction conditions. For this compound synthesis, binary acid catalysts like perchloric acid-phosphoric acid have shown improved efficiency and reduction in side reactions.[5][6][8]

  • Reactor Design: A well-designed reactor can ensure uniform flow and temperature distribution, minimizing mechanical stress and hot spots.

Q3: Is it possible to regenerate a deactivated catalyst used in this compound synthesis?

A3: Yes, in many cases, regeneration is possible. The appropriate method depends on the deactivation mechanism:

  • For Fouling (Coking): A controlled burn-off of the carbonaceous deposits in the presence of a dilute oxygen stream is a common regeneration technique.[1]

  • For Reversible Poisoning: Specific chemical treatments may be employed to remove the poison from the active sites.

  • For Sintering: Sintering is generally an irreversible process, and the catalyst will likely need to be replaced.[3]

Q4: What analytical techniques are most useful for characterizing a deactivated catalyst?

A4: A combination of techniques is often necessary to fully understand the cause of deactivation:

  • To Quantify Surface Area and Porosity: BET (Brunauer-Emmett-Teller) analysis is used to measure the specific surface area and pore size distribution.[3]

  • To Identify Surface Species and Poisons: XPS (X-ray Photoelectron Spectroscopy) and EDX (Energy-Dispersive X-ray Spectroscopy) can identify the elemental composition of the catalyst surface.[2][3]

  • To Observe Morphological Changes: SEM (Scanning Electron Microscopy) and TEM (Transmission Electron Microscopy) provide images of the catalyst's structure and particle size.[2]

  • To Quantify Coke Deposition: TGA (Thermogravimetric Analysis) and TPO (Temperature Programmed Oxidation) are effective for determining the amount and nature of coke.[2]

Data Presentation

Table 1: Common Catalyst Deactivation Issues and Solutions
IssuePossible CauseRecommended Analytical TechniquesPotential Solutions
Gradual decrease in activityFouling (Coking)TGA, TPOControlled oxidation (calcination) to burn off coke.
Sudden drop in activityPoisoningXPS, Elemental Analysis (XRF, PIXE)Chemical washing (if reversible), catalyst replacement.
Loss of selectivitySintering, Partial PoisoningBET Surface Area Analysis, TEMLower operating temperature, catalyst replacement.
Increased pressure dropMechanical Degradation, FoulingVisual Inspection, Particle Size AnalysisCatalyst replacement, optimization of reactor hydrodynamics.

Experimental Protocols

Protocol 1: Catalyst Regeneration by Calcination (for Coked Catalysts)

Objective: To remove carbonaceous deposits (coke) from a fouled catalyst.

Materials:

  • Deactivated catalyst

  • Tube furnace

  • Inert gas (e.g., Nitrogen, Argon)

  • Dilute oxygen stream (e.g., 1-5% O₂ in N₂)

  • Gas flow controllers

Procedure:

  • Place a known amount of the deactivated catalyst in the tube furnace.

  • Purge the system with an inert gas at a controlled flow rate to remove any adsorbed reactants and products.

  • Gradually heat the furnace to a target temperature (typically 300-500°C, depending on the catalyst's thermal stability) under the inert gas flow.

  • Once the target temperature is reached, introduce a dilute oxygen stream.

  • Monitor the off-gas for CO and CO₂ using a gas analyzer to track the combustion of coke.

  • Hold at the regeneration temperature until the CO/CO₂ concentration returns to baseline, indicating complete coke removal.[1]

  • Switch back to the inert gas flow and cool the furnace down to room temperature.

  • The regenerated catalyst is now ready for reuse or characterization.

Safety Precautions: Ensure proper ventilation. The oxidation of coke can be exothermic; monitor the temperature carefully to avoid thermal runaways.

Protocol 2: Characterization of Deactivated Catalyst using BET Surface Area Analysis

Objective: To determine the specific surface area and pore size distribution of a fresh and deactivated catalyst to assess sintering.

Materials:

  • Fresh and deactivated catalyst samples

  • BET surface area analyzer

  • Nitrogen gas (high purity)

  • Liquid nitrogen

Procedure:

  • Degassing: Accurately weigh a sample of the catalyst and place it in the sample tube. Degas the sample under vacuum at an elevated temperature (e.g., 150-300°C) for several hours to remove any adsorbed moisture and volatiles. The exact temperature and time will depend on the nature of the catalyst.

  • Analysis: After degassing and cooling, transfer the sample tube to the analysis port of the BET instrument.

  • Immerse the sample tube in a dewar of liquid nitrogen.

  • The instrument will then automatically introduce known amounts of nitrogen gas to the sample and measure the amount of gas adsorbed at various partial pressures.

  • Data Interpretation: The instrument's software will use the adsorption isotherm data to calculate the specific surface area (in m²/g) based on the BET equation. A significant decrease in the surface area of the deactivated catalyst compared to the fresh catalyst suggests that sintering has occurred.[3]

Visualizations

Verdyl_Acetate_Synthesis cluster_prins Prins Reaction cluster_acetylation Acetylation beta_pinene β-Pinene intermediate Carbocation Intermediate beta_pinene->intermediate formaldehyde Formaldehyde formaldehyde->intermediate catalyst Acid Catalyst (e.g., H⁺) catalyst->intermediate nopol Nopol intermediate->nopol verdyl_acetate This compound nopol->verdyl_acetate acetic_anhydride Acetic Anhydride acetic_anhydride->verdyl_acetate Deactivation_Mechanisms Deactivation Catalyst Deactivation Chemical Chemical Deactivation->Chemical Thermal Thermal Deactivation->Thermal Mechanical Mechanical Deactivation->Mechanical Poisoning Poisoning (e.g., S, N compounds) Chemical->Poisoning Fouling Fouling (Coking) Chemical->Fouling Sintering Sintering Thermal->Sintering Attrition Attrition / Crushing Mechanical->Attrition Troubleshooting_Workflow start Decreased Catalyst Performance check_rate Nature of Deactivation? start->check_rate check_selectivity Loss of Selectivity? start->check_selectivity gradual Gradual check_rate->gradual Gradual sudden Sudden check_rate->sudden Sudden fouling Suspect Fouling (Coking) gradual->fouling poisoning Suspect Poisoning sudden->poisoning analyze_coke Analyze for Coke (TGA, TPO) fouling->analyze_coke analyze_poisons Analyze Feed & Catalyst (XPS, Elemental Analysis) poisoning->analyze_poisons regenerate Regenerate by Calcination analyze_coke->regenerate replace Replace Catalyst analyze_poisons->replace sintering Suspect Sintering check_selectivity->sintering Yes analyze_surface Analyze Surface Area (BET, TEM) sintering->analyze_surface optimize Optimize Temperature analyze_surface->optimize optimize->replace If severe

References

Validation & Comparative

Comparison of different catalysts for Verdyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Verdyl acetate (tricyclodecenyl acetate), a key fragrance ingredient, is a process of significant industrial interest. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and environmental impact of the synthesis. This guide provides an objective comparison of different catalytic systems for this compound production, supported by available experimental data and detailed methodologies.

Comparison of Catalytic Performance

The following table summarizes the quantitative data for different catalysts used in the synthesis of this compound, primarily through the esterification of dicyclopentadiene (DCPD) with acetic acid or acetic anhydride.

Catalyst SystemCatalyst TypeReactantsReaction ConditionsYield (%)Selectivity (%)Key AdvantagesDisadvantages
Perchloric Acid-Phosphoric Acid HomogeneousDicyclopentadiene, Acetic Anhydride, Acetic Acid50-80°C, 5 hours85-95HighHigh yield, cost-effective for industrial scaleCorrosive, difficult to separate from product, generates acidic waste
Amberlyst-15 Heterogeneous (Solid Acid Resin)Dicyclopentadiene, Acetic Acid80°C, 4 hours~95 (DCPD Conversion)HighEasily separable, reusable, reduced corrosion issuesPotentially slower reaction rates compared to homogeneous catalysts
Rhodium Complexes Homogeneous (Transition Metal)Terpene AlcoholsMild conditions (e.g., 100°C)Data not availableHigh selectivity reported for similar reactionsHigh selectivity, avoids acidic byproductsHigh cost of catalyst, potential for metal leaching into the product
Lipases (e.g., Candida antarctica lipase B) Biocatalyst (Enzyme)Dicyclopentadiene/Tricyclodecenol, Acyl DonorMild (often near room temperature)Data not availableHigh (typically)Environmentally benign, high selectivity, mild reaction conditionsGenerally slower reaction rates, potential for enzyme denaturation, cost of purified enzymes

Experimental Protocols

Homogeneous Catalysis: Perchloric Acid-Phosphoric Acid

This method represents the predominant industrial route for this compound synthesis.

Procedure:

  • A mixture of 210g of acetic acid and 4.2g of a binary perchloric acid-phosphoric acid catalyst is charged into a three-neck flask equipped with a reflux condenser, thermometer, and a dropping funnel.

  • 53g of acetic anhydride is introduced, and the temperature is raised to approximately 58°C with continuous stirring.

  • 410g of dicyclopentadiene is then added dropwise over 5 hours, maintaining the reaction temperature between 50-80°C.

  • Upon completion, the crude product is washed sequentially with a 15-30% NaOH solution, a 10% Na₂SO₄ solution, and saturated brine to neutralize and remove residual acids.

  • The final product is purified by vacuum fractionation to yield this compound with over 98% purity.

Heterogeneous Catalysis: Amberlyst-15

This protocol utilizes a solid acid resin, offering a more environmentally friendly alternative to mineral acids.

Procedure:

  • In a reaction vessel, dicyclopentadiene (3.7 mmol) and an equimolar amount of acetic acid are combined with 0.5g of Amberlyst-15 catalyst in 25 mL of toluene.

  • The mixture is magnetically stirred at 80°C for 4 hours.

  • After the reaction, the solid catalyst is easily separated from the reaction mixture by filtration.

  • The solvent is removed from the filtrate by rotary evaporation.

  • The resulting product can be further purified by column chromatography.

Visualizing the Processes

Logical Flow for Catalyst Selection

The choice of catalyst often depends on the desired scale of production and environmental considerations. The following diagram illustrates a decision-making process for catalyst selection in this compound synthesis.

Start Start: this compound Synthesis Requirement Scale Production Scale? Start->Scale Industrial Industrial Scale Scale->Industrial Large Lab Lab/Pilot Scale Scale->Lab Small Cost_Yield High Yield & Low Cost are Primary Industrial->Cost_Yield Green_Chem Green Chemistry & Reusability are Key Lab->Green_Chem Mild_Conditions Mild Conditions & High Selectivity are Crucial Lab->Mild_Conditions Homogeneous Homogeneous Catalyst (e.g., Perchloric-Phosphoric Acid) Heterogeneous Heterogeneous Catalyst (e.g., Amberlyst-15) Biocatalyst Biocatalyst (e.g., Lipase) TM_Catalyst Transition Metal Catalyst (e.g., Rhodium) Cost_Yield->Homogeneous Yes Cost_Yield->Heterogeneous No Green_Chem->Heterogeneous Yes Green_Chem->Biocatalyst Consider Mild_Conditions->Biocatalyst Yes Mild_Conditions->TM_Catalyst Consider

Caption: Catalyst selection flowchart for this compound synthesis.

General Experimental Workflow for Catalyst Comparison

A standardized workflow is crucial for the objective comparison of different catalysts.

cluster_0 Catalyst Screening cluster_1 Work-up & Analysis cluster_2 Performance Evaluation A Reactants (DCPD, Acetic Acid/Anhydride) B Catalyst Addition (Homogeneous/Heterogeneous/ Biocatalyst) A->B C Reaction (Controlled Temp. & Time) B->C D Catalyst Separation (Filtration/Washing) C->D E Product Isolation (Distillation/Chromatography) D->E F Analysis (GC, NMR, etc.) E->F G Calculate Yield & Selectivity F->G H Assess Catalyst Reusability (for Heterogeneous/Biocatalysts) G->H

Caption: Standard workflow for comparing catalyst performance.

Discussion of Catalyst Types

Homogeneous Acid Catalysts

The binary perchloric acid-phosphoric acid system is a powerful and economically viable catalyst for large-scale industrial production, consistently delivering high yields of this compound. The primary drawback of this system lies in its corrosive nature and the challenges associated with its separation from the final product, leading to the generation of acidic waste streams.

Heterogeneous Solid Acid Catalysts

Solid acid catalysts, such as the sulfonic acid resin Amberlyst-15, present a significant process advantage due to their ease of separation and potential for reuse. This simplifies the purification process and reduces the environmental impact. Research on the esterification of dicyclopentadiene with acetic acid using Amberlyst-15 has shown high conversion rates, making it a promising green alternative to traditional homogeneous catalysts. The proposed mechanism involves the initial hydration of dicyclopentadiene to an alcohol intermediate, followed by esterification with acetic acid, both steps being catalyzed by the solid acid.

Transition Metal Catalysts

Rhodium complexes have been explored for the acetoxylation of terpene alcohols, a reaction pathway that could be adapted for this compound synthesis. These catalysts can operate under mild conditions and offer high selectivity, potentially avoiding the formation of acidic byproducts. However, the high cost of rhodium and the risk of metal contamination in the final product are significant barriers to their widespread industrial adoption. Currently, specific quantitative data on the yield and selectivity for the direct synthesis of this compound using rhodium catalysts is limited in the available literature.

Biocatalysts

Verdyl Acetate vs. Cedryl Acetate: A Comparative Analysis of Woody Fragrance Notes

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of perfumery and fragrance science, the selection of individual aroma components is paramount to achieving a desired olfactory profile. Among the most cherished and versatile notes are those derived from woody scents, which impart warmth, elegance, and stability to a fragrance composition. This guide provides a comparative study of two prominent woody acetate esters: Verdyl acetate and Cedryl acetate. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of their chemical properties, olfactory characteristics, and the methodologies used for their evaluation.

Comparative Olfactory and Physicochemical Data

This compound and Cedryl acetate, while both contributing to the woody fragrance family, present distinct olfactory nuances and possess different physicochemical properties. The following table summarizes key quantitative data for a direct comparison.

PropertyThis compoundCedryl Acetate
Chemical Formula C₁₂H₁₆O₂[1]C₁₇H₂₈O₂[2][3]
Molecular Weight 192.25 g/mol [1]264.41 g/mol [2]
Olfactory Profile Fresh, green, woody, with floral, soapy, and slightly fruity undertones.[1][4][5]Predominantly woody and cedar-like, with dry, balsamic, and subtle leathery or ambery notes.[6][7]
Vapor Pressure 0.014 mmHg @ 25°C (est.)[1][5]0.000489 - 0.0022 mmHg @ 23-25°C[2][3][6]
logP (o/w) ~2.85 - 3.119 (est.)[1][8][9]~6.2 - 6.21[2][3]
Appearance Colorless to pale yellow liquid.[1][5]White solid/crystals or pale yellow viscous liquid.[2][6]
Boiling Point ~258.42 °C (est.)[1][5]>200 °C[2]
Flash Point >100 °C[1][5]94 °C to >100°C[2][6]

Experimental Protocols for Fragrance Evaluation

The characterization and comparison of fragrance materials like this compound and Cedryl acetate rely on a combination of instrumental analysis and human sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

This technique is instrumental in identifying the specific volatile compounds that contribute to the overall aroma of a substance.

  • Objective: To separate and identify the individual odor-active compounds in this compound and Cedryl acetate and to characterize their respective scent profiles.

  • Methodology:

    • Sample Preparation: Dilute samples of this compound and Cedryl acetate in an appropriate solvent (e.g., ethanol) to a suitable concentration.

    • Injection: Inject a small volume of the prepared sample into a gas chromatograph (GC) equipped with a sniffing port.

    • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

    • Detection: The effluent from the column is split between a chemical detector (e.g., Mass Spectrometer) for compound identification and a sniffing port where a trained sensory panelist evaluates the odor of the eluting compounds.

    • Data Analysis: The retention time of each odor event is recorded and correlated with the chemical identification from the MS detector. The panelist provides a description of the perceived odor at each event.

Sensory Panel Analysis

A trained sensory panel is crucial for quantifying the perceived olfactory characteristics of the fragrance compounds.

  • Objective: To obtain quantitative descriptive analysis and comparative assessment of the woody notes of this compound and Cedryl acetate.

  • Methodology:

    • Panelist Training: Select and train a panel of assessors to recognize and rate the intensity of various fragrance attributes (e.g., woody, green, floral, cedar, balsamic).

    • Sample Presentation: Prepare smelling strips dipped in diluted solutions of this compound and Cedryl acetate. Samples are coded to prevent bias.

    • Evaluation: Panelists evaluate the samples in a controlled environment and rate the intensity of predefined sensory attributes on a structured scale (e.g., a 10-point scale).

    • Data Analysis: The collected data is statistically analyzed to determine significant differences in the perceived olfactory profiles of the two compounds.

Visualizing Molecular and Processual Relationships

To better understand the biological and experimental frameworks, the following diagrams are provided.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound, Cedryl Acetate) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates Experimental_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Sensory Evaluation cluster_3 Data Analysis & Comparison Prep_VA This compound (Diluted) GCO Gas Chromatography-Olfactometry (GC-O) Prep_VA->GCO Sensory Trained Sensory Panel Prep_VA->Sensory Prep_CA Cedryl Acetate (Diluted) Prep_CA->GCO Prep_CA->Sensory Analysis Statistical Analysis Comparative Profiling GCO->Analysis Sensory->Analysis

References

Olfactory Properties of Verdyl Acetate Enantiomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Verdyl acetate, also known by trade names such as Jasmacyclen and Cyclacet, is a synthetic fragrance compound valued for its complex and versatile scent profile.[1][2] It is described as having green, woody, slightly floral, and fresh characteristics.[1][3][4][5][6] Commercially, this compound is available as a mixture of isomers.[1] Despite the well-established principle that enantiomers of a chiral molecule can elicit different olfactory responses, specific data detailing the distinct scent profiles and odor thresholds of the individual (+)- and (-)-enantiomers of this compound are not present in peer-reviewed articles or industry publications.

The phenomenon of enantiomeric odor differences is significant in the field of fragrance chemistry. The human olfactory system can distinguish between stereoisomers, leading to perceptions of entirely different scents or variations in scent intensity for each enantiomer.[7][8] A classic example is the enantiomers of carvone, where (R)-(-)-carvone smells of spearmint and (S)-(+)-carvone has a caraway scent.[7] This discrimination occurs at the molecular level, where chiral olfactory receptors in the nasal epithelium interact differently with each enantiomer, triggering distinct neural signals.

Comparative Olfactory Data

A thorough review of scientific literature and fragrance industry databases did not yield quantitative data comparing the odor thresholds or specific sensory descriptors for the enantiomers of this compound. The information available pertains to the isomeric mixture.

PropertyThis compound (Isomeric Mixture)(+)-Verdyl Acetate(-)-Verdyl Acetate
Odor Descriptors Green, woody, floral, fresh, pine, cedarleaf, soapy[2][4][6]Data not availableData not available
Odor Threshold Data not availableData not availableData not available

Experimental Protocols

The characterization of fragrance materials is typically conducted using a combination of analytical and sensory techniques. Gas Chromatography-Olfactometry (GC-O) is the gold standard for separating and identifying odor-active compounds in a mixture and determining their individual sensory attributes.

Gas Chromatography-Olfactometry (GC-O) Protocol for Enantiomer Analysis
  • Sample Preparation : A solution of the enantiomeric mixture of this compound is prepared in a suitable solvent (e.g., ethanol).

  • Chiral Gas Chromatography :

    • Column : A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative) is used to separate the enantiomers.

    • Injection : A small volume of the sample is injected into the gas chromatograph.

    • Carrier Gas : An inert gas (e.g., helium or hydrogen) carries the vaporized sample through the column.

    • Oven Temperature Program : The oven temperature is programmed to increase gradually to ensure the separation of compounds based on their boiling points and interaction with the chiral stationary phase.

  • Effluent Splitting : At the end of the column, the effluent is split into two streams. One stream is directed to a chemical detector (e.g., a mass spectrometer or flame ionization detector) for identification and quantification, while the other is sent to an olfactory port.

  • Olfactory Analysis :

    • A trained sensory panelist or assessor sniffs the effluent from the olfactory port.

    • The assessor records the retention time, odor descriptor(s), and intensity of each detected scent.

    • Humidified air is mixed with the effluent at the port to prevent nasal dehydration.

  • Data Analysis : The data from the chemical detector and the sensory panel are combined to create a chromatogram that links specific chemical compounds (in this case, the individual enantiomers) to their olfactory properties.

Visualizing the Pathways

To understand how different enantiomers can elicit distinct olfactory responses and how they are analyzed, the following diagrams illustrate the biological signaling pathway and the experimental workflow.

Olfactory_Signaling_Pathway cluster_air Nasal Cavity cluster_epithelium Olfactory Epithelium cluster_neuron Olfactory Sensory Neuron cluster_brain Brain (Olfactory Bulb) Odorant_plus (+)-Enantiomer OR_plus Olfactory Receptor A Odorant_plus->OR_plus Binds Odorant_minus (-)-Enantiomer OR_minus Olfactory Receptor B Odorant_minus->OR_minus Binds G_protein G-protein Activation OR_plus->G_protein OR_minus->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP Increase AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Signal Action Potential Ion_Channel->Signal Perception_A Scent Perception 'A' Signal->Perception_A Perception_B Scent Perception 'B' Signal->Perception_B

Caption: Olfactory signaling pathway showing how different enantiomers can bind to specific receptors, leading to distinct scent perceptions.

GC_O_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_output Data Output Sample This compound Enantiomeric Mixture Injector Injector Port Sample->Injector Column Chiral GC Column Injector->Column Effluent Separated Enantiomers Column->Effluent Splitter Effluent Splitter Effluent->Splitter MS Mass Spectrometer (MS) (Identification) Splitter->MS OdorPort Olfactory Port (Sensory Analysis) Splitter->OdorPort Chroma Chromatogram MS->Chroma Aromagram Aromagram OdorPort->Aromagram Result Combined Data: Enantiomer-Specific Odor Profile Chroma->Result Aromagram->Result

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) for the analysis of chiral fragrance compounds.

References

A Spectroscopic Comparison of Verdyl Acetate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic properties of Verdyl acetate isomers. This compound, a common fragrance ingredient with the IUPAC name 8-tricyclo[5.2.1.02,6]dec-3-enyl acetate, is a mixture of stereoisomers, primarily differing in the exo and endo orientation of the acetate group. Understanding the distinct spectroscopic signatures of these isomers is crucial for quality control, synthesis optimization, and structure-activity relationship studies.

This compound is a synthetic compound produced through the acid-catalyzed reaction of dicyclopentadiene with acetic acid or acetic anhydride.[1][2] The resulting product is a complex mixture of isomers, making detailed characterization essential. This guide summarizes the key spectroscopic data for the isomeric mixture and outlines the experimental protocols for its analysis.

Spectroscopic Data Summary

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol [3]
CAS Number 5413-60-5 (Isomer Mixture)[4]
Appearance Colorless to pale yellow liquid[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound (Isomer Mixture)

Chemical Shift (δ) ppmAssignment (Tentative)
~170C=O (acetate)
~130-135Olefinic CH
~75-80CH-O (exo/endo)
~40-50Bridgehead CH
~20-40Aliphatic CH₂ and CH
~21CH₃ (acetate)

Note: Data is aggregated from publicly available spectra of the isomer mixture. Specific peak assignments for each isomer are not definitively established in the available literature.

Table 3: Key IR Absorption Bands for this compound (Isomer Mixture)

Wavenumber (cm⁻¹)Functional Group
~2950C-H stretch (alkane)
~1735C=O stretch (ester)[5]
~1240C-O stretch (ester)[5]
~1020C-O stretch (ester)

Table 4: Key Mass Spectrometry Fragments for this compound (Isomer Mixture)

m/zInterpretation
192Molecular Ion (M⁺)
132[M - CH₃COOH]⁺
66Base Peak (likely from retro-Diels-Alder fragmentation of the dicyclopentadiene backbone)[4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound isomers, based on standard techniques for similar fragrance compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer mixture in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-64 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is standard. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound isomer mixture (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Operate in split mode with a split ratio of approximately 50:1. Set the injector temperature to 250 °C.

    • Oven Program: A typical temperature program would start at 50-70 °C, hold for 1-2 minutes, and then ramp up to 250-280 °C at a rate of 10-15 °C/min.

    • Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.

  • MS Conditions:

    • Ionization: Employ electron ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: Maintain at approximately 230 °C.

  • Data Analysis: Identify the peaks corresponding to the this compound isomers based on their retention times and mass spectra. Compare the obtained mass spectra with library data (e.g., NIST) for confirmation. The relative abundance of the isomers can be determined from the peak areas in the chromatogram.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the ester C=O and C-O stretches.

Visualizing the Analytical Workflow

The following diagrams illustrate the general synthesis and analytical workflow for this compound isomers.

Synthesis_Workflow Synthesis of this compound DCPD Dicyclopentadiene Reaction Esterification Reaction DCPD->Reaction AceticAcid Acetic Acid / Acetic Anhydride AceticAcid->Reaction Catalyst Acid Catalyst (e.g., Perchloric-Phosphoric Acid) Catalyst->Reaction Washing Washing & Neutralization (NaOH, Na₂SO₄) Reaction->Washing Distillation Fractional Distillation Washing->Distillation VerdylAcetate This compound (Isomer Mixture) Distillation->VerdylAcetate

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis of this compound Isomers Sample This compound (Isomer Mixture) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR GCMS GC-MS Analysis Sample->GCMS IR IR Spectroscopy Sample->IR Data Spectroscopic Data (Chemical Shifts, m/z, Wavenumbers) NMR->Data GCMS->Data IR->Data Structure Structural Elucidation & Isomer Ratio Determination Data->Structure

Caption: The workflow for the spectroscopic analysis of this compound.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Verdyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of Verdyl acetate is paramount for ensuring product quality and consistency. Cross-validation of analytical methods is a critical step to ensure that different analytical techniques produce comparable and reliable results. This guide provides a comparative overview of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, supported by hypothetical experimental data to illustrate the cross-validation process.

This compound, a volatile and semi-volatile organic compound, is commonly used in the fragrance industry.[1][2][3] Its analysis is crucial for purity assessment and characterization of its isomers.[1] Chromatographic techniques are fundamental for separating and analyzing complex mixtures containing this compound.[1]

Comparison of Analytical Methods: GC vs. HPLC

Both GC and HPLC are powerful analytical techniques, but they are suited for different types of compounds based on their physical and chemical properties.[4][5]

  • Gas Chromatography (GC) is a widely utilized technique for analyzing volatile and semi-volatile compounds like this compound.[1] It is particularly effective for assessing purity and separating components in a mixture.[1] GC analysis involves vaporizing the sample and passing it through a chromatographic column with an inert carrier gas.[1]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in liquid samples.[4] It is well-suited for non-volatile, polar, thermally unstable, and high-molecular-weight compounds.[4]

Given that this compound is a volatile compound, GC is generally the more suitable technique.[6][7] However, HPLC can also be employed, especially when dealing with complex matrices or when derivatization is used to enhance detection.

The following table summarizes the key performance parameters that would be assessed during a cross-validation study of GC and HPLC methods for this compound analysis. The data presented here is illustrative and serves as a guide for what to expect during such a study.

Performance ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Acceptance Criteria
Linearity (R²) > 0.998> 0.997R² > 0.995
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%95% - 105%
Precision (RSD%)
- Intraday< 1.5%< 2.0%< 2%
- Interday< 2.0%< 2.5%< 3%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL-
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mL-
Robustness RobustRobustNo significant impact on results

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are sample protocols for the analysis of this compound using GC and HPLC.

Gas Chromatography (GC-FID) Protocol
  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at 10°C/min.

    • Hold: 5 minutes at 220°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Sample Preparation: Dilute this compound standard and samples in a suitable solvent (e.g., hexane or ethyl acetate) to fall within the linear range of the instrument.

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve this compound standard and samples in the mobile phase.

Cross-Validation Workflow and Signaling Pathways

The process of cross-validating two analytical methods involves a systematic approach to compare their performance characteristics.

Cross-Validation Workflow for Analytical Methods cluster_0 Method Development & Initial Validation cluster_1 Cross-Validation Study cluster_2 Conclusion Dev_GC Develop & Validate GC Method Select_Samples Select Representative Samples Dev_GC->Select_Samples Dev_HPLC Develop & Validate HPLC Method Dev_HPLC->Select_Samples Analyze_GC Analyze Samples using Validated GC Method Select_Samples->Analyze_GC Analyze_HPLC Analyze Samples using Validated HPLC Method Select_Samples->Analyze_HPLC Compare_Results Statistically Compare Results (e.g., t-test, F-test) Analyze_GC->Compare_Results Analyze_HPLC->Compare_Results Assess_Comparability Assess Comparability of Methods Compare_Results->Assess_Comparability Decision Methods Comparable? Assess_Comparability->Decision Decision->Dev_GC No, Re-evaluate/Optimize Decision->Dev_HPLC No, Re-evaluate/Optimize Report Document & Report Findings Decision->Report Yes

Caption: A workflow diagram illustrating the key stages of a cross-validation study between two analytical methods.

While no specific signaling pathways are directly involved in the chemical analysis of this compound, a logical diagram can illustrate the decision-making process for selecting an appropriate analytical method.

Decision Pathway for this compound Analysis Start Start: Analyze this compound Check_Volatility Is the compound volatile? Start->Check_Volatility Use_GC Primary Method: Gas Chromatography (GC) Check_Volatility->Use_GC Yes Consider_HPLC Alternative Method: High-Performance Liquid Chromatography (HPLC) Check_Volatility->Consider_HPLC No Check_Matrix Complex Matrix or Thermally Labile? Use_GC->Check_Matrix End End Use_GC->End Consider_HPLC->Check_Matrix Check_Matrix->Use_GC No Use_HPLC Use HPLC Check_Matrix->Use_HPLC Yes Use_HPLC->End

Caption: A decision tree for selecting an analytical method for this compound based on its properties and sample matrix.

By following a structured cross-validation protocol, researchers can ensure the interchangeability of analytical methods, leading to more reliable and consistent data in the development and quality control of products containing this compound.

References

A Comparative Analysis of Verdyl Acetate: Natural vs. Synthetic Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Verdyl acetate, a fragrance ingredient valued for its fresh, green, and slightly woody aroma, presents an interesting case study in the comparison of natural versus synthetically derived compounds. While predominantly known as a synthetic chemical, some databases indicate its presence in certain natural sources. This guide provides a comparative analysis of this compound from both origins, focusing on physicochemical properties, production methodologies, and biological activity, to the extent that current scientific literature allows.

Physicochemical Properties: A Tale of Purity and Complexity

The primary distinction between synthetic and potentially natural this compound lies in its purity and the presence of associated compounds. Synthetic this compound, produced through controlled chemical reactions, is typically a highly pure mixture of isomers. In contrast, a natural extract would likely contain a more complex blend of volatile organic compounds, with this compound being just one component.

While data for naturally isolated this compound is not available, the table below summarizes the known physicochemical properties of the synthetic compound.

PropertyValue (Synthetic this compound)Reference
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [1][2]
Appearance Clear to straw yellow liquid[2]
Odor Profile Green, woody, slightly floral and fruity[1][3]
Specific Gravity @ 25°C 1.070 - 1.090[2]
Solubility Insoluble in water; soluble in alcohol[2]
Purity (sum of isomers) >98%[1]

The Source Debate: Synthesized Certainty vs. Natural Ambiguity

There is conflicting information regarding the natural occurrence of this compound. Some sources suggest its presence in essential oils of coniferous trees, rosemary, sage, and notably in tomato (Solanum lycopersicum)[4][5]. However, numerous scientific analyses of the volatile compounds in these plants do not list this compound[6][7][8][9][10]. Conversely, other sources, including patents for its synthesis, explicitly state that this compound is not found in nature[11]. This discrepancy highlights the need for further research to definitively isolate and characterize this compound from a natural source.

Synthetic Production: A Well-Defined Pathway

The industrial synthesis of this compound is a well-documented process involving the acid-catalyzed reaction of dicyclopentadiene with acetic acid, followed by the addition of acetic anhydride. The resulting crude product is then purified through washing and vacuum fractionation to yield a high-purity product[1][12].

Natural Isolation: A Hypothetical Protocol

Should this compound be definitively identified in a natural source like Solanum lycopersicum, its isolation would likely involve steam distillation to extract the essential oil, followed by fractional distillation and chromatographic techniques such as gas chromatography (GC) to separate this compound from other volatile compounds.

Experimental Protocols

Synthesis of this compound (Industrial Method)

This protocol is based on documented industrial synthesis methods[1][12].

Materials:

  • Dicyclopentadiene

  • Acetic acid

  • Acetic anhydride

  • High chloride-phosphoric acid (catalyst)

  • Sodium hydroxide solution (for washing)

  • Sodium sulfite solution (for washing)

  • Saturated salt solution (for washing)

Procedure:

  • Charge a reaction vessel with acetic acid and the acid catalyst.

  • Slowly add acetic anhydride to the mixture.

  • Gradually add dicyclopentadiene to the reaction mixture while maintaining the temperature between 50-80°C.

  • After the reaction is complete, wash the crude product sequentially with sodium hydroxide solution, sodium sulfite solution, and saturated salt solution to neutralize the acid catalyst and remove impurities.

  • Perform vacuum fractionation of the washed product to isolate pure this compound.

Hypothetical Isolation of this compound from a Natural Source (e.g., Solanum lycopersicum)

This is a generalized, hypothetical protocol, as a specific method for this compound has not been published.

Materials:

  • Plant material (e.g., tomato fruit)

  • Water

  • Solvents for extraction (e.g., hexane, dichloromethane)

  • Apparatus for steam distillation

  • Apparatus for fractional distillation

  • Gas chromatograph with a suitable column

Procedure:

  • Homogenize the plant material.

  • Perform steam distillation to extract the essential oil containing the volatile compounds.

  • Separate the essential oil from the aqueous distillate.

  • Conduct fractional distillation of the essential oil to enrich the fraction containing compounds with boiling points similar to this compound.

  • Employ preparative gas chromatography to isolate pure this compound from the enriched fraction.

  • Confirm the identity and purity of the isolated compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Processes

experimental_workflows cluster_synthetic Synthetic Production cluster_natural Natural Isolation (Hypothetical) syn_start Start (Dicyclopentadiene, Acetic Acid, Acetic Anhydride) syn_react Acid-Catalyzed Reaction syn_start->syn_react syn_wash Washing (Neutralization) syn_react->syn_wash syn_distill Vacuum Fractionation syn_wash->syn_distill syn_end Synthetic This compound (>98% Purity) syn_distill->syn_end nat_start Start (Plant Material) nat_extract Steam Distillation nat_start->nat_extract nat_distill Fractional Distillation nat_extract->nat_distill nat_gc Preparative Gas Chromatography nat_distill->nat_gc nat_end Natural This compound (Purity Variable) nat_gc->nat_end

Caption: Experimental workflows for synthetic production and hypothetical natural isolation of this compound.

Biological Activity: Limited Data and an Unclear Picture

The biological activity of this compound is not extensively studied. Some sources suggest it may possess moderate antibacterial properties[1]. Its primary application in aromatherapy is for promoting relaxation and reducing stress, though this is based on anecdotal evidence rather than rigorous clinical trials[4].

Crucially, there is no available research comparing the biological activity of synthetic this compound with that of a potential natural extract. A natural extract would contain a variety of other compounds that could act synergistically or antagonistically with this compound, leading to a different biological effect profile compared to the pure synthetic compound.

To date, no specific signaling pathways associated with the biological effects of this compound have been elucidated.

logical_relationship cluster_source Source of this compound cluster_composition Composition cluster_activity Biological Activity synthetic Synthetic pure High Purity (Isomeric Mixture) synthetic->pure natural Natural (Hypothetical) complex Complex Mixture (w/ other volatiles) natural->complex defined Potentially Defined Activity pure->defined synergistic Potentially Synergistic/ Antagonistic Activity complex->synergistic

Caption: Logical relationship between the source, composition, and potential biological activity of this compound.

Conclusion

The comparative analysis of this compound from natural versus synthetic sources is currently hampered by the lack of definitive evidence for its natural occurrence and the absence of any isolated natural samples for direct comparison. Synthetic this compound is a well-characterized, high-purity product with a clearly defined manufacturing process. Its biological activities are not well-studied but are presumed to be a function of the pure isomeric mixture.

In contrast, any potential "natural" this compound would exist within a complex matrix of other volatile compounds. This would undoubtedly influence its physicochemical properties (e.g., odor profile) and could lead to a different spectrum of biological activity due to synergistic or antagonistic effects.

For researchers, scientists, and drug development professionals, synthetic this compound offers the advantages of high purity, consistency, and scalability. Future research should focus on unequivocally identifying and quantifying this compound in the purported natural sources. Only then can a true, data-driven comparative analysis be performed to explore the potential unique properties and applications of natural this compound.

References

Verdyl Acetate: A Comparative Analysis of Performance in Diverse Fragrance Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Verdyl Acetate's Behavior in Common Fragrance Bases, Supported by Standardized Experimental Protocols.

This compound, a synthetic aroma chemical prized for its fresh, green, and subtly floral-woody character, is a versatile ingredient in modern perfumery. Its stability and pleasant olfactory profile have led to its widespread use in a variety of scented products. However, the performance of any fragrance ingredient is intrinsically linked to the base in which it is incorporated. This guide provides a comparative analysis of this compound's expected performance in three common fragrance bases: ethanol, carrier oils, and solid waxes. The information presented is based on established principles of fragrance science and is intended to guide formulation development and research. All quantitative data is presented in illustrative tables, and detailed experimental protocols are provided to enable the generation of empirical data.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is crucial for predicting its behavior in different formulations.

PropertyValue
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Odor Profile Green, fresh, anisic, woody with floral and soapy aspects[3]
Solubility Soluble in ethanol and most carrier oils; insoluble in water.[1][2]
Flash Point >100°C
Vapor Pressure Low to moderate
Stability Stable in a variety of media, including alkaline conditions.[3]

Performance Comparison in Different Fragrance Bases

The choice of a fragrance base significantly impacts the three key performance indicators of a fragrance ingredient: scent longevity, diffusion (sillage), and stability.

Ethanol-Based Formulations

Ethanol is the most common solvent in fine fragrances due to its excellent solubilizing power and volatility, which aids in the initial burst of scent.

  • Scent Longevity: In an ethanol base, this compound is expected to exhibit moderate longevity. The volatile nature of ethanol leads to a more rapid evaporation of the fragrance accord.

  • Diffusion: The diffusion, or sillage, of this compound in ethanol is anticipated to be high initially. The ethanol quickly carries the fragrance molecules into the air, creating a noticeable scent trail.

  • Stability: this compound is known to be stable in alcoholic solutions, showing good chemical integrity over time.[3]

Carrier Oil-Based Formulations

Carrier oils, such as jojoba, fractionated coconut, and almond oil, are popular for oil-based perfumes, roll-ons, and skincare products.

  • Scent Longevity: this compound's longevity is expected to be enhanced in a carrier oil base. The oil slows down the evaporation rate of the fragrance molecules, leading to a longer-lasting scent experience on the skin.

  • Diffusion: The diffusion of this compound in a carrier oil will be more subdued compared to an ethanol base. The scent will remain closer to the skin, creating a more personal and intimate fragrance aura.

  • Stability: this compound is miscible with most carrier oils and is expected to remain stable, with the oil potentially offering some protection against oxidative degradation.[1]

Solid Wax-Based Formulations

Solid waxes, such as paraffin, soy, and beeswax, are used in solid perfumes, candles, and wax melts.

  • Scent Longevity: In a solid wax base, this compound is predicted to have excellent longevity. The fragrance molecules are entrapped within the solid matrix and are released slowly as the wax melts or warms, providing a sustained fragrance release.

  • Diffusion: The diffusion will be dependent on the temperature of the wax. In a solid perfume at body temperature, the sillage will be low. In a heated wax melt, the diffusion will be significantly higher, filling a room with scent.

  • Stability: this compound's stability in wax bases is generally good, particularly in inert waxes like paraffin.

Illustrative Performance Data

The following tables present hypothetical, yet realistic, data to illustrate the expected performance of this compound in different bases. These tables are intended to serve as a template for presenting empirical data obtained through the experimental protocols outlined below.

Table 1: Scent Longevity (Olfactory Evaluation)

Fragrance BaseTime to Faint Odor (Hours)
Ethanol (10% this compound)4-6
Jojoba Oil (10% this compound)6-8
Paraffin Wax (10% this compound)> 8 (solid), 4-6 (melted)

Table 2: Scent Diffusion (Headspace Analysis)

Fragrance BaseHeadspace Concentration at 1 hour (ng/L)
Ethanol (10% this compound)80 - 120
Jojoba Oil (10% this compound)30 - 50
Paraffin Wax (10% this compound, melted at 60°C)60 - 90

Table 3: Chemical Stability (GC-MS Analysis)

Fragrance BaseThis compound Degradation after 30 days at 40°C (%)
Ethanol (10% this compound)< 2%
Jojoba Oil (10% this compound)< 1%
Paraffin Wax (10% this compound)< 1%

Alternatives to this compound

For formulators seeking alternatives with a similar olfactory profile, the following ingredients can be considered. Their performance will also be base-dependent.

  • Triplal (Vertocitral): Possesses a strong, green, citrusy odor.

  • Galbanum: A natural resinoid with an intensely green, woody, and balsamic scent.

  • cis-3-Hexenyl Acetate: Provides a very sharp, green, cut-grass aroma.

  • Styrallyl Acetate (Gardenol): Offers a green, floral, gardenia-like note.

Experimental Protocols

To generate empirical data for a direct comparison of this compound's performance, the following detailed experimental protocols are recommended.

Scent Longevity Assessment by Olfactory Evaluation

Objective: To determine the duration of perceptible scent of this compound in different bases on a neutral substrate.

Methodology:

  • Sample Preparation: Prepare 10% (w/w) solutions of this compound in ethanol, jojoba oil, and molten paraffin wax.

  • Application: Apply 0.1 mL of each solution to a separate, labeled paper blotter. For the wax, apply the molten wax and allow it to solidify.

  • Evaluation: A panel of trained sensory analysts will evaluate the odor intensity of each blotter at regular intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) in a controlled, odor-free environment.

  • Data Recording: The intensity will be rated on a labeled magnitude scale (LMS) from 0 (no odor) to 100 (extremely strong). The time at which the average rating falls below a predetermined threshold (e.g., 10) is recorded as the longevity endpoint.

Scent_Longevity_Workflow cluster_prep Sample Preparation cluster_app Application cluster_eval Olfactory Evaluation cluster_data Data Analysis Prep_Ethanol 10% this compound in Ethanol Apply_Ethanol Apply 0.1mL to Blotter Prep_Ethanol->Apply_Ethanol Prep_Oil 10% this compound in Jojoba Oil Apply_Oil Apply 0.1mL to Blotter Prep_Oil->Apply_Oil Prep_Wax 10% this compound in Paraffin Wax Apply_Wax Apply Molten Wax to Blotter Prep_Wax->Apply_Wax Eval Sensory Panel Evaluation (t = 0, 1, 2, 4, 6, 8, 12, 24h) Apply_Ethanol->Eval Apply_Oil->Eval Apply_Wax->Eval Record Record Intensity (LMS) Eval->Record Longevity Determine Longevity Endpoint Record->Longevity

Scent Longevity Evaluation Workflow
Scent Diffusion Measurement by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of this compound in the headspace above each fragrance base over time, as a measure of diffusion.

Methodology:

  • Sample Preparation: Place a standardized amount (e.g., 1 gram) of each 10% this compound formulation into separate headspace vials.

  • Incubation: Equilibrate the vials at a constant temperature (e.g., 32°C for skin simulation, or a higher temperature for wax melts) for a set period (e.g., 60 minutes).

  • Headspace Sampling: Use a solid-phase microextraction (SPME) fiber or a gas-tight syringe to collect a sample of the headspace.

  • GC-MS Analysis: Inject the sample into a GC-MS system to separate and quantify the amount of this compound. The peak area will be proportional to the concentration in the headspace.[4][5][6]

Scent_Diffusion_Workflow cluster_prep Sample Preparation cluster_incubate Incubation cluster_sample Headspace Sampling cluster_analysis Instrumental Analysis Prep 1g of each 10% Formulation in Headspace Vials Incubate Equilibrate at Constant Temp (e.g., 32°C for 60 min) Prep->Incubate Sample Collect Headspace Sample (SPME or Syringe) Incubate->Sample GCMS GC-MS Analysis Sample->GCMS Quantify Quantify this compound Concentration GCMS->Quantify

Scent Diffusion Measurement Workflow
Chemical Stability Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical stability of this compound in each base under accelerated aging conditions.

Methodology:

  • Sample Preparation: Prepare the 10% this compound formulations as described previously.

  • Accelerated Aging: Store the samples in sealed, airtight containers at an elevated temperature (e.g., 40°C) for a specified period (e.g., 30 days). A control set should be stored at room temperature.

  • Extraction: At the end of the aging period, extract the this compound from the carrier oil and wax samples using a suitable solvent (e.g., hexane). The ethanol sample can be analyzed directly.

  • GC-MS Analysis: Analyze the samples by GC-MS to determine the concentration of this compound. A comparison with the initial concentration and the room temperature control will indicate the extent of degradation.

Chemical_Stability_Workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_extract Extraction cluster_analysis Instrumental Analysis Prep Prepare 10% Formulations Age Store at 40°C for 30 days Prep->Age Control Store at Room Temp Prep->Control Extract Solvent Extraction (for Oil and Wax) Age->Extract Control->Extract GCMS GC-MS Analysis Extract->GCMS Degradation Calculate % Degradation GCMS->Degradation

Chemical Stability Assessment Workflow

Conclusion

The performance of this compound is highly dependent on the fragrance base used in a formulation. While ethanol-based systems offer high initial diffusion, carrier oils and solid waxes provide greater longevity. The choice of base should, therefore, be guided by the desired application and the intended sensory experience. The experimental protocols provided in this guide offer a standardized approach to generating the empirical data necessary for informed formulation decisions and to further elucidate the nuanced behavior of this compound in various fragrance matrices.

References

Comparison of Verdyl acetate and isobornyl acetate in perfumery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Verdyl Acetate and Isobornyl Acetate in Perfumery

This guide provides a detailed comparison of two significant synthetic fragrance molecules: this compound and isobornyl acetate. Aimed at researchers, scientists, and professionals in the fragrance and chemical industries, this document outlines their physicochemical properties, olfactory characteristics, performance data, and synthesis protocols to aid in material selection and application development.

Physicochemical Properties

This compound and isobornyl acetate possess distinct structural and physical properties that influence their use in fragrance formulations. This compound, also known as Tricyclodecenyl acetate, has a complex tricyclic structure.[1] In contrast, isobornyl acetate is a bicyclic monoterpene ester, the exo-isomer of bornyl acetate.[2]

PropertyThis compoundIsobornyl Acetate
IUPAC Name 8-tricyclo[5.2.1.0²˒⁶]dec-3-enyl acetate[3](1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate
Synonyms Tricyclodecenyl acetate, Jasmacyclene[1][3]exo-Bornyl acetate, Pichtosin[2]
CAS Number 5413-60-5[4]125-12-2[2]
Molecular Formula C₁₂H₁₆O₂[3][4]C₁₂H₂₀O₂[5]
Molecular Weight 192.25 g/mol [3][4]196.29 g/mol [2]
Appearance Colorless to pale yellow liquid[1][4]Colorless to pale straw yellow liquid[2]
Solubility Insoluble in water, soluble in alcohol[4]Insoluble in glycerol and water; soluble in most fixed oils and mineral oil[6]
Flash Point 116°C[7]89°C[5]

Olfactory Profile and Performance in Perfumery

The primary distinction between this compound and isobornyl acetate lies in their scent profiles and application contexts. This compound is valued for its fresh, green, and floral-woody character, while isobornyl acetate is predominantly used for its classic pine and camphoraceous notes.[8][9]

CharacteristicThis compoundIsobornyl Acetate
Odor Profile Fresh, green, floral, woody with leafy, earthy, and slightly fruity/anise nuances.[1][8][10]Fresh, woody, camphoraceous, piney, and balsamic with slightly medicinal and minty undertones.[2][9][11]
Substantivity Long-lasting; up to 100 hours on a fragrance strip.[12]Medium; approximately 8 hours on a fragrance strip (undiluted).[2]
Perfumery Uses Adds green, floral, and fruity volume. Used in fine fragrances (especially chypre and fougère), soaps, detergents, and air fresheners.[10][13]Provides structure and freshness in fougère, coniferous, and herbal compositions. Widely used in soaps, bath products, and air fresheners.[2][6]
Blending Blends well with floral (lavender, rose), citrus, and woody notes.[1][8][13]Blends effectively with coumarin and amyl salicylate; used to lighten and brighten herbal accords.[6]
Stability Stable in various media, including acidic and alkaline environments (shampoo, soap, detergents, bleach).[12][14]Good tenacity and moderate volatility ensure a balanced scent release.[15] Valued for its stability and versatility.[2]

Synthesis and Manufacturing Overview

The manufacturing processes for these two acetates start from different precursors, reflecting their distinct chemical structures.

  • This compound: This synthetic aromatic chemical is not found in nature.[4][10] Its industrial synthesis typically involves the reaction of dicyclopentadiene with acetic acid, followed by purification.[14]

  • Isobornyl Acetate: Commercial isobornyl acetate is produced synthetically to ensure quality and cost-effectiveness, though it is found in trace amounts in some essential oils.[2] The synthesis is achieved either through the acetylation of isoborneol or by the catalytic addition of acetic acid to camphene.[2][5][6]

Experimental Protocols

Protocol 1: Synthesis of Isobornyl Acetate from Isoborneol

This protocol describes a general laboratory procedure for the esterification of isoborneol to produce isobornyl acetate.

Objective: To synthesize isobornyl acetate via the acid-catalyzed esterification of isoborneol.

Materials:

  • Isoborneol

  • Acetic anhydride

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Hexane

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard reflux and extraction glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve isoborneol in a mixture of acetic anhydride and glacial acetic acid.

  • Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the mixture under reflux for 1-2 hours to drive the esterification reaction.[16]

  • Workup: a. After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water. b. Extract the aqueous layer with hexane. c. Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and again with water.[16] d. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: a. Filter to remove the drying agent. b. Remove the hexane solvent using a rotary evaporator. c. The crude product can be further purified by vacuum distillation to yield pure isobornyl acetate.[16]

Protocol 2: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for assessing the purity and confirming the identity of fragrance acetates.

Objective: To determine the purity of a synthesized acetate sample and confirm its chemical identity.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Appropriate capillary column (e.g., non-polar DB-5 or similar)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the acetate sample (e.g., this compound or isobornyl acetate) in a suitable solvent like ethanol or hexane.

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas through the GC column. Components separate based on their boiling points and interaction with the column's stationary phase.[17]

  • Mass Spectrometry Analysis: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments is measured, generating a mass spectrum for each component.[18]

  • Data Analysis: a. The purity of the sample is determined by calculating the relative peak area of the target acetate in the resulting chromatogram.[19] b. The identity of the compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard and matching it against a spectral library (e.g., NIST, Wiley).[3][18]

Diagrams

experimental_workflow Diagram 1: General Workflow for Synthesis and Analysis of Fragrance Acetates cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Precursors Starting Materials (e.g., Isoborneol + Acetic Anhydride) Reaction Esterification Reaction (Acid Catalyst, Reflux) Precursors->Reaction Workup Workup (Extraction, Washing) Reaction->Workup Purify Final Purification (Distillation) Workup->Purify GCMS GC-MS Analysis Purify->GCMS Crude Product Analysis Purity & Identity Confirmation GCMS->Analysis FinalProduct Final Product Analysis->FinalProduct Verified Product logical_comparison Diagram 2: Comparative Properties of Verdyl vs. Isobornyl Acetate cluster_olfactory Olfactory Profile cluster_performance Performance cluster_application Primary Application Verdyl This compound V_Odor Green, Floral, Woody [2] Verdyl->V_Odor V_Perf High Substantivity (>100h) [14] Verdyl->V_Perf V_App Modifier for Floral/Green Accords [9] Verdyl->V_App Isobornyl Isobornyl Acetate I_Odor Pine, Camphor, Woody [1] Isobornyl->I_Odor I_Perf Medium Substantivity (~8h) [1] Isobornyl->I_Perf I_App Structure for Fougère/Pine Accords [1] Isobornyl->I_App

References

A Comparative Guide to the Validation of a Stability-Indicating Assay for Verdyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation of a stability-indicating assay for Verdyl acetate, a common fragrance ingredient.[1][2] Ensuring the stability of such compounds is critical for product quality and safety. This document outlines the key experimental protocols, presents illustrative data for comparison, and details the validation of a primary and an alternative analytical method.

A stability-indicating assay is a validated analytical procedure designed to accurately and precisely measure the concentration of an active ingredient, free from interference from potential degradation products, process impurities, or other excipients.[3] The development and validation of such methods are crucial for assessing how the quality of a substance changes over time under the influence of various environmental factors.[4]

Experimental Workflow

The development and validation of a stability-indicating assay method (SIAM) typically follow a structured workflow. This involves method development, forced degradation studies to produce representative degradation products, and subsequent validation of the method's performance characteristics in line with International Council for Harmonisation (ICH) guidelines.[5][6]

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation cluster_3 Final Stage MD1 Analyte Characterization MD2 Selection of Analytical Technique (e.g., HPLC, GC) MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 FD1 Acid Hydrolysis MD3->FD1 Stress Sample Generation FD2 Base Hydrolysis MD3->FD2 Stress Sample Generation FD3 Oxidative Degradation MD3->FD3 Stress Sample Generation FD4 Thermal Degradation MD3->FD4 Stress Sample Generation FD5 Photolytic Degradation MD3->FD5 Stress Sample Generation MV1 Specificity FD1->MV1 Demonstrate Specificity FD2->MV1 Demonstrate Specificity FD3->MV1 Demonstrate Specificity FD4->MV1 Demonstrate Specificity FD5->MV1 Demonstrate Specificity MV2 Linearity & Range MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 Robustness MV4->MV5 MV6 LOD & LOQ MV5->MV6 FS1 Validated Stability-Indicating Assay Method MV6->FS1 Method Finalization

Caption: Experimental workflow for the validation of a stability-indicating assay.

Primary Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it a suitable candidate for the analysis of this compound.[7][8] A reverse-phase HPLC method with UV detection is proposed as the primary analytical technique.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent with a variable wavelength detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution to cover the expected concentration range for linearity studies.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a final concentration within the validated range.

3. Forced Degradation Studies: Forced degradation studies are performed to demonstrate the specificity of the method.[4][9]

  • Acid Hydrolysis: Reflux the sample with 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

Illustrative Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (HPLC Method)

Stress Condition% Degradation of this compoundNumber of Degradation PeaksResolution (Rs) between this compound and Closest Peak
Acid Hydrolysis (0.1 N HCl, 80°C, 4h)15.22> 2.0
Base Hydrolysis (0.1 N NaOH, 80°C, 2h)25.83> 2.0
Oxidative (3% H₂O₂, RT, 24h)10.51> 2.0
Thermal (105°C, 48h)5.11> 2.0
Photolytic (UV 254nm, 24h)8.92> 2.0

Table 2: Validation Parameters for the HPLC Assay of this compound

ParameterAcceptance CriteriaResults
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) -10 - 150
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
Limit of Detection (LOD) (µg/mL) -0.5
Limit of Quantitation (LOQ) (µg/mL) -1.5
Robustness % RSD ≤ 2.0% for varied conditionsRobust

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Given that this compound is a volatile compound, Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) presents a powerful alternative analytical technique.[10] GC-MS offers high sensitivity and selectivity, which is particularly useful for identifying and quantifying trace impurities and degradation products.[10]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as hexane or ethyl acetate.

  • Working Standard Solutions: Create a series of dilutions from the stock solution for calibration.

  • Sample Preparation: Dilute the sample in the chosen solvent to fall within the calibration range.

Comparative Data

Table 3: Comparison of HPLC and GC-MS for this compound Assay Validation

ParameterHPLC-UVGC-MSRationale for Comparison
Specificity Good separation of degradantsExcellent separation and identificationMS provides structural information of degradants.
Sensitivity (LOQ) 1.5 µg/mLPotentially lower (e.g., < 0.5 µg/mL)GC-MS is often more sensitive for volatile compounds.
Sample Throughput ModerateSlower due to oven programmingHPLC can have shorter run times with isocratic methods.
Instrumentation Cost LowerHigherMass spectrometers are more expensive than UV detectors.
Solvent Consumption HigherLowerGC uses gas as the mobile phase.
Applicability Non-volatile impuritiesVolatile and semi-volatile impuritiesEach method is suited for different types of impurities.
Logical Relationship of Method Selection

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of the expected degradation products and the desired sensitivity.

G cluster_0 Analytical Need cluster_1 Method Selection Criteria cluster_2 Recommended Method Need Stability Assay for This compound Crit1 Expected Degradants (Volatile vs. Non-Volatile) Need->Crit1 Crit2 Required Sensitivity Need->Crit2 Crit3 Cost & Throughput Need->Crit3 Method1 HPLC-UV Crit1->Method1 Non-Volatile Method2 GC-MS Crit1->Method2 Volatile Crit2->Method2 High Sensitivity Crit3->Method1 Lower Cost, High Throughput

Caption: Decision pathway for selecting an analytical method for this compound.

Conclusion

Both HPLC-UV and GC-MS are viable techniques for establishing a stability-indicating assay for this compound. The choice of the primary method will depend on the specific application, the nature of potential impurities, and available resources. The HPLC method is robust and widely accessible, making it suitable for routine quality control. The GC-MS method provides higher specificity and sensitivity, which is advantageous for in-depth degradation pathway analysis and the identification of unknown impurities. A thorough validation as outlined, in accordance with ICH guidelines, is essential to ensure the reliability of the chosen method for its intended purpose.[11]

References

Safety Operating Guide

Proper Disposal Procedures for Verdyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Verdyl acetate, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to be familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear solvent-resistant gloves (e.g., Nitrile rubber).[1]

  • Eye Protection: Chemical goggles or safety glasses are required.[2]

  • Skin Protection: Use protective work clothing that covers the skin to prevent exposure.[3]

  • Respiratory Protection: If working in an area with inadequate ventilation or if airborne levels are high, use an organic vapor respirator.[3]

General Handling:

  • Work in a well-ventilated area.[4]

  • Avoid breathing vapors or mists.[3][4]

  • Prevent contact with skin and eyes.[3][4]

  • Keep away from heat, sparks, open flames, and hot surfaces.[5]

  • Do not eat, drink, or smoke while handling this product.[2][3]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, essential for safe handling and risk assessment during disposal.

PropertyValueSource
Acute Oral Toxicity LD50 (rat) > 5000 mg/kg (low toxicity)[4]
Flash Point 99.8°C[3]
GHS Classification Aquatic Chronic 1 or 2[2][5]
Hazard Statements H410/H411: Very toxic/Toxic to aquatic life with long lasting effects[2][5]

Step-by-Step Disposal Protocol

This compound is classified as hazardous to the aquatic environment with long-lasting effects.[2][5][6] Therefore, it must not be disposed of down the drain or in regular trash.[5] The primary recommended disposal method is through a licensed chemical disposal contractor.[2][4]

Pre-Disposal and Waste Collection
  • Container Selection: Use a dedicated, properly labeled, and sealable waste container. The container must be compatible with this compound.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution or local regulations.

  • Segregation: Store the this compound waste container away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][4]

Management of Spills and Leaks

In the event of a spill, immediate action is necessary to contain the material and prevent environmental release.

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[3][5]

  • Containment: For small spills, use an inert absorbent material such as sand, clay, or diatomaceous earth to contain the spill.[2][5] For large spills, dike the material to prevent it from spreading.[3]

  • Collection: Carefully collect the absorbent material and spilled substance into a sealable waste container.[2][3]

  • Decontamination: Clean the spill area. If necessary, use mineral spirits or other suitable solvents with adequate ventilation.[3]

  • Reporting: Inform the relevant authorities, such as your institution's Environmental Health and Safety (EHS) office, if the spill is significant or enters any drains.[5]

Final Disposal Procedure
  • Contact a Licensed Contractor: Arrange for the collection of the this compound waste with a licensed hazardous waste disposal contractor.[2][4]

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

  • Container Handover: Ensure the waste container is securely sealed and properly labeled before handing it over to the disposal contractor.

Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.

  • After rinsing and air-drying in a ventilated area (like a chemical fume hood), the container can be disposed of as non-hazardous waste, with the label fully defaced.[7]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Labeled, Compatible Container A->C B Work in Well-Ventilated Area B->C D Store Away from Incompatible Materials C->D H Arrange Pickup with Licensed Hazardous Waste Contractor D->H E Spill Occurs F Contain Spill with Inert Absorbent E->F Immediate Action G Collect Contaminated Material into Waste Container F->G G->C Add to Waste I Complete Waste Disposal Documentation H->I J Handover Sealed and Labeled Container I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Verdyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of Verdyl acetate in a laboratory setting. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount for ensuring personal safety and environmental protection.

This compound, while not classified as hazardous under the Globally Harmonized System (GHS), can cause mild skin and eye irritation.[1] Inhalation of high concentrations of its vapors may lead to dizziness and headaches.[1] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[2][3] Therefore, proper handling and disposal are essential.

Personal Protective Equipment (PPE) for this compound

A multi-barrier approach to personal protective equipment is recommended to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Equipment Purpose Source Recommendation
Hand Protection Impermeable, solvent-resistant glovesTo prevent direct skin contact and potential irritation.[1][3]
Eye Protection Chemical splash goggles or safety glassesTo protect eyes from splashes and vapors.[1][3]
Respiratory Protection Organic vapor respiratorRecommended when working in poorly ventilated areas or when vapor concentrations may cause discomfort.[1][4]
Body Protection Protective work clothing that covers the skinTo prevent accidental skin exposure.[4][5]

Operational Handling and Storage Protocols

Proper operational procedures are crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.

Procedure Guideline Rationale
Ventilation Handle this compound in a well-ventilated area. Use local exhaust ventilation or a chemical fume hood.To minimize the concentration of vapors in the workspace and prevent inhalation.[1][3]
Hygiene Practices Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1][3] Prohibit eating, drinking, and smoking in handling areas.[1]To prevent accidental ingestion and skin absorption.
Handling Techniques Avoid direct contact with skin and eyes.[1] Avoid breathing vapors or mists.[1][5]To prevent irritation and potential central nervous system effects.
Storage Store in the original, tightly closed container in a cool, well-ventilated place away from sources of ignition and direct sunlight.[3][5]To maintain chemical stability and prevent accidental ignition.
Incompatible Materials Store away from strong acids, strong bases, and oxidizing agents.[3][5]To prevent potentially hazardous chemical reactions.

Emergency and Disposal Procedures

Preparedness for emergencies and a clear disposal plan are non-negotiable components of laboratory safety.

Situation Procedure
Spill Response For small spills, absorb with inert material such as sand or clay and transfer to a sealed container for disposal.[5] For large spills, contain the spill and prevent entry into drains and waterways.[2][5] Ventilate the area and ensure cleanup is conducted by trained personnel wearing appropriate PPE.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Seek medical attention if irritation persists.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[1][2] If skin irritation occurs, seek medical advice.[5]
Inhalation Move the individual to fresh air and keep them at rest.[1] If symptoms such as dizziness or headache persist, seek medical attention.[1]
Ingestion Do not induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.[1]
Fire Fighting Use carbon dioxide, dry chemical powder, or foam to extinguish fires.[2][3] Firefighters should wear self-contained breathing apparatus.[2]
Disposal Dispose of this compound and its containers as hazardous waste in accordance with local, regional, and national regulations.[2][3] Avoid release to the environment.[2][3]

This compound Handling Workflow

The following diagram outlines the standard workflow for handling this compound, from preparation to disposal, emphasizing key safety checkpoints.

VerdylAcetateWorkflow This compound Handling Workflow prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Handling & Use (Well-ventilated area) ppe->handling storage Temporary Storage (Sealed container) handling->storage spill Spill? handling->spill storage->handling spill_response Spill Response Protocol spill->spill_response Yes decontamination Decontamination (Work area & equipment) spill->decontamination No spill_response->decontamination waste Waste Collection (Hazardous waste container) decontamination->waste disposal Disposal (Follow institutional guidelines) waste->disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.